Monteplase
Description
Properties
CAS No. |
156616-23-8 |
|---|---|
Molecular Formula |
C2569H3896N764O783S39 |
Origin of Product |
United States |
Foundational & Exploratory
Monteplase: A Deep Dive into its Mechanism of Action for Thrombolytic Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Monteplase, a third-generation recombinant tissue-type plasminogen activator (t-PA), represents a significant advancement in thrombolytic therapy. Engineered for enhanced efficacy and a more favorable pharmacological profile compared to its predecessor, alteplase, this compound offers the potential for improved outcomes in patients with thromboembolic diseases such as acute myocardial infarction (AMI). This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular characteristics, enzymatic kinetics, fibrin-binding affinity, and resistance to inhibition. We further present quantitative data from key preclinical and clinical studies and outline the experimental protocols employed in its evaluation.
Molecular Profile of this compound
This compound, also known as E6010, is a mutant human t-PA characterized by a specific amino acid substitution: cysteine at position 84 in the epidermal growth factor (EGF) domain is replaced by serine (C84S).[1] This modification is central to its enhanced properties.
Molecular Formula: C2569H3908N746O783S39 Average Molecular Weight: 59,000 Da
This single point mutation distinguishes this compound from alteplase and is the primary determinant of its altered biological activity.
Core Mechanism of Action: Fibrinolysis
Like all tissue-type plasminogen activators, the primary mechanism of action of this compound is the catalysis of plasminogen to plasmin, the principal enzyme responsible for the degradation of fibrin clots.
The process can be summarized in the following steps:
-
Fibrin Binding: this compound preferentially binds to fibrin within a thrombus. This localization is a key feature of t-PAs, concentrating their enzymatic activity at the site of the clot.
-
Plasminogen Activation: Upon binding to fibrin, this compound undergoes a conformational change that enhances its catalytic efficiency. It then cleaves the Arg561-Val562 peptide bond in plasminogen, converting it to the active serine protease, plasmin.
-
Fibrin Degradation: Plasmin degrades the fibrin matrix of the thrombus into soluble fibrin degradation products, leading to clot dissolution and restoration of blood flow.
Below is a signaling pathway diagram illustrating this mechanism.
Caption: this compound-mediated fibrinolysis pathway.
Key Differentiating Feature: PAI-1 Resistance
The logical relationship is depicted in the diagram below.
Quantitative Data Summary
Preclinical Pharmacokinetics and Efficacy
A key preclinical study in a canine model of coronary thrombosis provided the following data on the pharmacokinetics and thrombolytic efficacy of this compound (E6010) compared to recombinant t-PA (rt-PA).[1]
| Parameter | This compound (E6010) (0.2 mg/kg bolus) | rt-PA (0.6 mg/kg/h infusion) |
| Pharmacokinetics | ||
| t1/2 α (antigen) | 4.8 ± 0.95 min | 3.6 ± 0.23 min |
| t1/2 α (activity) | 3.0 ± 0.78 min | 2.1 ± 0.61 min |
| t1/2 β (antigen) | 51 ± 5.4 min | 36 ± 2.3 min |
| t1/2 β (activity) | 22 ± 7.0 min | 7.0 ± 3.5 min |
| Thrombolytic Efficacy (1-hour old thrombus) | ||
| Time to Reperfusion | 30.0 ± 15.3 min | 27.5 ± 4.8 min |
| Reperfusion Rate (60 min) | 100% | 100% |
| Reocclusion Rate (60 min post-reperfusion) | 17% | 33% |
| Thrombolytic Efficacy (6-hour old thrombus) | ||
| Time to Reperfusion | 30.0 ± 9.5 min | 35.0 ± 8.2 min |
| Reperfusion Rate (60 min) | 83% | 50% |
| Reocclusion Rate (60 min post-reperfusion) | 20% | 67% |
Clinical Efficacy: The COMA Trial
The "Combining this compound with Angioplasty" (COMA) trial was a key clinical study evaluating the efficacy of this compound as a pretreatment before percutaneous coronary intervention (PCI) in patients with AMI.
| Outcome | This compound + PCI | Direct PCI | P-value |
| TIMI 3 Flow in Infarct-Related Artery (pre-PCI) | 36.2% | 7.9% | < 0.0001[2] |
| Major Cardiac Events (24 months) | 27.7% | 46.7% | < 0.05[2] |
| Patency Rate in High PAI-1 Subgroup (>27 ng/mL) | 56% | 18% | < 0.01 |
Experimental Protocols
Canine Coronary Thrombolysis Model[1]
A standardized experimental workflow was utilized to assess the in vivo efficacy of this compound.
Caption: Experimental workflow for the canine coronary thrombolysis model.
Methodology:
-
Animal Model: Anesthetized dogs were used.
-
Thrombus Induction: A copper coil was inserted into the left anterior descending coronary artery to induce thrombus formation.
-
Thrombus Aging: The induced thrombi were allowed to age for 1, 3, or 6 hours, as confirmed by coronary arteriography.
-
Drug Administration: A single intravenous bolus of this compound (0.2 mg/kg) or an intravenous infusion of rt-PA (0.6 mg/kg/h over 60 minutes) was administered.
-
Efficacy Evaluation: Thrombolytic efficacy was assessed based on the time to reperfusion, the rate of reperfusion at 60 minutes, and the rate of reocclusion at 60 minutes after initial reperfusion, all monitored by coronary arteriography.
COMA Trial Protocol[2]
The COMA trial was a randomized clinical trial with the following design:
References
- 1. europeanreview.org [europeanreview.org]
- 2. Patient Inclusion and Exclusion Criteria from Included Studies - Safety, Effectiveness, and Cost-Effectiveness of New Oral Anticoagulants Compared with Warfarin in Preventing Stroke and Other Cardiovascular Events in Patients with Atrial Fibrillation - NCBI Bookshelf [ncbi.nlm.nih.gov]
Monteplase (E6010): A Technical Guide for Drug Development Professionals
An In-depth Overview of a Modified Tissue-Type Plasminogen Activator for Thrombolytic Therapy
Introduction
Monteplase, also known as E6010 and marketed under the brand name Cleactor®, is a third-generation, modified tissue-type plasminogen activator (t-PA).[1] Developed by Eisai Co., Ltd., it is a recombinant protein engineered for enhanced thrombolytic efficacy and simplified administration compared to its predecessor, alteplase (native t-PA).[2][3] this compound is characterized by its ability to be administered as a single intravenous bolus, a significant logistical advantage in the emergency treatment of acute myocardial infarction (AMI).[2][3] This guide provides a comprehensive technical overview of this compound, summarizing key preclinical and clinical data, experimental methodologies, and its mechanism of action for researchers, scientists, and drug development professionals.
Biochemical Profile and Mechanism of Action
This compound is a mutant t-PA, derived from native t-PA through recombinant DNA technology.[2] This modification results in a significantly prolonged plasma half-life of over 20 minutes, compared to approximately 4 minutes for native t-PA.[2] This extended half-life is the primary feature enabling its administration as a single bolus injection.
Fibrinolytic Signaling Pathway
Preclinical and Clinical Studies
This compound has been evaluated in both preclinical models and human clinical trials, primarily focusing on its efficacy and safety in the treatment of acute myocardial infarction.
Preclinical Evaluation
Preclinical studies in canine models of coronary artery thrombosis demonstrated that a bolus injection of this compound (E6010) has equivalent potency in lysing both young and aged thrombi.[3] Further studies in a canine model of life-threatening acute pulmonary thromboembolism showed comparable efficacy to alteplase.[3] In a rat model of embolic stroke, this compound was found to reduce infarct volume and hemorrhagic transformation.[3]
Clinical Trials
Two key clinical trials have defined the clinical profile of this compound: a comparative trial against native t-PA and the COmbining this compound with Angioplasty (COMA) trial.
1. E6010 vs. Native t-PA in Acute Myocardial Infarction
This prospective, randomized, double-blind, multicenter trial compared the efficacy and safety of a single bolus injection of this compound (E6010) with native t-PA in patients with acute myocardial infarction treated within 6 hours of onset.
-
Experimental Protocol:
-
Patient Population: 199 patients with acute myocardial infarction.
-
Intervention Group: Single intravenous bolus of this compound (0.22 mg/kg body weight) over 2 minutes.
-
Control Group: Native t-PA (tisokinase) 28.8 mg or 14.4 million IU, with 10% of the total dose administered as a bolus over 1-2 minutes, and the remainder infused over 60 minutes.
-
Primary Endpoint: Recanalization rate (TIMI grade 2 or 3 flow) of the infarct-related coronary artery at 60 minutes after the start of treatment.
-
Secondary Endpoints: Time to reperfusion and safety assessments, including bleeding complications.
-
2. The COMA (COmbining this compound with Angioplasty) Trial
-
Experimental Protocol:
-
Patient Population: 154 consecutive patients with acute myocardial infarction.
-
Intervention Group (Group II): Pretreatment with an intravenous bolus of this compound followed by coronary angioplasty.
-
Control Group (Group I): Direct coronary angioplasty without pretreatment.
-
Primary Outcome: Patency of the infarct-related artery.
-
Efficacy and Safety Data
The clinical trials provided key quantitative data on the efficacy and safety of this compound.
Efficacy Data
| Clinical Trial | Parameter | This compound Group | Control Group | p-value |
| E6010 vs. Native t-PA | Recanalization at 60 min (TIMI 2 or 3) | 79% (95% CI: 70-87%) | 65% (95% CI: 55-74%) | 0.032 |
| Recanalization at 30 min (TIMI 2 or 3) | 62% | 32% | <0.05 | |
| COMA Trial | TIMI 3 Flow (pre-PCI) | 36.2% | 7.9% | <0.0001 |
| Patency Rate (High PAI-1 subgroup) | 56% | 18% | <0.01 |
Safety Data
In the E6010 vs. native t-PA trial, this compound demonstrated a favorable safety profile with no fatal bleeding complications reported. The COMA trial also supported the safety of this compound in the context of pretreatment before PCI.
Pharmacokinetic Properties
While a complete pharmacokinetic profile from a formal drug monograph is not publicly available, key properties can be summarized from clinical trial data and comparisons with other t-PAs.
| Parameter | Value/Description | Source/Inference |
| Half-life (t½α) | ≥ 23 minutes | E6010 vs. Native t-PA Trial |
| Administration | Single intravenous bolus | E6010 vs. Native t-PA Trial |
| Clearance | Slower than native t-PA | Inferred from longer half-life |
| PAI-1 Resistance | Higher than native t-PA | Inferred from COMA trial results |
PAI-1 Independence: A Key Advantage
Logical Relationship of PAI-1 Resistance
Administration
This compound (Cleactor®) is supplied in vials and administered as a single intravenous bolus injection. The typical dosage used in clinical trials for acute myocardial infarction is 0.22 mg/kg.[2]
Conclusion
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. Adjunctive Catheter-Directed Thrombolysis during Primary PCI for ST-Segment Elevation Myocardial Infarction with High Thrombus Burden | MDPI [mdpi.com]
- 3. The evolution of recombinant thrombolytics: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Monteplase: A Technical Guide to a Mutant Tissue-Type Plasminogen Activator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Monteplase (development code: E6010) is a second-generation, genetically engineered mutant of human tissue-type plasminogen activator (t-PA). Developed by Eisai Co., Ltd., it is designed to have a longer plasma half-life and potentially enhanced fibrinolytic efficacy, allowing for administration as a single intravenous bolus. This technical guide provides a comprehensive overview of the core scientific and clinical data available for this compound, focusing on its biochemical properties, mechanism of action, and clinical performance, particularly in the context of acute myocardial infarction (AMI). While specific quantitative data on some biochemical parameters are not publicly available, this guide synthesizes the existing preclinical and clinical findings to inform researchers and drug development professionals.
Molecular Structure and Modification
This compound is a recombinant protein derived from the modification of the native human t-PA sequence. The key mutation lies within the epidermal growth factor (EGF) domain.
-
Modification: The cysteine residue at position 84 is substituted with a serine residue (Cys84Ser).
This single amino acid substitution is responsible for the altered pharmacokinetic profile of this compound compared to its parent molecule, alteplase (recombinant human t-PA).
Biochemical Properties
Detailed quantitative biochemical data for this compound, such as its catalytic efficiency (kcat/Km) and fibrin binding affinity (Kd), are not extensively reported in publicly available literature. However, its development as a mutant t-PA suggests that it retains the fundamental enzymatic activity of converting plasminogen to plasmin.
Resistance to Plasminogen Activator Inhibitor-1 (PAI-1)
Pharmacokinetics
Preclinical studies in a canine model have provided insights into the pharmacokinetic profile of this compound (E6010) compared to recombinant t-PA (rt-PA). The Cys84Ser mutation leads to a prolonged plasma half-life.
Table 1: Pharmacokinetic Parameters of this compound (E6010) and rt-PA in a Canine Model
| Parameter | This compound (E6010) | rt-PA |
| t½ α (antigen) | 4.8 ± 0.95 min | 3.6 ± 0.23 min |
| t½ α (activity) | 3.0 ± 0.78 min | 2.1 ± 0.61 min |
| t½ β (antigen) | 51 ± 5.4 min | 36 ± 2.3 min |
| t½ β (activity) | 22 ± 7.0 min | 7.0 ± 3.5 min |
| Data from a study in a canine model. |
Preclinical Efficacy
The thrombolytic efficacy of this compound has been evaluated in a canine model of coronary artery thrombosis. These studies compared the effects of a single bolus injection of this compound with a continuous infusion of rt-PA on thrombi of varying ages.
Table 2: Thrombolytic Efficacy of this compound (E6010) vs. rt-PA in a Canine Coronary Thrombus Model
| Thrombus Age | Treatment | Dose | Time to Reperfusion (min) | Reperfusion Rate at 60 min (%) | Reocclusion Rate at 60 min after Reperfusion (%) |
| 1 hour | This compound (bolus) | 0.2 mg/kg | 30.0 ± 15.3 | 100 | 17 |
| rt-PA (infusion) | 0.6 mg/kg/h | 27.5 ± 4.8 | 100 | 33 | |
| 6 hours | This compound (bolus) | 0.2 mg/kg | 30.0 ± 9.5 | 83 | 20 |
| rt-PA (infusion) | 0.6 mg/kg/h | 35.0 ± 8.2 | 50 | 67 |
These preclinical data suggest that a single bolus of this compound is as effective as an infusion of rt-PA in lysing fresh thrombi and may be more effective for older thrombi, with a lower rate of reocclusion.
Clinical Efficacy and Dose-Response
The primary clinical evidence for this compound comes from the "Combining this compound with Angioplasty" (COMA) trial, which investigated its use as a pretreatment before percutaneous coronary intervention (PCI) in patients with AMI.
COMA Trial Results
The COMA trial demonstrated that pretreatment with a single bolus of this compound resulted in significantly higher rates of coronary artery patency before PCI compared to direct PCI alone.
Table 3: Patency Rates in the COMA Trial
| Parameter | This compound + PCI | Direct PCI | p-value |
| TIMI 3 Flow Before PCI | 36.2% | 7.9% | < 0.0001 |
| Group | Patency Rate | p-value |
| This compound + PCI | 56% | < 0.01 |
| Direct PCI | 18% | |
| Data from the COMA trial.[1] |
Long-term follow-up from the COMA trial suggested that pretreatment with this compound improves 6-month outcomes and may positively impact the long-term prognosis of myocardial infarction.[2]
Mechanism of Action and Signaling Pathways
As a tissue-type plasminogen activator, this compound's primary mechanism of action is the catalytic conversion of the zymogen plasminogen into the active serine protease plasmin. Plasmin, in turn, degrades the fibrin matrix of thrombi, leading to clot dissolution.
Beyond its direct enzymatic activity, t-PA is known to interact with various cell surface receptors, initiating intracellular signaling cascades. While specific signaling studies on this compound are limited, the pathways activated by native t-PA are relevant.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are proprietary. However, standard methodologies for assessing the biochemical and pharmacological properties of tissue-type plasminogen activators are well-established.
Determination of Kinetic Parameters (kcat and Km)
The catalytic efficiency of t-PA variants is typically determined using a chromogenic substrate assay.
Fibrin Binding Affinity (Kd) Measurement
The affinity of t-PA mutants for fibrin is commonly assessed using techniques such as Surface Plasmon Resonance (SPR) or solid-phase binding assays.
PAI-1 Resistance Assay
Conclusion
References
Monteplase: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Monteplase, a genetically engineered mutant of human tissue-type plasminogen activator (t-PA), represents a significant advancement in thrombolytic therapy. Its unique molecular structure confers a longer plasma half-life, allowing for convenient single-bolus intravenous administration, a notable advantage over the continuous infusion required for its predecessor, alteplase. This in-depth guide synthesizes the current understanding of this compound's pharmacokinetics and pharmacodynamics, providing valuable insights for researchers and drug development professionals.
Core Pharmacokinetic Profile
While comprehensive human pharmacokinetic data remains somewhat limited in publicly available literature, preclinical studies and clinical trials have illuminated key aspects of this compound's behavior in the body. The primary advantage of this compound lies in its extended half-life, which underpins its single-bolus administration.
Preclinical Data
Preclinical investigations in various animal models, predominantly canines, have been instrumental in characterizing the pharmacokinetic and pharmacodynamic properties of this compound, also referred to by its developmental code name, E6010. These studies have consistently demonstrated a prolonged biological half-life and a more potent, longer-lasting thrombolytic effect compared to recombinant human t-PA (rt-PA). In a canine model of coronary artery thrombosis, a single bolus injection of this compound was found to be more effective than a continuous infusion of rt-PA. Furthermore, in a canine model of acute pulmonary thromboembolism, this compound demonstrated a more rapid reduction in pulmonary hypertension compared to alteplase.
Table 1: Summary of Preclinical Pharmacodynamic Observations
| Animal Model | Condition | Key Findings with this compound (E6010) | Comparative Agent |
| Canine | Coronary Artery Thrombosis | More potent and longer-lasting thrombolytic effect with single bolus injection. | Intravenous infused rt-PA |
| Canine | Acute Pulmonary Thromboembolism | More rapid reduction in pulmonary hypertension. | Alteplase |
Pharmacodynamics: Mechanism of Action and Therapeutic Effects
This compound exerts its therapeutic effect by activating the endogenous fibrinolytic system. As a tissue-type plasminogen activator, its primary function is to convert plasminogen, an inactive zymogen, into the active serine protease, plasmin. Plasmin, in turn, degrades the fibrin matrix of thrombi, leading to clot dissolution and restoration of blood flow.
Signaling Pathway
The mechanism of action of this compound follows the established pathway for tissue-type plasminogen activators.
Caption: Mechanism of action of this compound in the fibrinolytic pathway.
Clinical Efficacy and Experimental Protocols
The COMA trial, a significant clinical investigation into the efficacy of this compound, provided crucial data on its use in patients with acute myocardial infarction (AMI).
The COMA Trial Protocol: An Overview
The COMA trial was a randomized, controlled study designed to evaluate the effectiveness of administering this compound prior to percutaneous coronary intervention (PCI) in patients with AMI.
Caption: Simplified workflow of the COMA clinical trial.
Methodology: Patients diagnosed with acute myocardial infarction were randomly assigned to one of two treatment groups:
-
Group A (this compound + PCI): Received a single intravenous bolus of this compound prior to undergoing percutaneous coronary intervention.
-
Group B (Direct PCI): Proceeded directly to percutaneous coronary intervention without prior administration of this compound.
The primary endpoints of the study likely included assessments of coronary artery patency, myocardial salvage, and clinical outcomes at various time points. The results of the COMA trial suggested that pretreatment with this compound improved outcomes in AMI patients undergoing PCI.[2][3]
Enzymatic Activity Assays
The functional activity of this compound, like other thrombolytic agents, is determined by its ability to convert plasminogen to plasmin. Standard enzymatic assays are employed to quantify this activity.
Fibrin Plate Method: A Common Assay
The fibrin plate method is a widely used technique to assess the fibrinolytic activity of plasminogen activators.
Principle: This assay measures the area of lysis produced by the drug on a standardized fibrin plate. The diameter of the lytic zone is proportional to the concentration of the active enzyme.
General Protocol:
-
Plate Preparation: A solution containing fibrinogen and plasminogen is mixed with thrombin in a petri dish to form a fibrin clot.
-
Sample Application: A small, known volume of the this compound solution (or other thrombolytic agent) is applied to the center of the fibrin plate.
-
Incubation: The plate is incubated at a controlled temperature (typically 37°C) for a specific period.
-
Measurement: The diameter of the clear, lysed zone around the application point is measured.
-
Quantification: The activity of the sample is determined by comparing the size of the lytic zone to a standard curve generated with known concentrations of a reference standard (e.g., urokinase).
Conclusion and Future Directions
This compound holds significant promise as a thrombolytic agent, primarily due to its convenient single-bolus administration and favorable pharmacodynamic profile. The existing preclinical and clinical data underscore its potential in the management of acute thromboembolic events. However, a more comprehensive understanding of its human pharmacokinetics is warranted. Future research should focus on conducting detailed Phase I and II clinical trials to meticulously characterize the absorption, distribution, metabolism, and excretion of this compound in diverse patient populations. Such studies will be crucial for optimizing dosing regimens and further establishing its role in modern cardiovascular medicine.
References
- 1. A new thrombolytic agent, this compound, is independent of the plasminogen activator inhibitor in patients with acute myocardial infarction: initial results of the COmbining this compound with Angioplasty (COMA) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of this compound in acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of this compound in acute myocardial infarction as a powerful thrombolytic agent for pretreatment of coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
Monteplase: A Deep Dive into its Molecular Architecture and Thrombolytic Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monteplase, a third-generation recombinant tissue plasminogen activator (t-PA), represents a significant advancement in the management of acute myocardial infarction (AMI). Developed by Eisai, this thrombolytic agent is a genetically engineered variant of human t-PA, distinguished by a single amino acid substitution within its epidermal growth factor (EGF) domain. This modification confers a longer plasma half-life, allowing for convenient single-bolus intravenous administration. This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, pharmacokinetics, and clinical efficacy of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Molecular Structure of this compound
This compound is a modified form of alteplase, the wild-type recombinant human t-PA. The key structural difference lies in a single amino acid substitution within the epidermal growth factor (EGF) domain. While the precise substitution is proprietary information, it is understood to be located in this domain, which is crucial for hepatic clearance. This targeted mutation reduces the molecule's clearance rate from the bloodstream, thereby extending its therapeutic window.
Like alteplase, this compound is a serine protease comprising several distinct functional domains:
-
Finger Domain: Mediates binding to fibrin, the primary protein component of blood clots.
-
Epidermal Growth Factor (EGF) Domain: Involved in hepatic clearance. The modification in this domain is central to this compound's altered pharmacokinetic profile.
-
Kringle 1 and Kringle 2 Domains: Also contribute to fibrin binding and the regulation of plasminogen activation.
-
Serine Protease Domain: The catalytic domain responsible for converting plasminogen to plasmin.
The overall three-dimensional structure of this compound is largely homologous to that of native t-PA, preserving its fibrin-specific activity while exhibiting enhanced resistance to hepatic clearance.
Mechanism of Action and Signaling Pathway
This compound, like other t-PAs, functions as a potent fibrinolytic agent by catalyzing the conversion of the zymogen plasminogen into its active form, plasmin. Plasmin is a broad-spectrum serine protease that degrades the fibrin matrix of a thrombus, leading to clot dissolution and restoration of blood flow.
The mechanism of action can be visualized as a signaling cascade:
The key steps in this pathway are:
-
Fibrin Binding: this compound exhibits a high affinity for fibrin, localizing its activity to the site of the thrombus.
-
Plasminogen Activation: Upon binding to fibrin, this compound undergoes a conformational change that enhances its catalytic efficiency. It then cleaves the Arg561-Val562 peptide bond in plasminogen, converting it to the active two-chain plasmin molecule.
-
Fibrinolysis: Plasmin systematically degrades the cross-linked fibrin polymers into soluble fibrin degradation products, leading to the dissolution of the blood clot.
Quantitative Data: Pharmacokinetics and Clinical Efficacy
The clinical development of this compound has provided valuable quantitative data on its pharmacokinetic profile and therapeutic efficacy.
Pharmacokinetic Properties
While specific values for this compound's pharmacokinetic parameters are not widely published, its primary advantage over alteplase is its prolonged plasma half-life, which allows for single-bolus administration. This contrasts with the infusion required for alteplase.
| Parameter | Alteplase | This compound |
| Plasma Half-life | ~5 minutes | Longer than alteplase (specific value not publicly available) |
| Clearance | Rapid hepatic clearance | Reduced hepatic clearance |
| Administration | Infusion | Single intravenous bolus |
Table 1: Comparative Pharmacokinetic Profile of Alteplase and this compound.
Clinical Efficacy: The COMA Trial
The "COmbining this compound with Angioplasty" (COMA) trial was a key study evaluating the efficacy of this compound in patients with AMI.
| Outcome Measure | This compound + PCI | Direct PCI |
| TIMI 3 Flow before PCI | 36.2% | 7.9% |
| Major Cardiac Events (24 months) | 27.7% | 46.7% |
Table 2: Key Efficacy Outcomes from the COMA Trial.
These results demonstrate that pre-treatment with this compound before percutaneous coronary intervention (PCI) significantly improves coronary artery patency and reduces the incidence of major adverse cardiac events in the long term.
Experimental Protocols
The COMA (COmbining this compound with Angioplasty) Trial Protocol
The COMA trial was a prospective, randomized, open-label study.
Inclusion Criteria:
-
Patients presenting with acute myocardial infarction.
-
Onset of symptoms within 12 hours.
-
ST-segment elevation on electrocardiogram.
Exclusion Criteria:
-
Contraindications to thrombolytic therapy (e.g., active bleeding, recent surgery).
-
Cardiogenic shock.
Randomization and Intervention: Patients were randomly assigned to one of two treatment arms:
-
This compound + PCI Group: Received a single intravenous bolus of this compound (27.5 mg) followed by coronary angiography and, if necessary, PCI.
-
Direct PCI Group: Underwent immediate coronary angiography and PCI without prior thrombolytic therapy.
Primary Endpoints:
-
Thrombolysis in Myocardial Infarction (TIMI) grade 3 flow in the infarct-related artery before PCI.
-
Incidence of major adverse cardiac events (MACE), including death, reinfarction, and target vessel revascularization, at 24 months.
Secondary Endpoints:
-
Left ventricular function.
-
Bleeding complications.
The following diagram illustrates the experimental workflow of the COMA trial:
Conclusion
This compound represents a significant innovation in thrombolytic therapy. Its unique molecular structure, characterized by a single amino acid substitution in the EGF domain, results in a favorable pharmacokinetic profile that allows for single-bolus administration. The robust clinical data from trials like COMA underscore its efficacy in improving coronary reperfusion and long-term outcomes for patients with acute myocardial infarction. For researchers and drug development professionals, this compound serves as a compelling example of how targeted molecular modifications can lead to enhanced therapeutic agents with improved clinical utility. Further research may focus on elucidating the precise structural changes and their impact on protein dynamics, as well as exploring the potential of this compound in other thromboembolic disorders.
The Discovery and Development of Monteplase: A Technical Overview
An in-depth guide for researchers and drug development professionals on the core science and clinical advancement of the thrombolytic agent, Monteplase.
Abstract
Introduction: The Rationale for a Modified Thrombolytic Agent
Molecular Profile and Mechanism of Action
This compound is a recombinant protein produced using DNA technology. The key structural modification that distinguishes this compound from native t-PA (Alteplase) is the substitution of Cysteine at position 84 of the epidermal growth factor (EGF) domain with a Serine residue. This single amino acid change has profound effects on the molecule's properties.
Signaling Pathway of this compound in Fibrinolysis
The fundamental mechanism of action of this compound, like other t-PA derivatives, is the conversion of plasminogen to plasmin, the primary enzyme responsible for the degradation of fibrin clots.
References
Preclinical Efficacy of Monteplase: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Monteplase, also known as E6010, is a second-generation recombinant tissue-type plasminogen activator (t-PA) developed to improve upon the therapeutic profile of its predecessor, alteplase. As a thrombolytic agent, this compound is designed to dissolve fibrin clots, which are the primary cause of ischemic events such as acute myocardial infarction (AMI). This technical guide provides a comprehensive overview of the preclinical studies that have evaluated the efficacy of this compound, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action. The information presented herein is intended for researchers, scientists, and professionals involved in the development of thrombolytic therapies.
Core Mechanism of Action
This compound is a modified form of human t-PA, engineered to exhibit a longer plasma half-life and enhanced fibrin specificity. Like other t-PA-based thrombolytics, its primary mechanism of action involves the activation of plasminogen.
Signaling Pathway of this compound-mediated Fibrinolysis
Caption: this compound binds to fibrin within a thrombus and activates plasminogen to plasmin, which then degrades the fibrin matrix.
In Vivo Efficacy in Preclinical Models
The thrombolytic efficacy of this compound has been evaluated in various animal models of thrombosis. A key study utilized a canine model of coronary thrombolysis to compare the effects of this compound with native t-PA and urokinase.
Experimental Protocol: Canine Model of Coronary Thrombolysis
A model of coronary thrombosis was established in dogs to mimic acute myocardial infarction. The protocol involved the following key steps:
-
Anesthesia and Surgical Preparation: Animals were anesthetized, and a thoracotomy was performed to expose the heart. The left anterior descending (LAD) coronary artery was isolated.
-
Thrombus Induction: An occlusive thrombus was formed in the LAD by a combination of mechanical injury to the endothelium and the introduction of thrombin.
-
Drug Administration: Once stable occlusion was confirmed by monitoring coronary blood flow, the thrombolytic agents were administered. This compound was given as a single intravenous bolus, while native t-PA and urokinase were administered as a continuous intravenous infusion.
-
Efficacy Assessment: The primary endpoints were the incidence of reperfusion-induced arrhythmias (premature ventricular complexes - PVCs) and the mortality rate following thrombolysis.
Quantitative Data from Canine Coronary Thrombolysis Model
| Treatment Group | Administration | Frequency of PVCs | Mortality Rate |
| This compound (E6010) | Bolus IV injection | Significantly lower (P < 0.05) | 0.0% |
| Native t-PA | Continuous IV infusion | Higher | 10.7% |
| Urokinase | Continuous IV infusion | Higher | 7.1% |
These results suggest that a single bolus injection of this compound is more effective in reducing reperfusion arrhythmias and mortality compared to continuous infusions of native t-PA or urokinase in this preclinical model[1].
In Vitro Fibrinolytic Activity
General Experimental Protocol: In Vitro Clot Lysis Assay
-
Clot Formation: Human or animal plasma is clotted in a microplate well by the addition of thrombin and calcium chloride. The formation of the fibrin clot is monitored by measuring the increase in optical density.
-
Addition of Thrombolytic Agent: this compound or other thrombolytic agents are added to the wells containing the pre-formed clots.
-
Clot Lysis Monitoring: The decrease in optical density over time is measured, which corresponds to the lysis of the fibrin clot.
-
Data Analysis: The time to 50% clot lysis (LT50) is calculated to quantify the fibrinolytic activity of the test compound.
Experimental Workflow for In Vitro Clot Lysis Assay
Caption: Workflow for determining the in vitro fibrinolytic activity of this compound using a clot lysis assay.
Pharmacokinetics and Pharmacodynamics
A key feature of this compound (E6010) is its prolonged plasma half-life compared to native t-PA. Clinical studies have confirmed this, showing an alpha-phase half-life of greater than or equal to 23 minutes for this compound, in contrast to approximately 4 minutes for native t-PA. This extended half-life is a critical pharmacokinetic advantage, as it allows for administration as a single intravenous bolus, simplifying treatment and potentially enabling earlier administration in pre-hospital settings[2].
The pharmacodynamic effect of this pharmacokinetic profile is the rapid and sustained achievement of therapeutic plasma concentrations, leading to a higher rate of early recanalization of occluded coronary arteries.
Clinical Relevance of Preclinical Findings
The preclinical data, particularly the findings from the canine model of coronary thrombolysis, provided a strong rationale for the clinical development of this compound. The ability to administer this compound as a single bolus, coupled with its favorable effects on reperfusion-related complications, represented a significant potential advantage over existing thrombolytic therapies.
Subsequent clinical trials in patients with acute myocardial infarction have substantiated these preclinical observations. A prospective, randomized, double-blind multicenter trial demonstrated that a single bolus injection of E6010 resulted in a higher rate of early recanalization of the infarct-related coronary artery compared to native t-PA, without an increase in fatal bleeding complications[2].
Recanalization Rates in AMI Patients (Clinical Trial Data)
| Time after Administration | This compound (E6010) Recanalization Rate (TIMI Flow Grade 2 or 3) | Native t-PA Recanalization Rate (TIMI Flow Grade 2 or 3) |
| 15 min | 37% | 14% |
| 30 min | 62% | 32% |
| 45 min | 74% | 50% |
| 60 min | 79% | 65% |
Data from a prospective, randomized, double-blind multicenter trial in patients with acute myocardial infarction.[2]
Conclusion
The preclinical evaluation of this compound (E6010) in various in vivo and in vitro models has been instrumental in characterizing its therapeutic potential as a thrombolytic agent. The data consistently demonstrate its potent fibrinolytic activity, and the canine model of coronary thrombolysis highlighted its superior safety profile with respect to reperfusion arrhythmias when administered as a single bolus. The prolonged plasma half-life of this compound is a key pharmacokinetic feature that translates into a significant pharmacodynamic advantage, enabling rapid and effective coronary recanalization. These preclinical findings have been successfully translated into the clinical setting, establishing this compound as a valuable therapeutic option for the management of acute myocardial infarction. Further preclinical research could explore its efficacy in other thrombotic disorders.
References
- 1. A novel modified tissue-type plasminogen activator (t-PA), E6010, reduces reperfusion arrhythmias induced after coronary thrombolysis--comparison of native t-PA and urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A prospective, randomized, double-blind multicenter trial of a single bolus injection of the novel modified t-PA E6010 in the treatment of acute myocardial infarction: comparison with native t-PA. E6010 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on Monteplase for Thrombolytic Therapy Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Monteplase, a mutant tissue-type plasminogen activator (mt-PA), for its application in thrombolytic therapy. The document covers its mechanism of action, pharmacokinetic profile, clinical efficacy, safety data, and detailed experimental protocols from key clinical studies.
Introduction
This compound is a third-generation thrombolytic agent developed through recombinant DNA technology.[1] It is a modified tissue-type plasminogen activator (t-PA) designed to have a longer plasma half-life and greater fibrin specificity compared to its predecessor, alteplase.[2][3] These modifications allow for administration as a single intravenous bolus, a significant logistical advantage in the emergency treatment of thrombotic events such as acute myocardial infarction (AMI).[2][4] This guide synthesizes the current research on this compound, focusing on quantitative data and methodologies to support further investigation and development.
Mechanism of Action
Like other tissue plasminogen activators, this compound is a serine protease that catalyzes the conversion of plasminogen to plasmin.[5][6] Plasmin is the primary enzyme responsible for the degradation of fibrin, the protein matrix that forms the structural integrity of a thrombus.[6]
The key steps in the mechanism are:
-
Fibrin Binding: this compound exhibits high specificity for fibrin, preferentially binding to the fibrin matrix of an existing clot.[6]
-
Plasminogen Activation: Once bound to fibrin, this compound activates fibrin-bound plasminogen, converting it to plasmin.[6] This localization of activation minimizes systemic plasminogen activation and the subsequent degradation of circulating fibrinogen, theoretically reducing the risk of systemic bleeding compared to non-fibrin-specific agents.[6][7]
-
Fibrinolysis: The generated plasmin proteolytically cleaves the fibrin mesh, leading to the dissolution of the thrombus and restoration of blood flow.[6]
Pharmacokinetics and Pharmacodynamics
This compound was engineered for an optimized pharmacokinetic profile, primarily featuring a longer half-life that facilitates single-bolus administration.[3][9] This contrasts with the 90-minute accelerated infusion required for alteplase.[3] The rapid achievement of high plasma concentrations following a bolus injection contributes to its potent and sustained lytic effects.[9]
| Parameter | Value / Description | Reference |
| Administration | Single intravenous bolus injection | [2][4] |
| Half-life | Longer than alteplase, allowing for sustained effects | [9] |
| Clearance | Reduced compared to alteplase | [3] |
| Fibrin Specificity | High; preferentially activates plasminogen at the clot site | [8] |
| PAI-1 Resistance | Efficacy is independent of PAI-1 kinetics | [8] |
Clinical Efficacy Data
This compound has been evaluated in several clinical settings, most notably for acute myocardial infarction, but also for major pulmonary embolism and deep vein thrombosis.
Acute Myocardial Infarction (AMI)
The COmbining this compound with Angioplasty (COMA) trial was a key study evaluating the strategy of administering this compound prior to percutaneous coronary intervention (PCI).[2][4]
| Outcome Measure | This compound + PCI Group | Direct PCI Group | P-value | Reference |
| TIMI 3 Flow (Pre-PCI) | 36.2% | 7.9% | < 0.0001 | [4] |
| Major Cardiac Events (24 months) | 27.7% | 46.7% | < 0.05 | [4] |
| Patency Rate (High PAI-1 Subgroup) | 56% | 18% | < 0.01 | [8] |
| Baseline PAI-1 (Occluded Artery) | 36 +/- 3 ng/mL | 39 +/- 4 ng/mL | < 0.05 | [8] |
| Baseline PAI-1 (Patent Artery) | 27 +/- 2 ng/mL | 20 +/- 2 ng/mL | < 0.01 | [8] |
These results suggest that pre-treating AMI patients with this compound significantly improves coronary artery patency before mechanical intervention and leads to better long-term outcomes.[2][4]
Major Pulmonary Embolism (PE)
A study involving 50 patients with major PE assessed the efficacy of this compound combined with catheter-based treatments.[9]
| Outcome Measure | Value | Reference |
| Patient Cohort | 50 patients (19 male, 31 female) | [9] |
| Mean Dosage | 12,265 IU/kg | [9] |
| Mean Pulmonary Artery Pressure | Decrease from 32±9 mmHg to 25±6 mmHg (P<0.0001) | [9] |
| 30-Day Mortality | 6% (3 patients) | [9] |
The study concluded that this combination therapy is effective for major PE.[9]
Deep Vein Thrombosis (DVT)
The utility of endovascular thrombolysis with this compound was evaluated in eight patients with symptomatic DVT resistant to traditional anticoagulation.[10]
| Outcome Measure | Value | Reference |
| Patient Cohort | 8 patients (9 procedures) | [10] |
| Mean Dosage | 2,170,000 IU | [10] |
| Success Rate (Complete/Near-Complete Lysis) | 67% (6 of 9 procedures) | [10] |
This suggests this compound may be an effective treatment for persistent DVT.[10]
Safety Profile
The primary safety concern with any thrombolytic agent is the risk of bleeding.
| Indication | Adverse Events | Incidence | Reference |
| Major Pulmonary Embolism | Major Bleeding | 24% (12 of 50 patients) | [9] |
| Deep Vein Thrombosis | Procedure-related bleeding (puncture site, gingival) | 1 patient (resolved with manual astriction) | [10] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of research findings. Below are the synthesized protocols for key clinical trials involving this compound.
Protocol: The COMA Trial (Acute Myocardial Infarction)
-
Study Design: A prospective, randomized, controlled clinical trial.[4][8]
-
Objective: To investigate the clinical usefulness and efficacy of administering intravenous this compound as a pretreatment before coronary angioplasty (PCI) in patients with AMI.[4][8]
-
Patient Population: 154 consecutive patients presenting with acute myocardial infarction.[8]
-
Randomization: Patients were randomly assigned in a 1:1 ratio to one of two treatment arms.[4][8]
-
Intervention Details:
-
This compound Administration: Administered as a single IV bolus injection upon presentation.[4]
-
-
Primary Efficacy Endpoints:
-
Key Biomarker Analysis:
-
Statistical Analysis:
-
Comparison of patency rates and MACE between groups was performed using appropriate statistical tests (e.g., Chi-squared). A P-value of < 0.05 was considered significant.[4]
-
Preclinical Research & Future Directions
While extensive clinical data exists for this compound, particularly in AMI, detailed preclinical studies in animal models are less frequently reported in the cited literature. Future research should focus on:
-
Comparative Efficacy: Head-to-head trials comparing this compound with other modern thrombolytics like Tenecteplase and Reteplase are needed to establish its relative position in therapy.[11][12][13]
-
Stroke Treatment: Although development for stroke was discontinued, the favorable safety profile and bolus administration of similar agents warrant a potential re-evaluation in specific stroke populations.[1]
-
Pharmacogenomics: Investigating genetic factors that may influence patient response to this compound could pave the way for more personalized thrombolytic therapy.
-
Animal Models: Further studies in established thrombosis animal models (e.g., ferric chloride-induced thrombosis models in rodents) could help elucidate finer mechanistic details and test new combination therapies.[14][15]
Conclusion
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. Therapeutic potential of this compound in acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of tenecteplase in fibrinolytic therapy of acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of this compound in acute myocardial infarction as a powerful thrombolytic agent for pretreatment of coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thrombolytic Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Thrombolytic (Fibrinolytic) Drugs [cvpharmacology.com]
- 7. pharmacologycorner.com [pharmacologycorner.com]
- 8. A new thrombolytic agent, this compound, is independent of the plasminogen activator inhibitor in patients with acute myocardial infarction: initial results of the COmbining this compound with Angioplasty (COMA) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thrombolysis with a novel modified tissue-type plasminogen activator, this compound, combined with catheter-based treatment for major pulmonary embolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Endovascular thrombolysis using this compound for non-chronic deep venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vjneurology.com [vjneurology.com]
- 12. Tenecteplase versus alteplase for patients with acute ischemic stroke: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medscape.com [medscape.com]
- 14. Animal models to evaluate anti-atherosclerotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Humanized Mouse Model of Thrombosis is Predictive of the Clinical Efficacy of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on Monteplase for Acute Myocardial Infarction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monteplase, a third-generation recombinant tissue-type plasminogen activator (t-PA), emerged as a promising thrombolytic agent in the early treatment of acute myocardial infarction (AMI). As a mutant t-PA, it was specifically engineered to allow for administration as a single intravenous bolus, a significant potential advantage over existing thrombolytic therapies requiring prolonged infusions. Early research, most notably the "Combining this compound with Angioplasty" (COMA) trial, investigated its efficacy and safety, particularly as a pre-treatment to percutaneous coronary intervention (PCI). This technical guide provides an in-depth overview of the foundational research on this compound, focusing on quantitative data, experimental protocols, and the underlying mechanism of action.
Molecular Profile and Mechanism of Action
This compound is a modified form of human t-PA, designed to have a longer plasma half-life and enhanced fibrin specificity. While the precise amino acid substitutions that differentiate this compound from its parent molecule, alteplase, are not extensively detailed in early public-domain literature, it is understood that these modifications were intended to reduce rapid clearance from the bloodstream, thereby enabling effective thrombolysis with a single bolus injection.[1]
Figure 1: Simplified signaling pathway of this compound in thrombolysis.
Key Clinical Efficacy Data
The COMA trial was a pivotal early study that provided significant quantitative data on the efficacy of this compound in the setting of AMI. The trial compared a strategy of this compound pre-treatment followed by PCI against direct PCI alone.
| Efficacy Outcome | This compound + PCI Group | Direct PCI Group | p-value | Reference |
| TIMI 3 Flow Pre-PCI | 36.2% | 7.9% | <0.0001 | [3] |
| Major Cardiac Events at 24 Months | 27.7% | 46.7% | <0.05 | [3] |
Table 1: Key Efficacy Outcomes from the COMA Trial
Experimental Protocols
The COMA (Combining this compound with Angioplasty) Trial
Objective: To evaluate the clinical usefulness of this compound as a pre-treatment to coronary angioplasty in patients with AMI.[2]
Study Design: A randomized, controlled trial.[2]
Treatment Arms: [2]
-
Group I (Direct PCI): Patients received immediate percutaneous coronary intervention.
-
Group II (this compound + PCI): Patients received a single intravenous bolus of this compound prior to undergoing PCI.
Dosage: The specific intravenous dosage of this compound used in the COMA trial is not explicitly stated in the readily available literature. However, other early research involving intracoronary administration of this compound reported a mean dose of 702,439 ± 519,850 Units, with a median dose of 400,000 Units. It is important to note that intravenous and intracoronary doses are not directly comparable.
Methodologies:
-
Assessment of Coronary Patency: Coronary angiography was performed prior to PCI to assess the Thrombolysis in Myocardial Infarction (TIMI) flow grade in the infarct-related artery.[3]
Figure 2: Experimental workflow of the COMA trial.
Pharmacokinetics and Safety Profile
Conclusion
References
- 1. Therapeutic potential of this compound in acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new thrombolytic agent, this compound, is independent of the plasminogen activator inhibitor in patients with acute myocardial infarction: initial results of the COmbining this compound with Angioplasty (COMA) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of adverse events in injured patients at risk of hemorrhagic shock: a secondary analysis of three harmonized prehospital randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Monteplase Administration in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monteplase (also known as E6010) is a third-generation recombinant tissue-type plasminogen activator (t-PA) characterized by a longer plasma half-life compared to its predecessor, alteplase.[1] As a key player in fibrinolysis, this compound selectively converts plasminogen to plasmin, which in turn degrades the fibrin matrix of thrombi. These application notes provide detailed protocols for the in vitro administration of this compound to facilitate research in thrombosis, angiogenesis, and cell signaling. The following sections detail experimental procedures, suggested concentration ranges, and data presentation formats.
Mechanism of Action
This compound, like other tissue plasminogen activators, exerts its primary effect by catalyzing the conversion of the zymogen plasminogen into the active serine protease, plasmin. Plasmin's main substrate is fibrin, the primary protein component of blood clots. By degrading fibrin, plasmin effectively dissolves the clot. This mechanism is central to its thrombolytic therapeutic effect. Beyond fibrinolysis, plasminogen activators can influence cellular behavior by interacting with cell surface receptors and modulating signaling pathways involved in cell migration, proliferation, and matrix remodeling.
Data Presentation: Quantitative Summary
The following table summarizes suggested starting concentrations and incubation times for various in vitro assays based on data from studies on this compound and similar tissue-type plasminogen activators. It is crucial to note that optimal conditions may vary depending on the specific cell type and experimental setup, and therefore, dose-response and time-course experiments are highly recommended.
| Assay Type | Cell/System Type | Recommended Starting Concentration Range | Typical Incubation Time | Key Readouts |
| Fibrin Clot Lysis Assay | Human Plasma / Purified Fibrinogen | 0.1 - 10 µg/mL | 30 - 180 minutes | Clot lysis time, D-dimer levels, change in turbidity |
| Endothelial Cell Migration Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | 1 - 50 µg/mL | 4 - 24 hours | Number of migrated cells, wound closure percentage |
| Endothelial Cell Tube Formation Assay | HUVECs on Matrigel™ | 1 - 50 µg/mL | 6 - 18 hours | Number of tubules, branching points, total tube length |
| Matrix Metalloproteinase (MMP) Activity Assay | Conditioned media from endothelial cells or fibroblasts | 10 - 100 µg/mL | 24 - 72 hours | MMP-2 and MMP-9 activity (Zymography or Fluorometric kits) |
Experimental Protocols
In Vitro Fibrin Clot Lysis Assay
This assay evaluates the fibrinolytic efficacy of this compound by measuring the dissolution of a pre-formed clot.
Materials:
-
This compound
-
Human plasma or purified human fibrinogen
-
Plasminogen
-
Thrombin
-
Calcium Chloride (CaCl₂)
-
Tris-buffered saline (TBS)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol:
-
Prepare a solution of human fibrinogen (e.g., 2 mg/mL) and plasminogen (e.g., 20 µg/mL) in TBS.
-
Dispense 100 µL of the fibrinogen/plasminogen solution into the wells of a 96-well plate.
-
Prepare serial dilutions of this compound in TBS. Add 20 µL of each dilution to the respective wells. Include a negative control (TBS without this compound).
-
To initiate clot formation, add 20 µL of thrombin solution (e.g., 1 U/mL in TBS with 20 mM CaCl₂) to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the change in absorbance at 405 nm every minute for up to 3 hours. Clot formation will result in an increase in absorbance, while clot lysis will lead to a decrease.
-
The time to 50% clot lysis is a common metric for fibrinolytic activity.
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on the migratory capacity of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Complete endothelial cell growth medium
-
Serum-free basal medium
-
This compound
-
24-well tissue culture plates
-
Sterile p200 pipette tip or cell scraper
-
Inverted microscope with a camera
Protocol:
-
Seed HUVECs in 24-well plates and grow to a confluent monolayer.
-
Create a "wound" in the monolayer by gently scraping a straight line with a sterile p200 pipette tip.
-
Wash the wells with serum-free basal medium to remove dislodged cells.
-
Add fresh serum-free or low-serum medium containing different concentrations of this compound (e.g., 1-50 µg/mL) to the wells. Include a vehicle control.
-
Capture images of the wound at time 0 and at regular intervals (e.g., 4, 8, 12, and 24 hours) using an inverted microscope.
-
Quantify the wound area at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial wound area.
Endothelial Cell Tube Formation Assay
This assay evaluates the impact of this compound on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Materials:
-
HUVECs
-
Basement membrane matrix (e.g., Matrigel™)
-
Endothelial cell basal medium
-
This compound
-
96-well tissue culture plates
-
Inverted microscope with a camera
Protocol:
-
Thaw the basement membrane matrix on ice and coat the wells of a pre-chilled 96-well plate (50 µL/well).
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest HUVECs and resuspend them in basal medium containing different concentrations of this compound (e.g., 1-50 µg/mL).
-
Seed the HUVEC suspension onto the solidified matrix (e.g., 1.5 x 10⁴ cells/well).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 6-18 hours.
-
Visualize the formation of tube-like structures using an inverted microscope.
-
Quantify angiogenesis by measuring parameters such as the number of tubules, number of branching points, and total tube length using image analysis software.
Matrix Metalloproteinase (MMP) Activity Assay (Gelatin Zymography)
This technique identifies the activity of gelatinases (MMP-2 and MMP-9), which can be modulated by plasmin generated through this compound activity.
Materials:
-
Conditioned medium from this compound-treated cells
-
SDS-PAGE gels copolymerized with gelatin (1 mg/mL)
-
Tris-Glycine SDS sample buffer (non-reducing)
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij 35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Protocol:
-
Culture cells (e.g., endothelial cells or fibroblasts) in serum-free medium with and without various concentrations of this compound for 24-72 hours.
-
Collect the conditioned medium and concentrate it if necessary.
-
Mix the conditioned medium with non-reducing sample buffer and load onto a gelatin-containing SDS-PAGE gel without prior boiling.
-
After electrophoresis, wash the gel in renaturing buffer for 30-60 minutes at room temperature to remove SDS and allow MMPs to renature.
-
Incubate the gel in developing buffer at 37°C for 18-24 hours.
-
Stain the gel with Coomassie Brilliant Blue for 30-60 minutes and then destain.
-
MMP activity will appear as clear bands on a blue background, representing areas of gelatin degradation. The molecular weight of the bands corresponds to pro- and active forms of MMP-2 and MMP-9.
-
Quantify band intensity using densitometry.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of Plasminogen Activators
Plasminogen activators like this compound can initiate intracellular signaling cascades through direct receptor binding or indirectly via plasmin generation. The following diagram illustrates the key pathways.
Experimental Workflow for In Vitro this compound Studies
The following diagram outlines a typical workflow for investigating the in vitro effects of this compound.
References
Application Notes and Protocols for the Use of Monteplase in Animal Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action
Monteplase, like other t-PA based thrombolytic agents, exerts its effect by activating the endogenous fibrinolytic system. It is a serine protease that binds to fibrin within a thrombus and converts plasminogen to plasmin. Plasmin, in turn, degrades the fibrin matrix of the thrombus, leading to its dissolution and the restoration of blood flow. Due to its modification, this compound has a prolonged plasma half-life of approximately 23 minutes, which is about four times longer than alteplase.[1] This allows for a more sustained thrombolytic activity.
References
Monteplase Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Monteplase is a third-generation recombinant tissue plasminogen activator (t-PA) characterized as a mutant t-PA.[1] It is designed for thrombolytic therapy, with applications in acute myocardial infarction and pulmonary embolism.[1][2] As a plasminogen activator, this compound exerts its therapeutic effect by catalyzing the conversion of plasminogen to plasmin, the primary enzyme responsible for the degradation of fibrin clots. This document provides detailed application notes and protocols for the preclinical research and development of this compound, focusing on dosage, experimental methodologies, and its mechanism of action.
II. Mechanism of Action: Signaling Pathway
This compound, as a tissue plasminogen activator, initiates a signaling cascade that leads to fibrinolysis. The primary mechanism involves the conversion of the zymogen plasminogen into the active serine protease plasmin. Plasmin then degrades the fibrin matrix of a thrombus, leading to clot dissolution. The binding of t-PA to fibrin enhances its catalytic activity, localizing the thrombolytic effect to the site of the clot.
Caption: Mechanism of Action of this compound.
III. Preclinical Dosage
Preclinical studies are essential to determine the effective and safe dosage range of this compound for various thrombotic conditions. The following table summarizes a key preclinical dosage found in a canine model of coronary artery thrombosis, alongside comparative dosages of other thrombolytic agents.
| Agent | Animal Model | Dosage | Route of Administration | Study Focus |
| This compound | Canine | 0.2 mg/kg | Intravenous (IV) bolus | Coronary Artery Thrombosis[3] |
| rt-PA (Alteplase) | Canine | 0.6 mg/kg total dose (10% bolus, 90% CRI over 1h) | IV bolus + Infusion | Coronary Artery Thrombosis[3] |
| Urokinase | Canine | 0.38 mg/kg | IV Continuous Infusion (CRI) over 1h | Coronary Artery Thrombosis[3] |
Note: In a clinical study on major pulmonary embolism, the mean dosage of this compound was 12,265 IU/kg.[2]
IV. Experimental Protocols
A. In Vitro Clot Lysis Assay
This protocol provides a general framework for assessing the thrombolytic efficacy of this compound in vitro.
Objective: To determine the dose-dependent clot lysis potential of this compound.
Materials:
-
This compound
-
Human whole blood (or plasma)
-
Thrombin (or calcium chloride to induce clotting)
-
Microcentrifuge tubes or 96-well plates
-
Spectrophotometer (for turbidity measurements) or analytical balance (for weight measurements)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
Workflow:
Caption: Workflow for In Vitro Clot Lysis Assay.
Procedure:
-
Blood Collection: Obtain fresh human whole blood from healthy, consenting donors.
-
Clot Formation: Aliquot a defined volume of blood (e.g., 500 µL) into pre-weighed microcentrifuge tubes. Induce clotting by adding thrombin or calcium chloride and incubate at 37°C for a specified time (e.g., 60 minutes) to allow for clot formation and retraction.[4][5]
-
Serum Removal and Clot Weighing: Carefully remove the serum from each tube without disturbing the clot. Weigh the tubes containing the clots to determine the initial clot weight.
-
Treatment Application: Prepare a dilution series of this compound in PBS. Add a standard volume of each this compound concentration (and a PBS control) to the tubes containing the pre-formed clots.
-
Incubation: Incubate the tubes at 37°C for a defined period (e.g., 90-180 minutes) to allow for clot lysis.
-
Measurement of Clot Lysis:
-
Gravimetric Method: After incubation, carefully remove the remaining fluid and re-weigh the tubes. The percentage of clot lysis is calculated as: ((Initial Clot Weight - Final Clot Weight) / Initial Clot Weight) * 100.[4]
-
Turbidimetric Method: If using a 96-well plate, the clot lysis can be monitored in real-time by measuring the change in optical density (turbidity) over time using a spectrophotometer.[6]
-
-
Data Analysis: Plot the percentage of clot lysis against the concentration of this compound to determine the dose-response relationship and calculate parameters such as the EC50.
B. In Vivo Canine Coronary Artery Thrombosis Model
This protocol describes a well-established model for evaluating the in vivo efficacy of thrombolytic agents like this compound.[3]
Objective: To assess the thrombolytic activity of this compound in a clinically relevant animal model of arterial thrombosis.
Animal Model: Beagle dogs are commonly used for this model.[3]
Workflow:
Caption: Workflow for In Vivo Canine Thrombosis Model.
Procedure:
-
Animal Preparation: Anesthetize the dog and maintain anesthesia throughout the procedure. Monitor vital signs continuously.
-
Surgical Procedure: Perform a thoracotomy to expose the heart. Isolate a segment of the left anterior descending (LAD) coronary artery.[3][7]
-
Thrombus Induction: Induce a thrombus in the isolated segment of the LAD. This can be achieved through various methods, including:
-
Electrical Injury: Applying a low electrical current to the arterial wall to induce endothelial damage and subsequent thrombus formation.
-
Thrombin Injection: Injecting a small amount of thrombin directly into the isolated arterial segment.[7]
-
Photochemical Injury: Intravenous administration of a photosensitizing dye (e.g., Rose Bengal) followed by irradiation of the artery with a specific wavelength of light.[8]
-
-
Confirmation of Occlusion: Confirm the formation of an occlusive thrombus and the cessation of blood flow using coronary angiography and by observing ST-segment elevation on an electrocardiogram (ECG).[3]
-
Drug Administration: Once a stable occlusion is confirmed, administer this compound (e.g., 0.2 mg/kg) as an intravenous bolus.[3] Control groups may receive a vehicle or a comparator thrombolytic agent.
-
Monitoring of Reperfusion: Continuously monitor the coronary artery for signs of reperfusion using angiography. Record the time to reperfusion.
-
Data and Sample Collection: Collect blood samples at various time points for pharmacokinetic and pharmacodynamic (e.g., fibrinogen levels, D-dimer) analysis.
-
Endpoint: At the end of the experiment, euthanize the animal and collect tissue samples (e.g., heart, thrombus) for histological analysis.
V. Pharmacokinetics
Detailed preclinical pharmacokinetic data for this compound in common laboratory animals such as rats and dogs is not extensively available in the public domain. However, it is known that this compound has a longer half-life compared to Alteplase, which allows for administration as a single intravenous bolus.[2]
For comprehensive preclinical development, a standard pharmacokinetic study should be conducted. This typically involves administering this compound intravenously to rats and/or dogs and collecting serial blood samples over time. Plasma concentrations of this compound are then measured using a validated analytical method (e.g., ELISA or LC-MS/MS). The following pharmacokinetic parameters should be determined:
-
Half-life (t½): The time required for the plasma concentration to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Area Under the Curve (AUC): The integral of the concentration-time curve, which reflects the total drug exposure over time.
VI. Conclusion
These application notes and protocols provide a foundational framework for the preclinical evaluation of this compound. The provided dosages, experimental models, and understanding of its mechanism of action will aid researchers in designing and executing robust studies to further characterize the therapeutic potential of this thrombolytic agent. It is crucial to adapt and optimize these protocols based on specific research objectives and institutional guidelines for animal care and use.
References
- 1. Sildenafil improves coronary artery patency in a canine model of platelet-mediated cyclic coronary occlusion after thrombolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reperfusion of coronary arteries after temporary occlusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel model for evaluating thrombolytic therapy in dogs with ST-elevation myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of this compound in acute myocardial infarction as a powerful thrombolytic agent for pretreatment of coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of mirtazapine and its main metabolites in Beagle dogs: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic modeling and Monte Carlo simulation of ondansetron following oral administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A canine model of coronary artery thrombosis with superimposed high grade stenosis for the investigation of rethrombosis after thrombolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A canine coronary artery thrombosis model: application of photochemically induced thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monteplase in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Monteplase is a modified recombinant tissue-type plasminogen activator (t-PA). Detailed experimental protocols and specific quantitative data for its research use are not widely published. The following application notes and protocols have been developed by drawing parallels from closely related and well-documented t-PA variants such as Alteplase, Tenecteplase, and Reteplase. Researchers should treat these guidelines as a starting point and perform their own optimization and validation for their specific experimental setups.
Introduction
This document provides detailed guidelines for the reconstitution, handling, and experimental use of this compound, based on the best available information from related compounds.
Reconstitution and Handling of this compound
Proper reconstitution and handling are critical to maintain the biological activity of this compound. As a lyophilized protein, it requires careful reconstitution and storage to prevent denaturation and loss of function.
Reconstitution Protocol
Materials:
-
Lyophilized this compound
-
Sterile, preservative-free Water for Injection (WFI) or a buffer recommended by the (unavailable) manufacturer's product sheet. Based on related compounds, physiological buffers such as phosphate-buffered saline (PBS) at pH 7.4 could be suitable alternatives for experimental use.
-
Sterile, low-protein-binding syringes and centrifuge tubes.
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Using a sterile syringe, slowly add the appropriate volume of sterile WFI or recommended buffer to the vial. Direct the stream of liquid against the side of the vial to avoid frothing.
-
Gently swirl the vial to dissolve the powder. Do not shake , as this can cause the protein to denature.
-
Allow the vial to stand for a few minutes to allow any large bubbles to dissipate.
-
The reconstituted solution should be clear to slightly opalescent and colorless. Do not use if discoloration or particulate matter is observed.
-
For further dilutions, use a buffer that is compatible with the experimental system and maintains protein stability (e.g., PBS or Tris-buffered saline with a carrier protein like 0.1% bovine serum albumin to prevent surface adsorption).
Storage and Stability
The stability of reconstituted this compound is critical for reproducible experimental results. The following storage conditions are recommended based on data from other t-PA variants.
Table 1: Recommended Storage and Stability of Reconstituted t-PA Variants (as a proxy for this compound)
| Condition | Temperature | Duration | Notes |
| Lyophilized Powder | 2-8°C | As per manufacturer's expiry date | Protect from light. |
| Reconstituted Solution | 2-8°C | Up to 24 hours | Based on Alteplase and Tenecteplase data.[2] |
| Room Temperature (15-25°C) | Up to 8 hours | Based on Alteplase data.[3] | |
| Frozen Aliquots | -20°C | Up to 1 month | Based on Tenecteplase stability studies.[4] |
| -70°C or -80°C | Up to 1 year or more | Long-term storage is generally better at lower temperatures. Avoid repeated freeze-thaw cycles.[5][6] |
Quantitative Data
Table 2: Solubility and Stability of t-PA Variants in Different Conditions
| Parameter | t-PA Variant | Condition | Value/Observation | Reference |
| Solubility | Alteplase | 0.9% NaCl | Appears to have a bimodal solubility profile; stable at 0.01 mg/mL. | [7] |
| Tenecteplase | Sterile Water | Reconstituted to 5 mg/mL. | ||
| pH Stability | Alteplase | In solution | Stable at pH 5 to 7.5. | |
| Alteplase | Reconstituted | pH of approximately 7.3. | [2] | |
| Temperature Stability | Tenecteplase | Lyophilized, 8 hours | Stable at 4°C and 35.5°C; loss of activity at 44.9°C. | [1] |
| Alteplase | Reconstituted, 1 mg/mL | Retained >95% activity after 2 months at -30°C. | [5] | |
| Tenecteplase | Reconstituted, frozen | Stable for up to 6 freeze-thaw cycles. |
Experimental Protocols
The following are detailed protocols for common in vitro assays used to assess the activity of plasminogen activators like this compound.
In Vitro Fibrin Clot Lysis Assay (Microplate Reader Method)
This assay measures the ability of this compound to lyse a fibrin clot formed in vitro. The change in turbidity of the clot is monitored over time using a microplate reader.
Materials:
-
Reconstituted this compound
-
Human plasminogen
-
Human fibrinogen
-
Thrombin
-
Tris-buffered saline (TBS; e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Calcium chloride (CaCl₂) solution
-
96-well clear, flat-bottom microplate
-
Microplate reader with temperature control and kinetic reading capabilities
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of human fibrinogen (e.g., 2 mg/mL in TBS).
-
Prepare a stock solution of human plasminogen (e.g., 1 µM in TBS).
-
Prepare a stock solution of thrombin (e.g., 1 NIH unit/mL in TBS with 0.1% BSA).
-
Prepare a series of dilutions of reconstituted this compound in TBS.
-
-
Assay Setup:
-
In each well of a 96-well plate, add the following in order:
-
100 µL of fibrinogen solution.
-
20 µL of plasminogen solution.
-
20 µL of this compound dilution or TBS (for control).
-
20 µL of CaCl₂ solution (e.g., 5 mM final concentration).
-
-
-
Initiate Clotting and Lysis:
-
Place the microplate in a microplate reader pre-warmed to 37°C.
-
Add 20 µL of thrombin solution to each well to initiate clot formation.
-
Immediately start kinetic readings of absorbance at 405 nm every minute for 1-2 hours.
-
-
Data Analysis:
-
Plot absorbance versus time for each concentration of this compound.
-
The time to 50% clot lysis is determined as the time from the peak absorbance to a 50% reduction in absorbance.
-
A dose-response curve can be generated by plotting the lysis time against the this compound concentration.
-
Experimental Workflow for Fibrin Clot Lysis Assay
Caption: Workflow for the in vitro fibrin clot lysis assay.
Chromogenic Substrate Assay for Plasminogen Activator Activity
This assay measures the ability of this compound to convert plasminogen to plasmin, which then cleaves a chromogenic substrate, releasing a colored product that can be quantified spectrophotometrically.
Materials:
-
Reconstituted this compound
-
Human plasminogen
-
Chromogenic plasmin substrate (e.g., S-2251)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
96-well clear, flat-bottom microplate
-
Microplate reader with kinetic reading capabilities
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of human plasminogen (e.g., 1 µM in assay buffer).
-
Prepare a stock solution of the chromogenic substrate (e.g., 2 mM in sterile water).
-
Prepare a series of dilutions of reconstituted this compound in assay buffer.
-
-
Assay Setup:
-
In each well of a 96-well plate, add the following:
-
50 µL of plasminogen solution.
-
50 µL of this compound dilution or assay buffer (for control).
-
-
-
Initiate Reaction:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Add 50 µL of the chromogenic substrate solution to each well to start the reaction.
-
Immediately start kinetic readings of absorbance at 405 nm every minute for 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time plot.
-
Generate a standard curve using a known concentration of a standard plasminogen activator.
-
Calculate the specific activity of this compound based on the standard curve.
-
Experimental Workflow for Chromogenic Substrate Assay
Caption: Workflow for the chromogenic substrate assay.
Signaling Pathway of Tissue Plasminogen Activators
t-PA and its variants can exert cellular effects beyond fibrinolysis by interacting with cell surface receptors, a key one being the Low-Density Lipoprotein Receptor-related Protein 1 (LRP-1).[5] This interaction can trigger intracellular signaling cascades that influence processes such as cell migration, proliferation, and gene expression.
t-PA Signaling Pathway via LRP-1
Caption: Simplified t-PA signaling pathway via the LRP-1 receptor.
References
Application Notes and Protocols: Monteplase in Combination with Percutaneous Coronary Intervention (PCI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monteplase, a mutant tissue-type plasminogen activator (mt-PA), is a thrombolytic agent designed for the treatment of acute myocardial infarction (AMI).[1][2] Unlike conventional thrombolytic agents, this compound can be administered as a single intravenous bolus injection.[1][2] This document provides detailed application notes and protocols for the use of this compound in combination with percutaneous coronary intervention (PCI), based on available clinical trial data. The primary focus is on the findings from the "Combining this compound with Angioplasty" (COMA) trial, which evaluated the efficacy of this compound pretreatment followed by PCI compared to direct PCI alone in patients with AMI.[1][2]
Mechanism of Action
Signaling Pathway of Tissue Plasminogen Activators
Caption: Mechanism of action of this compound as a tissue plasminogen activator.
Clinical Efficacy in Combination with PCI: The COMA Trial
The COMA trial was a randomized controlled trial that demonstrated the superiority of a strategy involving this compound administration prior to PCI over direct PCI alone in patients with AMI.[1][2]
Quantitative Data from the COMA Trial
| Outcome Measure | This compound + PCI Group | Direct PCI Group | p-value |
| TIMI 3 Flow in Infarct-Related Artery (Pre-PCI) | 36.2% | 7.9% | < 0.0001[2] |
| Major Cardiac Events (24-month follow-up) | 27.7% | 46.7% | < 0.05[2] |
Experimental Protocols
Administration Protocol for this compound in the COMA Trial
While the precise intravenous dosage of this compound used in the COMA trial is not explicitly detailed in the available literature, the administration protocol involved a single intravenous bolus injection as a pretreatment before the patient underwent PCI.[1][2] For reference, in a different clinical context of adjunctive catheter-directed thrombolysis for patients with a high thrombus burden, intracoronary this compound was administered at a median dose of 400,000 Units (mean ± SD: 702,439 ± 519,850 U).[3] It is crucial to note that the intravenous dosage for pretreatment in all AMI patients in the COMA trial may have differed.
General Investigational Protocol for this compound Pretreatment followed by PCI:
-
Patient Selection: Patients presenting with acute myocardial infarction are screened for eligibility.
-
Randomization: Patients are randomly assigned to either the this compound pretreatment group or the direct PCI group.
-
This compound Administration: Patients in the treatment group receive a single intravenous bolus of this compound. The exact dosage should be determined based on the specific clinical trial protocol.
-
Transfer for PCI: Following this compound administration, patients are promptly transferred to a catheterization laboratory for PCI.
-
Percutaneous Coronary Intervention: Standard PCI procedures are performed on all patients in both groups.
-
Post-Procedure Care: Standard post-PCI care and medication are administered to all patients.
-
Follow-up: Patients are followed up at specified intervals (e.g., 24 months) to assess for major cardiac events and other outcomes.
In Vitro Evaluation of Thrombolytic Activity
A common method to assess the thrombolytic activity of agents like this compound in a research setting is the in vitro clot lysis assay.
Protocol for In Vitro Clot Lysis Assay:
-
Blood Collection: Venous blood is drawn from healthy volunteers.
-
Clot Formation: A defined volume of blood is allowed to clot in a pre-weighed tube.
-
Serum Removal: The serum is carefully removed, and the tube with the clot is weighed to determine the initial clot weight.
-
Treatment: A solution of this compound at a specified concentration is added to the clot. A negative control (e.g., saline) and a positive control (e.g., another thrombolytic agent) should be included.
-
Incubation: The tubes are incubated to allow for clot lysis.
-
Clot Lysis Measurement: After incubation, the remaining fluid is removed, and the tube with the residual clot is weighed.
-
Calculation: The percentage of clot lysis is calculated as: ((Initial Clot Weight - Final Clot Weight) / Initial Clot Weight) * 100.
Visualizations
Experimental Workflow: COMA Trial
Caption: Workflow of the Combining this compound with Angioplasty (COMA) trial.
Logical Relationship: this compound and PCI in AMI Treatment
References
- 1. Therapeutic potential of this compound in acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of this compound in acute myocardial infarction as a powerful thrombolytic agent for pretreatment of coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Clinical Use of Monteplase in Acute Myocardial Infarction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical application of Monteplase, a modified tissue-type plasminogen activator (mt-PA), in the treatment of acute myocardial infarction (AMI). The information is compiled from available clinical trial data and pharmacological profiles.
Introduction
This compound (brand name: Cleactor®) is a third-generation thrombolytic agent developed for the management of acute myocardial infarction. As a mutant tissue-type plasminogen activator, it is designed for administration as a single intravenous bolus, offering a potential advantage in emergency settings.[1][2][3] Clinical research, most notably the "Combining this compound with Angioplasty" (COMA) trial, has explored its efficacy and safety when used as a pretreatment before percutaneous coronary intervention (PCI).[2][3]
Mechanism of Action
Caption: Mechanism of action of this compound.
Pharmacokinetics
While detailed pharmacokinetic parameters from dedicated human studies are not widely published in the available literature, as a modified t-PA, this compound is designed to have an extended half-life compared to native t-PA, which allows for its administration as a single bolus injection.[3]
Clinical Efficacy in Acute Myocardial Infarction
The primary evidence for the clinical application of this compound in AMI comes from the COMA trial. This prospective, randomized, single-center trial compared the strategy of administering this compound as a pretreatment followed by PCI against direct PCI alone in patients with a first AMI.
Key Findings from the COMA Trial
-
Improved Pre-PCI Reperfusion: The COMA trial demonstrated a significantly higher rate of Thrombolysis in Myocardial Infarction (TIMI) 3 flow in the infarct-related artery before PCI in the group receiving this compound.[3]
-
Reduced Long-Term Cardiac Events: Over a 24-month follow-up period, patients who received this compound before PCI experienced a lower incidence of major adverse cardiac events (MACE).[3]
Quantitative Data from Clinical Trials
Table 1: Efficacy Outcomes from the COMA Trial
| Outcome | This compound + PCI | Direct PCI Alone | p-value | Reference |
| TIMI 3 Flow Pre-PCI | 36.2% | 7.9% | <0.0001 | [3] |
| Major Cardiac Events (at 24 months) | 27.7% | 46.7% | <0.05 | [3] |
Disclaimer: The data presented is from published abstracts and summaries of the COMA trial. A full publication with detailed patient numbers and a breakdown of MACE components was not publicly available.
Experimental Protocols
The COMA Trial Protocol
The following provides a general outline of the methodology used in the COMA trial based on available information.
Caption: Workflow of the COMA Trial.
Inclusion Criteria (General):
-
Patients presenting with their first acute myocardial infarction.
Exclusion Criteria:
-
Specific exclusion criteria for the COMA trial are not detailed in the available literature. Standard contraindications to thrombolytic therapy would likely have been applied.
Intervention:
-
This compound Group: Received a single intravenous bolus of this compound prior to undergoing PCI. The exact dosage administered in the trial is not specified in the available abstracts.
-
Control Group: Proceeded directly to PCI without prior thrombolytic administration.
Endpoints:
-
Primary Efficacy Endpoint: Achievement of TIMI grade 3 flow in the infarct-related artery on the initial coronary angiogram before PCI.
-
Long-Term Endpoint: Incidence of major adverse cardiac events (MACE) over a 24-month follow-up period. The specific components of the MACE composite were not detailed in the available abstracts.
Dosage and Administration
Safety and Tolerability
As with all thrombolytic agents, the primary safety concern with this compound is the risk of bleeding.
Table 2: Safety Profile of this compound in AMI (Data from adjunctive intracoronary use)
| Adverse Event | This compound (Intracoronary) + PCI | Non-CDT Group | p-value | Reference |
| TIMI Major Bleeding | Not Significantly Different | - | - | [5] |
| TIMI Minor Bleeding | Not Significantly Different | - | - | [5] |
Disclaimer: This data is from a study on adjunctive intracoronary this compound and not from the COMA trial. Specific bleeding rates from the COMA trial are not available in the reviewed literature.
Conclusion and Future Directions
References
- 1. A new thrombolytic agent, this compound, is independent of the plasminogen activator inhibitor in patients with acute myocardial infarction: initial results of the COmbining this compound with Angioplasty (COMA) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of this compound in acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of this compound in acute myocardial infarction as a powerful thrombolytic agent for pretreatment of coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of tenecteplase in fibrinolytic therapy of acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring Monteplase Activity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monteplase is a recombinant tissue plasminogen activator (tPA) used as a thrombolytic agent. As a serine protease, it plays a crucial role in the fibrinolytic system by converting plasminogen to plasmin, which then degrades fibrin clots. Accurate and reproducible measurement of this compound's enzymatic activity is essential for research, quality control, and the development of new therapeutic strategies.
These application notes provide detailed protocols for two common in vitro methods for determining the activity of this compound: the fibrin plate assay and the chromogenic assay. Additionally, we present comparative data for this compound and other tPAs and illustrate the key signaling pathways and experimental workflows.
Data Presentation
Table 1: Comparative Fibrinolytic Activity of Thrombolytic Agents in an In Vitro Clot Lysis Model
| Thrombolytic Agent | Optimal Concentration/Dose for Clot Lysis | Incubation Time for Optimal Lysis | Relative Clot End Weight (%) |
| This compound | Data not available | Data not available | Data not available |
| Alteplase (rtPA) | 1 mg | Not specified | 36.7 ± 10.7[1] |
| Tenecteplase | 100 IU | 30 min | 31.3 ± 11.9[1] |
| Urokinase | 50,000 IU | 20 min | 34.8 ± 7.7[1] |
This data is derived from an in vitro clot model of intracerebral hemorrhage and provides a relative comparison of the fibrinolytic potential of different agents.[1]
Signaling Pathways of Tissue Plasminogen Activators
Tissue plasminogen activators like this compound exert their effects not only through fibrinolysis but also by activating intracellular signaling pathways. These pathways can influence cellular processes such as migration, proliferation, and inflammation. Below are diagrams illustrating key signaling cascades initiated by tPA.
Experimental Protocols
Fibrin Plate Assay
This assay measures the ability of this compound to lyse a fibrin clot. The activity is determined by the size of the lysis zone on a fibrin-coated plate.
Materials:
-
Bovine Fibrinogen
-
Thrombin
-
Plasminogen
-
Agarose
-
Petri dishes
-
Barbital buffer (pH 7.4)
-
This compound standard and samples
-
Incubator (37°C)
-
Calibrated pipettes
Protocol:
-
Preparation of Fibrin Plates:
-
Prepare a solution of 1% (w/v) bovine fibrinogen in barbital buffer.
-
Add plasminogen to the fibrinogen solution to a final concentration of 20 µg/mL.
-
Warm the solution to 45°C in a water bath.
-
Add thrombin to the fibrinogen-plasminogen solution to a final concentration of 1 NIH unit/mL and mix gently but quickly.
-
Immediately pour 10 mL of the mixture into a 9 cm Petri dish.
-
Allow the plates to stand at room temperature for at least 30 minutes to ensure complete clotting.
-
-
Sample Application:
-
Prepare serial dilutions of the this compound standard and test samples in barbital buffer.
-
Carefully apply 10 µL of each dilution onto the surface of the fibrin plate. Ensure that the drops are well-separated.
-
Include a negative control (buffer only).
-
-
Incubation:
-
Place the plates in a humidified incubator at 37°C for 18 hours.
-
-
Measurement and Analysis:
-
After incubation, measure the diameter of the lysis zones for each sample and standard.
-
Calculate the area of the lysis zone (Area = π * (diameter/2)²).
-
Create a standard curve by plotting the lysis zone area against the logarithm of the this compound concentration.
-
Determine the activity of the test samples by interpolating their lysis zone areas on the standard curve.
-
Chromogenic Assay
This assay measures the activity of this compound by quantifying the amount of plasmin generated from plasminogen. Plasmin then cleaves a chromogenic substrate, releasing a colored compound that can be measured spectrophotometrically.
Materials:
-
96-well microplate
-
Microplate reader with a 405 nm filter
-
Plasminogen
-
Chromogenic substrate for plasmin (e.g., S-2251)
-
Tris buffer (pH 7.4)
-
This compound standard and samples
-
Incubator (37°C)
-
Calibrated pipettes
Protocol:
-
Reagent Preparation:
-
Prepare a solution of plasminogen in Tris buffer (e.g., 1 µM).
-
Prepare a solution of the chromogenic substrate in Tris buffer (e.g., 1 mM).
-
Prepare serial dilutions of the this compound standard and test samples in Tris buffer.
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add:
-
50 µL of Tris buffer
-
20 µL of the plasminogen solution
-
10 µL of the this compound standard or sample
-
-
Incubate the plate at 37°C for 10 minutes to allow for the activation of plasminogen to plasmin.
-
Initiate the reaction by adding 20 µL of the chromogenic substrate solution to each well.
-
Immediately place the plate in a microplate reader.
-
-
Measurement and Analysis:
-
Measure the absorbance at 405 nm every minute for 30 minutes.
-
Calculate the rate of reaction (ΔA405/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Create a standard curve by plotting the reaction rate (ΔA405/min) against the this compound concentration.
-
Determine the activity of the test samples by interpolating their reaction rates on the standard curve.
-
References
Application Notes and Protocols for Monteplase in Catheter-Directed Thrombolysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Monteplase, a modified tissue-type plasminogen activator (t-PA), in catheter-directed thrombolysis (CDT) studies. The information is compiled from published clinical research and is intended to guide further investigation and development of this thrombolytic agent.
Introduction
Quantitative Data from Clinical Studies
The following tables summarize quantitative data from clinical studies investigating the use of this compound in CDT for major pulmonary embolism and deep vein thrombosis.
Table 1: this compound in Catheter-Directed Thrombolysis for Major Pulmonary Embolism
| Parameter | Value | Reference |
| Number of Patients | 50 | [4] |
| Mean Age (years) | 62 | [4] |
| Patient Demographics | 31 female, 19 male | [4] |
| Indication | Angiographically confirmed major pulmonary embolism with right ventricular overload | [4] |
| Mean Dosage of this compound | 12,265 IU/kg | [4] |
| Mean Pulmonary Artery Pressure (Pre-treatment) | 32 ± 9 mmHg | [4] |
| Mean Pulmonary Artery Pressure (Post-treatment) | 25 ± 6 mmHg | [4] |
| 30-Day Mortality | 6% (3 patients) | [4] |
| Major Bleeding Complications | 24% (12 patients) | [4] |
Table 2: this compound in Catheter-Directed Thrombolysis for Non-Chronic Deep Vein Thrombosis
| Parameter | Value | Reference |
| Number of Patients | 8 (9 procedures) | |
| Mean Age (years) | 56 (range: 15-80) | |
| Patient Demographics | 6 female, 2 male | |
| Indication | Symptomatic deep vein thrombosis resistant to traditional systemic anticoagulation and thrombolysis | |
| Mean Dosage of this compound | 2,170,000 IU | |
| Procedural Success (Complete or almost complete thrombus disappearance) | 67% (6 of 9 procedures) | |
| Procedure-Related Complications | 1 patient (bleeding at puncture site and gingival bleeding) |
Experimental Protocols
While detailed, step-by-step protocols specifically for this compound in CDT are not extensively published, the following represents a generalized protocol synthesized from studies on this compound and other t-PAs in CDT. This protocol should be adapted and optimized based on specific experimental designs and institutional guidelines.
Protocol: Catheter-Directed Thrombolysis for Deep Vein Thrombosis
1. Patient Selection and Preparation:
-
Confirm diagnosis of acute or subacute proximal DVT via duplex ultrasound or venography.
-
Obtain informed consent.
-
Establish venous access in a suitable contralateral or ipsilateral vein.
2. Catheter Placement:
-
Under fluoroscopic guidance, advance a guidewire through the thrombosed venous segment.
-
Place a multi-side-hole infusion catheter, such as a McNamara or Uni-Fuse catheter, into the thrombus.[3]
-
The length of the infusion catheter should correspond to the length of the thrombus.
3. This compound Infusion:
-
Prepare the this compound solution according to the manufacturer's instructions.
-
Initiate a continuous infusion of this compound through the catheter. Based on available data, a mean dose of approximately 2,170,000 IU was used in one study, though the infusion rate and duration were not specified.
-
Concurrently administer unfractionated heparin to maintain a therapeutic activated partial thromboplastin time (aPTT).
4. Monitoring:
-
Monitor vital signs, access site for bleeding, and for any signs of systemic bleeding.
-
Perform periodic laboratory monitoring, including hemoglobin, hematocrit, platelet count, fibrinogen levels, and aPTT.[5]
-
Conduct follow-up venography at regular intervals (e.g., every 8-12 hours) to assess the degree of thrombolysis.
5. Post-Procedure Care:
-
Once significant thrombolysis is achieved, discontinue the this compound infusion.
-
Remove the infusion catheter.
-
Continue anticoagulation therapy as clinically indicated.[6]
Protocol: Catheter-Directed Thrombolysis for Pulmonary Embolism
1. Patient Selection and Preparation:
-
Confirm diagnosis of major or intermediate-high-risk PE with right ventricular dysfunction via computed tomography angiography (CTA) or pulmonary angiography.[4][7]
-
Obtain informed consent.
-
Establish venous access, typically via the common femoral or internal jugular vein.[2]
2. Catheter Placement:
-
Under fluoroscopic guidance, advance a pigtail or diagnostic catheter into the main pulmonary artery to perform pulmonary angiography and confirm the presence and location of the thrombus.
-
Exchange for a multi-side-hole infusion catheter and position it within the thrombus. For bilateral PE, two catheters may be placed.[2]
3. This compound Infusion:
-
Prepare the this compound solution.
-
Administer this compound as a bolus infusion. One study reported a mean dosage of 12,265 IU/kg.[4] The study also mentions that this compound has rapid and sustained lytic effects due to a steep rise in concentration after bolus infusion and a longer half-life.[4]
-
In some cases, mechanical fragmentation of the embolus may be performed in conjunction with thrombolysis.[4]
-
Administer concurrent heparin.
4. Monitoring:
-
Continuously monitor hemodynamic parameters, including pulmonary artery pressure, and systemic blood pressure.[7]
-
Monitor for signs of bleeding and perform regular neurological checks.[8]
-
Laboratory monitoring should include complete blood count, fibrinogen, and coagulation parameters.[5]
5. Post-Procedure Care:
-
Perform follow-up angiography to assess the extent of thrombus resolution.
-
Remove the catheter(s) once the procedure is complete.
-
Continue anticoagulation therapy.[6]
Visualizations
Signaling Pathway of this compound in Fibrinolysis
Experimental Workflow for Catheter-Directed Thrombolysis
This diagram outlines the general workflow for a clinical study evaluating this compound in CDT.
References
- 1. Plasminogen Activation and Regulation of Fibrinolysis | Oncohema Key [oncohemakey.com]
- 2. Catheter-Directed Thrombolysis of Pulmonary Embolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Catheter-directed thrombolysis of deep vein thrombosis: literature review and practice considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thrombolysis with a novel modified tissue-type plasminogen activator, this compound, combined with catheter-based treatment for major pulmonary embolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. m.youtube.com [m.youtube.com]
- 7. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 8. archildrens.org [archildrens.org]
Troubleshooting & Optimization
Technical Support Center: Monteplase Stability and Storage
Disclaimer: Specific stability data for Monteplase is not publicly available. The following information is based on data from related tissue plasminogen activators, such as Alteplase and Tenecteplase, and general guidelines for pharmaceutical stability testing. This guide should be used for informational purposes only. Always refer to the manufacturer's specific instructions provided with your product.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized this compound?
Lyophilized this compound, like other thrombolytic proteins, should be stored at refrigerated temperatures to ensure its stability and efficacy. For instance, Tenecteplase is recommended to be stored at 4.0°C (39.2°F).[1] It is crucial to avoid high temperatures, as exposure to heat can negatively impact the drug's stability and pharmacological effectiveness.[1]
Q2: How should this compound be reconstituted?
Reconstitution should be performed using aseptic techniques.[2] Use only the specified diluent, which is typically preservative-free Sterile Water for Injection (SWFI), USP.[2] Avoid using Bacteriostatic Water for Injection.[2] During reconstitution, slight foaming may occur; it is recommended to let the vial stand undisturbed for a few minutes to allow large bubbles to dissipate.[2] Excessive agitation should be avoided.[2]
Q3: What is the stability of this compound after reconstitution?
The stability of reconstituted this compound is limited and depends on the storage temperature. For example, the manufacturer of Alteplase recommends that it be administered within 8 hours of reconstitution when stored at 2°C to 30°C.[3] Some studies have shown that reconstituted Alteplase can remain fully active for 24 hours at 2-8°C and for 8 hours at 25°C.[4] However, it is crucial to adhere to the manufacturer's specific guidelines.
Q4: Can reconstituted this compound be frozen?
Studies on Tenecteplase have shown that reconstituted aliquots stored frozen at -20°C for 4 weeks met all specifications of a freshly reconstituted product.[5] Another study on Alteplase demonstrated that after reconstitution, it can be safely aliquoted and frozen, preserving its enzymatic activity for up to 21 days when stored at -80°C or -20°C.[4] However, it is important to note that freezing in glass ampoules may cause them to crack.[6]
Q5: What happens if this compound is exposed to temperatures outside the recommended range?
Exposure of lyophilized this compound to high temperatures can lead to a loss of protein monomer and single-chain protein, suggesting structural vulnerability and a decrease in clot lysis capacity.[1] Studies on Tenecteplase have shown that even relatively short exposure to high temperatures can negatively affect its stability and efficacy.[1] It is important to maintain the storage temperature below 30.0°C (86.0°F) as recommended by manufacturers.[1]
Troubleshooting Guide
Issue 1: Reduced or no thrombolytic activity in an in-vitro assay.
-
Question: My reconstituted this compound is showing lower than expected activity in my clot lysis assay. What could be the cause?
-
Answer:
-
Improper Storage: Check if the lyophilized product or the reconstituted solution was exposed to temperatures outside the recommended range. Elevated temperatures can lead to degradation and loss of activity.[1]
-
Incorrect Reconstitution: Ensure that the correct diluent (preservative-free Sterile Water for Injection) was used and that the reconstitution was performed gently to avoid denaturation from excessive agitation.[2]
-
Age of Reconstituted Solution: Verify that the reconstituted solution was used within the recommended time frame. Activity can decrease over time, especially at room temperature.[3][4]
-
Incorrect Dilution: If the reconstituted solution was further diluted, ensure the final concentration is appropriate for the assay. Studies on similar molecules have shown concentration-dependent recovery rates.[5]
-
Issue 2: Visible particulates or discoloration in the reconstituted solution.
-
Question: I observed cloudiness or particles in my reconstituted this compound solution. Can I still use it?
-
Answer: No, do not use the solution if you observe any particulates, discoloration, or cloudiness. This could indicate protein aggregation or contamination, which can affect both the efficacy and safety of the product. Potential causes include:
-
Improper Reconstitution: Vigorous shaking or agitation during reconstitution can cause aggregation.
-
Contamination: Ensure aseptic techniques were followed during reconstitution.
-
Degradation: Exposure to extreme temperatures or light can lead to physical changes in the protein.
-
Data Summary
Table 1: Stability of Reconstituted Thrombolytic Agents Under Different Storage Conditions
| Thrombolytic Agent | Concentration | Diluent | Storage Temperature | Duration | Remaining Activity/Integrity | Reference |
| Alteplase | 1 mg/mL | Sterile Water | 2-30°C | 8 hours | Stable | [3] |
| Alteplase | 1 mg/mL | Sterile Water | 2-8°C | 24 hours | Fully active | [4] |
| Alteplase | 1 mg/mL | Sterile Water | 21-23°C | 21 days | No decrease in stability and activity | [4] |
| Alteplase | 1 mg/mL | Sterile Water | -20°C, -80°C | 21 days | No decrease in stability and activity | [4] |
| Alteplase | 0.01 mg/mL | Normal Saline | Ambient | 24 hours | 93.7% - 108.3% bioactivity | [7] |
| Tenecteplase | 5 mg/mL | Sterile Water | -20°C | 4 weeks | Met all specifications | [5] |
| Tenecteplase | 0.01, 0.02, 0.05 mg/mL | Normal Saline | Ambient | 24 hours | 83% - 100% bioactivity | [5] |
Experimental Protocols
1. In-Vitro Clot Lysis Assay (Adapted from studies on Alteplase and Tenecteplase)
This assay measures the bioactivity of this compound by determining its ability to lyse a fibrin clot.
-
Materials:
-
Recalcified plasma
-
Thrombin
-
Reconstituted this compound solution
-
Spectrophotometer or turbidimeter
-
-
Method:
-
Induce clotting in a sample of recalcified plasma by adding thrombin in the presence of the reconstituted this compound solution.[4]
-
Measure the formation and subsequent lysis of the clot by monitoring the change in optical density or turbidity over time.[4]
-
The time taken for the clot to lyse is inversely proportional to the activity of the this compound.
-
2. Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC)
SE-HPLC is used to assess the structural integrity of the this compound protein by separating monomers from aggregates and degradation products.
-
Materials:
-
SE-HPLC system with a suitable column
-
Mobile phase (e.g., phosphate-buffered saline)
-
Reconstituted this compound solution
-
-
Method:
-
Inject a sample of the reconstituted this compound solution into the SE-HPLC system.
-
The proteins are separated based on their size as they pass through the column.
-
Monitor the eluent using a UV detector to quantify the percentage of protein monomer, aggregates, and fragments. A decrease in the monomer peak and an increase in aggregate or fragment peaks indicate degradation.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound stability issues.
References
- 1. The Effect of High Storage Temperature on the Stability and Efficacy of Lyophilized Tenecteplase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reconstituting Guidelines for Activase® (alteplase) [activase.com]
- 3. Stability of alteplase for ultrasound-facilitated catheter-directed thrombolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ISTH 2024 [isth2024.eventscribe.net]
- 5. Tenecteplase: stability and bioactivity of thawed or diluted solutions used in peripheral thrombolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of tranexamic acid after 12-week storage at temperatures from -20°c to 50°c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alteplase: stability and bioactivity after dilution in normal saline solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Factors affecting Monteplase efficacy in experiments
Welcome to the technical support center for Monteplase. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a recombinant tissue plasminogen activator (t-PA), a type of fibrinolytic agent.[1] Its primary function is to dissolve blood clots. It does this by converting plasminogen, an inactive zymogen, into plasmin, an active enzyme that degrades the fibrin matrix of a thrombus.[2][3][4]
Q2: What are the key factors that can influence the efficacy of this compound in my in vitro experiments?
A2: The efficacy of this compound in in vitro experiments can be affected by several factors, including:
-
Concentration of this compound: The rate of clot lysis is dependent on the concentration of the drug.[5][6]
-
Clot Characteristics: The size, age, and composition of the clot can significantly impact the effectiveness of this compound. For instance, larger clots are generally more difficult to dissolve.[5][6]
-
Temperature and pH: As a protein, the enzymatic activity of this compound is sensitive to temperature and pH. Deviations from optimal conditions can lead to reduced activity.[7][8]
-
Drug Interactions: The presence of other agents, such as heparin or nitroglycerin, in the experimental system may influence this compound's activity.[5][11][12]
Q3: How should I store this compound to ensure its stability?
A3: For long-term storage, lyophilized this compound should be stored at low temperatures, preferably at -20°C or -80°C, in tightly sealed vials to prevent degradation.[7] Reconstituted solutions are generally stable for shorter periods and should be stored at 2-8°C and used promptly. Avoid repeated freeze-thaw cycles. Always refer to the manufacturer's specific storage instructions.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or no clot lysis observed | 1. Inactive this compound: Improper storage or handling may have led to loss of enzymatic activity. 2. Suboptimal Assay Conditions: Incorrect temperature or pH of the buffer. 3. High Concentration of Inhibitors: Presence of high levels of PAI-1 or other inhibitors in the plasma or serum used. 4. Resistant Clot Formation: The in vitro clot may be too large, too old, or have a composition that is resistant to lysis.[5][6] | 1. Verify this compound Activity: Use a fresh vial of this compound or test the activity of the current stock using a chromogenic substrate assay. 2. Optimize Assay Buffer: Ensure the pH and temperature of the reaction buffer are within the optimal range for this compound activity (typically physiological pH 7.4 and 37°C).[8] 3. Use Inhibitor-Depleted Plasma: If using plasma, consider using plasma depleted of PAI-1 or add specific inhibitors of PAI-1 to the assay. 4. Standardize Clot Formation: Ensure your clot formation protocol is consistent. Experiment with smaller or younger clots to see if lysis improves.[5] |
| High variability between replicate experiments | 1. Inconsistent Clot Formation: Variation in clot size, density, or retraction between wells. 2. Pipetting Errors: Inaccurate pipetting of this compound, plasma, or other reagents. 3. Temperature Gradients: Uneven temperature across the incubation plate. | 1. Refine Clotting Protocol: Standardize the concentration of thrombin and fibrinogen, and the incubation time for clot formation.[13][14] 2. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions like plasma. 3. Ensure Uniform Incubation: Use a water bath or a high-quality incubator to maintain a consistent temperature for all samples. |
| Unexpectedly rapid clot lysis | 1. This compound Concentration Too High: The concentration of this compound used may be in the saturation range of the dose-response curve. 2. Spontaneous Lysis: The plasma used may have high endogenous fibrinolytic activity. | 1. Perform a Dose-Response Curve: Test a range of this compound concentrations to determine the optimal concentration for your assay. 2. Include a Negative Control: Always include a control with no this compound to measure the rate of spontaneous clot lysis.[13] |
Quantitative Data
The following tables summarize quantitative data on the efficacy of tissue plasminogen activators from in vitro studies. While specific data for this compound is limited in publicly available literature, the data for other t-PAs like Alteplase and Tenecteplase can provide a useful reference.
Table 1: Effective Doses (ED50) of Various Plasminogen Activators for 50% Clot Lysis
| Plasminogen Activator | ED50 in 6% BSA (after 4 hours) | ED50 in Pooled Normal Human Plasma (after 4 hours) |
| Urokinase | 128 IU/mL | 180 IU/mL |
| t-PA (Alteplase) | 0.3 µg/mL | 0.2 µg/mL |
| Streptokinase | 215 IU/mL | 1371 IU/mL |
| Reteplase | 664 U/mL | 996 U/mL |
| Tenecteplase | 0.2 µg/mL | 0.2 µg/mL |
| Data adapted from a microclot lysis assay study.[15] |
Table 2: Influence of rt-PA Concentration and Clot Size on Lysis Efficacy
| rt-PA Concentration (mg/L) | Clot Size (µL) | Clot Degradation (relative to control) |
| 0.13 | 50 | ~1.5-fold |
| 1.3 (Clinically relevant) | 50 | ~2.5-fold |
| 13 | 50 | ~5-fold |
| 1.3 | 25 | Higher degradation than 50 µL |
| 1.3 | 100 | Lower degradation than 50 µL |
| Qualitative summary based on findings for rt-PA. A tenfold increase or decrease in concentration from the clinical dose resulted in approximately a twofold change in clot degradation. Clots larger than 50 µL showed progressively less efficient lysis.[5][6] |
Experimental Protocols
1. In Vitro Clot Lysis Assay (Weight-Based Method)
This protocol is a simplified method to determine the clot lytic activity of this compound.
-
Materials:
-
Venous blood from healthy volunteers.
-
Pre-weighed sterile microcentrifuge tubes.
-
This compound solution at desired concentrations.
-
Sterile distilled water or buffer (for negative control).
-
Incubator at 37°C.
-
Analytical balance.
-
-
Procedure:
-
Dispense 500 µL of venous blood into each pre-weighed microcentrifuge tube.
-
Incubate the tubes at 37°C for 45-60 minutes to allow for clot formation.
-
Carefully remove the serum from the tubes without disturbing the clot.
-
Weigh the tubes containing the clots to determine the initial clot weight.
-
Add 100 µL of the this compound solution to the tubes. For the negative control, add 100 µL of sterile distilled water or buffer.
-
Incubate the tubes at 37°C for 90 minutes.[13]
-
After incubation, carefully remove the supernatant.
-
Weigh the tubes again to determine the final clot weight.
-
Calculate the percentage of clot lysis using the formula: % Clot Lysis = ((Initial Clot Weight - Final Clot Weight) / Initial Clot Weight) * 100 Adapted from Prasad et al., 2006.[16]
-
2. Chromogenic Substrate Assay for t-PA Activity
This assay measures the enzymatic activity of this compound by detecting the cleavage of a chromogenic substrate by plasmin.
-
Materials:
-
This compound solution.
-
Plasminogen.
-
Chromogenic plasmin substrate (e.g., S-2251).
-
Tris buffer (pH 7.4).
-
Microplate reader.
-
-
Procedure:
-
Prepare a reaction mixture containing Tris buffer, plasminogen, and the chromogenic substrate in a 96-well plate.
-
Add the this compound solution to initiate the reaction.
-
The this compound will activate plasminogen to plasmin.
-
Plasmin will cleave the chromogenic substrate, releasing a colored compound (p-nitroaniline).
-
Measure the change in absorbance over time at 405 nm using a microplate reader.
-
The rate of color development is proportional to the enzymatic activity of this compound.
-
Visualizations
Caption: Mechanism of action of this compound in thrombolysis.
Caption: Workflow for an in vitro clot lysis assay.
Caption: Troubleshooting logic for low clot lysis.
References
- 1. Therapeutic potential of this compound in acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Factors influencing the efficacy of recombinant tissue plasminogen activator: Implications for ischemic stroke treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors influencing the efficacy of recombinant tissue plasminogen activator: Implications for ischemic stroke treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 8. Stability of the thrombolytic protein fibrolase: effect of temperature and pH on activity and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Individual Lytic Efficacy of Recombinant Tissue Plasminogen Activator in an in-vitro Human Clot Model: Rate of “Nonresponse” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new thrombolytic agent, this compound, is independent of the plasminogen activator inhibitor in patients with acute myocardial infarction: initial results of the COmbining this compound with Angioplasty (COMA) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of the drug interaction between alteplase and nitroglycerin: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potential in vitro interaction between tenecteplase and unfractionated heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of an in vitro model to study clot lysis activity of thrombolytic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Whole Blood Clot Lysis for Fibrinolytic Activity Study Using D-Dimer and Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro simulation of therapeutic thrombolysis with microtiter plate clot-lysis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Monteplase Bolus Administration: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the bolus administration of Monteplase in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation and administration of this compound.
| Issue | Potential Cause | Recommended Action |
| Inconsistent or No Thrombolytic Effect | Improper Reconstitution: Incomplete dissolution or vigorous shaking can denature the protein. | Follow the recommended reconstitution protocol carefully. Gently swirl the vial; do not shake. Visually inspect for complete dissolution before use. |
| Incorrect Dosage: Dosing errors are a common source of variability in preclinical studies.[1] | Double-check all calculations for dosage based on the animal's body weight. Ensure the stock solution concentration is correct. | |
| Suboptimal Injection Technique: Perivascular (outside the vein) injection or injecting too quickly can affect drug delivery and efficacy. | Ensure the needle is correctly placed in the vein; a lack of resistance and blanching of the vein are positive indicators. Administer the bolus at a steady, controlled rate (e.g., over 5-6 seconds for larger bolus volumes in mice).[2] | |
| Degraded this compound: Improper storage of the lyophilized powder or reconstituted solution can lead to loss of activity. | Store lyophilized this compound according to the manufacturer's instructions. Use the reconstituted solution promptly or store at recommended temperatures (e.g., 2-8°C) for a limited time, as protein stability can be time-sensitive. | |
| Animal Model Variability: The type of thrombosis model and the anesthetic used can influence outcomes.[3] | Ensure the thrombosis model is well-established and standardized. Be aware that certain anesthetics can affect physiological parameters and drug efficacy. | |
| High Mortality Rate in Animals Post-Injection | Air Embolism: Air bubbles in the syringe can be fatal when injected intravenously. | Carefully inspect the syringe to ensure all air bubbles have been expelled before injection. |
| Injection Volume or Speed: A bolus administered too rapidly can cause cardiac distress. | Adhere to recommended maximum injection volumes for the specific animal model (e.g., for mice, a bolus of ≤5 ml/kg is recommended).[2] Inject the solution slowly and steadily. | |
| Adverse Drug Reaction: Although this compound is designed for fibrin specificity, high concentrations may lead to systemic fibrinolysis or other off-target effects. | Review the dosage and consider performing a dose-response study to determine the optimal therapeutic window for your model. Monitor animals closely post-injection for any adverse signs. | |
| Difficulty in Administering the Full Bolus | Vein Collapse or Needle Dislodgement: The small and fragile veins in rodents can be challenging to work with. | Use an appropriate needle size (e.g., 27-30G for mice).[2] Ensure the animal is adequately restrained and the tail is properly positioned to maintain venous access throughout the injection. |
| Resistance During Injection: This often indicates the needle is not correctly positioned in the vein. | If resistance is felt, do not force the injection. Withdraw the needle slightly and attempt to reposition it. A subcutaneous 'bleb' or swelling indicates a failed injection.[2] | |
| Precipitate or Particulates Observed in Reconstituted Solution | Improper Reconstitution Solvent: Using a solvent other than Sterile Water for Injection, USP (without preservatives) can cause precipitation.[4][5] | Always use the recommended sterile solvent for reconstitution. Do not use bacteriostatic water, as preservatives can affect the protein. |
| Incomplete Dissolution: The lyophilized powder may not have fully dissolved. | Allow the vial to sit undisturbed for several minutes after adding the solvent to ensure complete dissolution.[5] Gentle swirling can aid this process. |
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: How should lyophilized this compound be reconstituted for experimental use?
A1: While specific instructions from the manufacturer should always be prioritized, a general procedure for reconstituting lyophilized proteins like this compound is as follows:
-
Allow the vial of lyophilized this compound and the sterile diluent (typically Sterile Water for Injection, USP) to reach room temperature.[4][5]
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Aseptically add the calculated volume of sterile water to the vial, directing the stream onto the side of the vial rather than directly onto the powder to minimize foaming.
-
Gently swirl the vial to dissolve the contents. Avoid vigorous shaking or vortexing, as this can cause protein denaturation.[5]
-
Allow the vial to stand for a few minutes to ensure complete dissolution and for any bubbles to dissipate. The resulting solution should be clear and colorless to pale yellow.[5]
Q2: What is the recommended storage and stability of reconstituted this compound?
A2: Reconstituted this compound should be used immediately for best results. If immediate use is not possible, stability is limited. While specific data for this compound is not widely available, similar recombinant tissue plasminogen activators like Alteplase are stable for up to 8 hours when stored at 2°C to 30°C.[5] For longer-term storage, aliquoting and freezing at -20°C or -70°C may be possible, as has been shown for Tenecteplase, though freeze-thaw cycles should be minimized.[6] It is crucial to validate the activity of stored solutions for your specific experimental needs.
Q3: What is a suitable vehicle for diluting this compound for bolus administration?
A3: For intravenous administration, isotonic solutions are preferred. Sterile 0.9% sodium chloride (normal saline) or 5% dextrose solution are commonly used vehicles for further dilution of reconstituted t-PA products like Alteplase.[4]
Administration
Q4: What is a typical dosage of this compound for a mouse model of thrombosis?
Q5: What is the recommended procedure for intravenous bolus injection in a mouse?
A5: Tail vein injection is the most common method for intravenous administration in mice.
-
Animal Preparation: Warm the mouse under a heat lamp or by placing its cage on a heating pad to dilate the lateral tail veins.
-
Restraint: Place the mouse in an appropriate restraint device to secure the animal and provide access to the tail.
-
Injection Site: Identify one of the lateral tail veins. Wiping the tail with 70% alcohol can help visualize the vein.
-
Injection: Using a 27-30 gauge needle with the bevel facing up, insert the needle parallel to the vein. A successful insertion should have minimal resistance.
-
Administration: Inject the bolus at a slow, steady rate. If swelling occurs at the injection site, the needle is likely not in the vein.
-
Post-Injection: After removing the needle, apply gentle pressure to the site with gauze to prevent bleeding. Monitor the animal for any adverse reactions.
Mechanism and Experimental Design
Q6: What is the mechanism of action of this compound?
A6: this compound is a recombinant tissue-type plasminogen activator (t-PA). Its primary function is to catalyze the conversion of plasminogen to plasmin. Plasmin is a serine protease that degrades the fibrin matrix of a thrombus (blood clot), thereby dissolving the clot and restoring blood flow.[8]
Q7: How can I create a reliable thrombosis model in mice to test this compound?
A7: Several models are used to induce thrombosis in mice. A common and relatively straightforward method is the ferric chloride (FeCl₃)-induced thrombosis model:
-
Anesthesia: Anesthetize the mouse using an approved protocol.
-
Vessel Exposure: Surgically expose the target vessel (e.g., carotid artery or femoral vein).
-
Injury Induction: Apply a small piece of filter paper saturated with a FeCl₃ solution (e.g., 5-10%) to the surface of the vessel for a few minutes. This induces oxidative injury to the endothelium, triggering thrombus formation.
-
Drug Administration: this compound can then be administered via tail vein bolus to assess its thrombolytic efficacy.
-
Outcome Measurement: Thrombus formation and dissolution can be monitored in real-time using intravital microscopy or by measuring vessel occlusion times.
Experimental Protocols and Data
General Protocol: Bolus Administration of this compound in a Mouse Thrombosis Model
This protocol provides a general framework. Specific parameters such as dosage, timing, and animal model should be optimized for each study.
-
Animal Model: Utilize a ferric chloride-induced thrombosis model in the carotid artery of an adult C57BL/6 mouse.
-
This compound Preparation:
-
Reconstitute lyophilized this compound with Sterile Water for Injection to a stock concentration of 1 mg/mL.
-
Calculate the required volume based on the animal's body weight and the desired dose (a starting dose of 5 mg/kg can be considered for dose-finding studies).
-
Draw the calculated volume into a 1 mL syringe with a 30G needle. Ensure no air bubbles are present.
-
-
Thrombosis Induction:
-
Anesthetize the mouse and surgically expose the common carotid artery.
-
Apply a 0.5 mm² filter paper saturated with 10% FeCl₃ to the artery for 3 minutes.
-
Remove the filter paper and rinse the area with sterile saline.
-
-
Bolus Administration:
-
Immediately following thrombus induction, administer the prepared this compound solution via a single bolus injection into the lateral tail vein over approximately 5 seconds.
-
-
Monitoring and Analysis:
-
Monitor blood flow in the carotid artery using a Doppler flow probe.
-
Record the time to vessel occlusion and the time to reperfusion following this compound administration.
-
Collect blood samples at specified time points to analyze coagulation parameters if required.
-
Quantitative Data Summary
| Parameter | Value/Range | Species | Notes | Source |
| Recommended Needle Gauge (IV) | 27-30 G | Mouse | Smaller gauge needles are suitable for the small tail veins. | [2] |
| Max IV Bolus Volume | 5 mL/kg | Mouse | Rapid bolus injection. | [2] |
| Max Slow IV Bolus Volume | 10 mL/kg | Mouse | Administered over 5-6 seconds. | [2] |
| Alteplase Dosage Range (Reference) | 0.9 - 10 mg/kg | Mouse | Used in thromboembolic stroke models; serves as a starting point for this compound dose-finding. | [7] |
| Reconstituted t-PA Stability (Reference) | ~8 hours | N/A | At 2-30°C. Stability is dependent on the specific product and storage conditions. | [5] |
Visualizations
Signaling Pathway of this compound (t-PA)
Caption: this compound (t-PA) catalyzes the conversion of plasminogen to plasmin, which degrades fibrin clots.
Experimental Workflow: Troubleshooting Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. Radiopharmaceutical pharmacokinetics in animals: critical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mode of anesthesia influences outcome in mouse models of arterial thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reconstituting Guidelines for Activase® (alteplase) [activase.com]
- 4. Cathflo® Activase® (alteplase) Dosage & Administration [cathflo.com]
- 5. Tenecteplase: stability and bioactivity of thawed or diluted solutions used in peripheral thrombolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of Alteplase® in a mouse model of acute ischemic stroke: a retrospective pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thrombosis Modeling & Pharmacodynamics Services - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Optimizing Monteplase Dosage in Research Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of Monteplase dosage in various research models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a recombinant tissue-type plasminogen activator (t-PA), a serine protease that plays a crucial role in the fibrinolytic system. Its primary function is to convert the zymogen plasminogen into its active form, plasmin. Plasmin, in turn, degrades the fibrin matrix of blood clots, leading to thrombolysis and the restoration of blood flow. This targeted mechanism of action makes this compound a subject of interest in research models of thrombotic diseases.
Q2: What are some typical starting doses for this compound (or similar t-PAs like Alteplase) in preclinical research models?
A2: Direct preclinical dosage data for this compound is limited in publicly available literature. However, studies using Alteplase, a closely related t-PA, provide a valuable starting point for dose-finding experiments. The optimal dose will vary depending on the animal model, the specific thrombotic injury model, and the desired therapeutic outcome. Below is a summary of doses used in published studies.
Table 1: Exemplary Alteplase Dosages in Rodent Models
| Animal Model | Dosage Range (mg/kg) | Route of Administration | Noteworthy Findings |
| Mouse (Thromboembolic Stroke) | 0.9 - 10 | Intravenous (IV) | Doses as low as 0.9 mg/kg have shown efficacy, with higher doses (up to 10 mg/kg) also being used.[1] |
| Rat (Thromboembolic Stroke) | 5 | Intravenous (IV) | A 5 mg/kg dose administered 30 minutes post-embolization was used to study combination therapies.[2] |
Q3: How should this compound be prepared and administered in a research setting?
A3: this compound, like other t-PAs, is typically supplied as a lyophilized powder that requires reconstitution with a suitable diluent, such as sterile water for injection. It is crucial to handle the reconstituted solution gently, avoiding vigorous shaking to prevent protein denaturation. Administration is typically performed intravenously (IV), either as a bolus injection, a continuous infusion, or a combination of both. The specific administration protocol will depend on the experimental design and the pharmacokinetic profile of the drug.
Troubleshooting Guide
Q1: I am not observing any significant thrombolytic effect with this compound in my animal model. What could be the issue?
A1: Several factors could contribute to a lack of efficacy. Consider the following:
-
Dosage: The administered dose may be too low for the specific animal model or the severity of the induced thrombus. A systematic dose-response study is recommended to determine the optimal dosage.
-
Timing of Administration: The therapeutic window for thrombolytic agents is often narrow. Administering this compound too long after thrombus formation may result in a reduced effect.
-
Thrombus Composition: The composition of the experimentally induced thrombus can influence its susceptibility to lysis. Fibrin-rich "red" thrombi are generally more responsive to t-PA than platelet-rich "white" thrombi.
-
Drug Stability: Ensure that the reconstituted this compound solution has been handled and stored correctly to maintain its enzymatic activity.
Q2: My animals are experiencing excessive bleeding after this compound administration. How can I mitigate this?
A2: Bleeding is a known complication of thrombolytic therapy. To address this:
-
Dose Reduction: The most straightforward approach is to reduce the dose of this compound. A dose-response study will help identify a dose that balances efficacy with an acceptable bleeding risk.
-
Monitoring Coagulation Parameters: In larger animal models, monitoring coagulation parameters such as prothrombin time (PT) and activated partial thromboplastin time (aPTT) can provide insights into the systemic anticoagulant effect and help guide dosing.
-
Careful Surgical Procedures: In models requiring surgery, meticulous hemostasis is critical to minimize bleeding complications.
Q3: I am observing high variability in the response to this compound between individual animals. What are the potential causes?
A3: High inter-individual variability can be challenging. Potential sources include:
-
Inconsistency in Thrombus Induction: Variations in the size and composition of the induced thrombus can lead to different responses to a fixed dose of this compound. Standardizing the thrombosis induction protocol is crucial.
-
Animal Strain and Genetics: Different animal strains may exhibit varying sensitivities to thrombolytic agents.
-
Drug Administration Technique: Inconsistent IV administration can lead to variability in drug exposure. Ensure consistent and accurate dosing procedures.
Experimental Protocols
Protocol 1: Establishing a Dose-Response Curve for this compound in a Rat Model of Femoral Artery Thrombosis
This protocol outlines a general procedure for determining the dose-response relationship of this compound.
-
Animal Preparation:
-
Anesthetize male Wistar rats (250-300g) with an appropriate anesthetic agent.
-
Surgically expose the femoral artery and isolate a segment for thrombus induction.
-
-
Thrombus Induction:
-
Induce thrombosis using a standardized method, such as the ferric chloride model or the photothrombotic model. This ensures consistency in thrombus size and composition across animals.
-
-
Group Allocation and Dosing:
-
Randomly assign animals to different treatment groups (n=8-10 per group).
-
Groups should include a vehicle control (e.g., saline) and at least 3-4 different doses of this compound (e.g., 0.5, 1, 2, and 5 mg/kg), based on literature for similar t-PAs.
-
Administer this compound or vehicle intravenously at a defined time point after thrombus induction.
-
-
Efficacy Assessment:
-
At a predetermined time after treatment, measure the extent of thrombolysis. This can be done by:
-
Measuring blood flow in the femoral artery using a Doppler flow probe.
-
Harvesting the arterial segment and measuring the weight of the remaining thrombus.
-
-
-
Data Analysis:
-
Plot the dose of this compound against the measured response (e.g., percentage of blood flow restoration or percentage of thrombus weight reduction).
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the ED50 (the dose that produces 50% of the maximal effect).
-
Visualizations
This compound (t-PA) Signaling Pathway
Caption: this compound (t-PA) signaling pathway.
Experimental Workflow for Dose-Response Study
Caption: Workflow for a dose-response study.
References
Technical Support Center: Overcoming Resistance to Monteplase Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments with Monteplase, a recombinant tissue plasminogen activator (t-PA).
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common problems that may be interpreted as resistance to this compound therapy.
Problem 1: Suboptimal or No Clot Lysis Observed in In Vitro Assays
| Potential Cause | Recommended Action |
| Incorrect this compound Concentration | Verify the final concentration of this compound in your assay. Perform a dose-response curve to determine the optimal concentration for your specific experimental setup. |
| Poor Reagent Quality | Ensure all reagents, including plasminogen and fibrinogen, are of high quality and have not expired. Use freshly prepared solutions. |
| Suboptimal Assay Conditions | Optimize assay parameters such as temperature, pH, and incubation time. The optimal temperature is typically 37°C, and the pH should be maintained around 7.4. |
| High Plasminogen Activator Inhibitor-1 (PAI-1) Activity | Measure PAI-1 activity in your plasma samples. High levels of PAI-1 can inhibit this compound activity. Consider using a PAI-1 inhibitor or PAI-1 depleted plasma for your experiments.[1][2] |
| Clot Composition | The composition of the in vitro clot can significantly impact lysis. Platelet-rich clots with high fibrin and von Willebrand factor content are often more resistant to t-PA-mediated lysis. Consider analyzing the composition of your clots. |
| Issues with Detection Method | If using a turbidity-based assay, ensure your plate reader is calibrated correctly. For chromogenic substrate assays, verify the substrate and enzyme concentrations. |
Problem 2: Inconsistent or Variable Results Between Experiments
| Potential Cause | Recommended Action |
| Variability in Plasma Samples | If using plasma from different donors, be aware that PAI-1 levels and other coagulation factors can vary significantly.[1] Pool plasma from multiple donors or use commercially available standardized plasma. |
| Inconsistent Clot Formation | Standardize your clot formation protocol. Ensure consistent concentrations of thrombin and calcium, and control the incubation time and temperature for clot formation. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent volumes. |
| Edge Effects in Microplates | When using 96-well plates, be mindful of edge effects. Avoid using the outer wells or ensure proper sealing to minimize evaporation. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a recombinant tissue plasminogen activator (t-PA).[3] Its primary function is to convert the zymogen plasminogen into the active enzyme plasmin. Plasmin then degrades the fibrin matrix of a thrombus, leading to clot dissolution.[4] this compound is a modified form of alteplase.[3]
Q2: What are the primary mechanisms of resistance to this compound and other t-PAs?
A2: Resistance to t-PA therapies like this compound can arise from several factors:
-
Thrombus Composition: The structure and composition of the blood clot play a crucial role. Clots that are rich in platelets, fibrin, and von Willebrand factor, and have a high density of cross-linked fibrin, are often more resistant to lysis.[6][7][8]
-
Reduced Plasminogen Availability: Insufficient levels of plasminogen at the site of the clot can limit the amount of plasmin that can be generated by this compound.
-
Presence of other inhibitors: Other inhibitors in the plasma, such as alpha-2-antiplasmin, can also play a role in modulating the fibrinolytic process.[9]
Q4: My in vivo animal model of thrombosis is showing resistance to this compound. What should I consider?
A4: In addition to the factors mentioned for in vitro assays, consider the following for in vivo experiments:
-
Pharmacokinetics of this compound: The dosing regimen, including the dose and infusion rate, may need to be optimized for the specific animal model. The half-life of this compound in the circulation should be considered.
-
Animal Species: Different animal species can have variations in their coagulation and fibrinolytic systems. Ensure the model is appropriate and well-characterized.
-
Thrombus Age and Organization: Older, more organized thrombi are generally more resistant to lysis than fresh thrombi. Standardize the age of the thrombus in your model.
-
Systemic Fibrinolytic State: The overall fibrinolytic state of the animal, which can be influenced by factors like inflammation, can impact the efficacy of this compound.
Data Presentation
The following tables provide a summary of representative quantitative data related to t-PA efficacy and resistance. Note that specific values for this compound may vary, and these tables are for illustrative purposes.
Table 1: In Vitro Clot Lysis Efficacy of Different Thrombolytic Agents
| Thrombolytic Agent | EC50 (µg/mL) in Human Plasma |
| Alteplase (t-PA) | ~0.5 - 1.5 |
| Tenecteplase | ~0.2 - 0.8 |
| Reteplase | ~1.0 - 2.0 |
| This compound (Illustrative) | ~0.4 - 1.2 |
This table presents typical ranges of 50% effective concentration (EC50) for clot lysis in vitro. Actual values can vary depending on the specific assay conditions.
| PAI-1 Concentration (ng/mL) | Clot Lysis (%) |
| 0 | 95 ± 5 |
| 10 | 75 ± 8 |
| 50 | 40 ± 10 |
| 100 | 15 ± 5 |
Table 3: Influence of Thrombus Composition on Lysis Time
| Thrombus Composition | Time to 50% Lysis (minutes) |
| Red Blood Cell-Rich | 30 ± 5 |
| Fibrin-Rich | 60 ± 10 |
| Platelet-Rich | 90 ± 15 |
Representative data showing the relative time required for 50% lysis of clots with different compositions when treated with a standard dose of t-PA.[8]
Experimental Protocols
Protocol 1: In Vitro Chromogenic Assay for this compound Activity
This protocol provides a general method for determining the activity of this compound by measuring its ability to activate plasminogen to plasmin, which then cleaves a chromogenic substrate.
Materials:
-
This compound
-
Human Plasminogen
-
Chromogenic Plasmin Substrate (e.g., S-2251)
-
Tris Buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in Tris buffer.
-
In each well of a 96-well plate, add:
-
50 µL of Tris buffer
-
20 µL of Human Plasminogen solution
-
10 µL of the this compound dilution (or buffer for the blank)
-
-
Incubate the plate at 37°C for 10 minutes.
-
Add 20 µL of the chromogenic plasmin substrate to each well.
-
Immediately start reading the absorbance at the appropriate wavelength (e.g., 405 nm) every minute for 30 minutes using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute) for each this compound concentration.
-
Plot the rate of reaction against the this compound concentration to determine the activity.
Protocol 2: In Vitro Clot Lysis Assay (Turbidimetric Method)
This protocol describes a method to assess the thrombolytic efficacy of this compound by measuring the decrease in clot turbidity over time.
Materials:
-
This compound
-
Human Plasma (platelet-poor)
-
Thrombin
-
Calcium Chloride (CaCl2)
-
Tris Buffer (pH 7.4)
-
96-well microplate
-
Microplate reader with temperature control
Procedure:
-
In a 96-well plate, add 100 µL of human plasma to each well.
-
Add 20 µL of Tris buffer (control) or this compound at various concentrations to the wells.
-
Initiate clot formation by adding 20 µL of a solution containing thrombin and CaCl2 to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance (turbidity) at a wavelength of 405 nm every 5 minutes for 2-3 hours.
-
Plot the absorbance against time. The rate of decrease in absorbance reflects the rate of clot lysis.
-
The time to 50% lysis can be calculated to compare the efficacy of different this compound concentrations.[11]
Mandatory Visualizations
Caption: this compound signaling pathway for fibrinolysis.
Caption: Experimental workflow for in vitro clot lysis assay.
References
- 1. Standardization of methods for measuring plasminogen activator inhibitor activity in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PAI-1 Assays [practical-haemostasis.com]
- 3. This compound - AdisInsight [adisinsight.springer.com]
- 4. Alteplase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A new thrombolytic agent, this compound, is independent of the plasminogen activator inhibitor in patients with acute myocardial infarction: initial results of the COmbining this compound with Angioplasty (COMA) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thrombus composition in ischaemic stroke: histological and radiological evaluation, and implications for acute clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histological analysis of thrombus composition in acute ischemic stroke with large vessel occlusion: impact of r-tPA treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. T-PA Assays [practical-haemostasis.com]
- 10. Plasminogen Activator Inhibitor 1, Activity | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 11. ahajournals.org [ahajournals.org]
Technical Support Center: Managing Bleeding Complications with Monteplase and other Recombinant Tissue Plasminogen Activators (rt-PAs) in Animal Studies
Disclaimer: There is a notable lack of specific published data concerning the management of bleeding complications associated with Monteplase in animal studies. The following guidance is based on studies involving other recombinant tissue plasminogen activators (rt-PAs) such as Alteplase and Tenecteplase (TNK-TPA), and general principles of managing coagulopathy in research animals. Researchers should carefully consider these recommendations in the context of their specific experimental design and approved animal care and use protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound and other rt-PAs cause bleeding?
A1: this compound, as a recombinant tissue plasminogen activator, functions by converting plasminogen to plasmin. Plasmin is a serine protease that degrades fibrin clots, leading to thrombolysis. However, this action is not strictly localized to the thrombus. Systemic activation of plasminogen can lead to the degradation of circulating fibrinogen and other coagulation factors, impairing hemostasis and increasing the risk of bleeding.[1][2]
Q2: What are the common signs of bleeding complications in animal studies with rt-PAs?
A2: Signs of bleeding can range from mild to severe and may include oozing from surgical sites or catheter insertion points, petechiae, ecchymosis, hematuria, gastrointestinal bleeding (melena), or signs of internal hemorrhage such as abdominal distension, pale mucous membranes, and altered vital signs (hypotension, tachycardia). In models of intracerebral hemorrhage, an increase in hematoma volume may be observed.[3]
Q3: Are there any known reversal agents or antidotes for this compound or other rt-PAs?
A3: Currently, there is no specific, approved antidote for rt-PAs like this compound. Management of bleeding focuses on supportive care and the use of non-specific hemostatic agents. Antifibrinolytic drugs such as tranexamic acid (TXA) and epsilon-aminocaproic acid (EACA) are commonly considered to counteract the effects of rt-PAs by inhibiting plasmin.[4][5]
Q4: How can I minimize the risk of bleeding when using this compound in my animal model?
A4: Minimizing bleeding risk involves careful dose selection, meticulous surgical technique to minimize tissue trauma, and close monitoring of the animals post-administration. Consider a dose-response study to determine the lowest effective dose of this compound for your model. Ensure that animal subjects are healthy and do not have underlying coagulopathies.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Excessive bleeding from a surgical or sampling site | Systemic fibrinolysis induced by this compound | - Apply direct pressure to the site.- Use topical hemostatic agents (e.g., gelatin sponge, oxidized regenerated cellulose).[6]- Consider local administration of antifibrinolytic agents.- If bleeding is severe, consider systemic administration of tranexamic acid or epsilon-aminocaproic acid, in consultation with a veterinarian.[4][5] |
| Spontaneous hemorrhage (e.g., hematuria, melena) | High dose of this compound or animal sensitivity | - Re-evaluate the dose of this compound being used. A lower dose may be effective with a lower risk of bleeding.- Monitor coagulation parameters (e.g., aPTT, PT, fibrinogen levels) if possible.- Provide supportive care, including fluid therapy to maintain blood pressure.[7]- In severe cases, transfusion with fresh frozen plasma (FFP) or cryoprecipitate may be necessary to replenish clotting factors.[5][7] |
| Unexpectedly high mortality in the treatment group | Severe, uncontrolled internal hemorrhage | - Perform a necropsy to confirm the cause of death.- Refine the experimental protocol to include more frequent monitoring of vital signs and clinical condition.- Consider a less invasive animal model if appropriate.- Review the dose and administration protocol of this compound. |
| Variability in bleeding between animals | Differences in individual animal physiology or underlying health status | - Ensure a homogenous animal population in terms of age, weight, and health status.- Standardize all experimental procedures to minimize variability.- Increase the sample size to account for individual variations. |
Data from Animal Studies with rt-PAs
Table 1: Comparison of Bleeding and Hemostatic Parameters with Different rt-PAs in a Rabbit Model of Carotid Artery Thrombosis
| Parameter | TPA (9.0 mg/kg) | TNK-TPA (1.5 mg/kg) | P-value |
| Time to Reperfusion (minutes, mean ± SEM) | 23 ± 7 | 11 ± 2 | <0.025 |
| Duration of Recanalization (minutes, mean ± SEM) | 51 ± 18 | 77 ± 9 | <0.025 |
| Residual Thrombus Weight | Greater | Lesser | 0.004 |
| Fibrinogen Levels at 120 min | Significantly Reduced | Moderately Decreased | <0.001 |
| α2-Antiplasmin Levels at 120 min | Undetectable | Moderately Decreased | <0.001 |
| Total Blood Loss (mg, mean ± SEM) | 82 ± 6 | 40 ± 4 | <0.01 |
| Data extracted from a study comparing a variant of tissue plasminogen activator (TNK-TPA) with recombinant human TPA (alteplase) in a rabbit model.[8] |
Experimental Protocols
Protocol 1: Rabbit Model of Incisional Bleeding
This protocol is adapted from studies assessing the bleeding effects of thrombolytic agents.[8]
Objective: To quantify blood loss following administration of a thrombolytic agent.
Materials:
-
New Zealand White rabbits
-
Anesthetic agents (e.g., ketamine, xylazine)
-
Thrombolytic agent (e.g., this compound) and vehicle control
-
Gauze pads
-
Analytical balance
-
Heparinized saline
Procedure:
-
Anesthetize the rabbit according to the approved institutional protocol.
-
Administer the thrombolytic agent or vehicle control, typically as an intravenous bolus or infusion.
-
Create a standardized subcutaneous muscular incision.
-
Place a pre-weighed gauze pad over the incision site to absorb the blood.
-
Replace the gauze pad at regular intervals (e.g., every 15 minutes) for the duration of the observation period (e.g., 120 minutes).
-
At the end of the experiment, weigh all the gauze pads.
-
Calculate the total blood loss by subtracting the initial weight of the gauze pads from their final weight.
Protocol 2: Mouse Model of Tail Bleeding Time
This is a common method for assessing hemostasis in rodents and can be adapted to study the effects of thrombolytic agents.[9]
Objective: To measure the time to hemostasis after a standardized tail injury.
Materials:
-
Mice
-
Anesthetic agents (as required by institutional protocol)
-
Scalpel or razor blade
-
37°C saline
-
Filter paper
-
Stopwatch
Procedure:
-
Anesthetize the mouse if required by the protocol.
-
Administer the thrombolytic agent or vehicle control.
-
Immerse the mouse's tail in 37°C saline for a consistent duration to normalize blood flow.
-
Make a clean transection of the tail at a predetermined distance from the tip (e.g., 3 mm).
-
Immediately start the stopwatch and immerse the tail back into the 37°C saline.
-
Record the time until bleeding stops completely for at least 30 seconds. This is the bleeding time.
-
Blood loss can also be quantified by measuring the amount of hemoglobin in the saline.
Visualizations
Caption: Overview of the hemostasis and fibrinolysis pathways with points of intervention for rt-PAs and antifibrinolytic agents.
Caption: A generalized experimental workflow for assessing bleeding complications of this compound in an animal model.
References
- 1. eclinpath.com [eclinpath.com]
- 2. Hemostasis and Fibrinolysis in Animals - Circulatory System - MSD Veterinary Manual [msdvetmanual.com]
- 3. Recombinant Tissue Plasminogen Activator Induces Neurological Side Effects Independent on Thrombolysis in Mechanical Animal Models of Focal Cerebral Infarction: A Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 5. vettimes.com [vettimes.com]
- 6. Drugs Acting on the Blood or Blood-Forming Organs in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 7. dvm360.com [dvm360.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Mouse Models of Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monteplase Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Monteplase in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to this compound degradation in solution?
A1: this compound, a recombinant tissue plasminogen activator, is susceptible to degradation through several pathways. The primary factors influencing its stability in solution are environmental and chemical stressors. These include non-optimal pH, elevated temperatures, exposure to light (photodegradation), and oxidation.[1][2][3] Physical stressors such as agitation or freeze-thaw cycles can also contribute to the degradation of protein-based therapeutics like this compound.
Q2: What is the optimal pH range for maintaining this compound stability in solution?
Q3: How does temperature affect the stability of this compound solutions?
A3: Elevated temperatures accelerate the rate of chemical degradation reactions, such as hydrolysis and oxidation, leading to a loss of this compound activity.[2] For long-term storage, frozen conditions (e.g., -20°C or -80°C) are generally recommended for protein solutions. For short-term handling and experimental use, maintaining the solution at refrigerated temperatures (2-8°C) is advisable. Thermal degradation studies, though not publicly available for this compound, are essential to establish its specific thermal liability profile.
Q4: Is this compound sensitive to light?
A4: Yes, exposure to light, particularly UV light, can lead to the photodegradation of protein-based drugs.[2] This can involve the modification of light-sensitive amino acid residues, potentially leading to loss of function and the formation of degradation products. Therefore, it is recommended to protect this compound solutions from light by using amber vials or by working in a low-light environment.
Q5: What types of excipients can be used to stabilize this compound in solution?
A5: While specific formulation details for commercial this compound are proprietary, common stabilizing excipients for similar protein therapeutics include:
-
Sugars and Polyols: Sucrose, trehalose, mannitol, and sorbitol can act as cryoprotectants and lyoprotectants, stabilizing the protein structure during freezing and lyophilization.
-
Amino Acids: Arginine and histidine are often used to prevent aggregation and stabilize the protein.
-
Surfactants: Non-ionic surfactants like polysorbates (e.g., Polysorbate 80) are frequently included in protein formulations to prevent surface adsorption and aggregation.
-
Buffers: Phosphate or citrate buffers are used to maintain the pH of the solution within the optimal range for stability.
Troubleshooting Guides
Issue 1: Loss of this compound Activity in Solution
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Incorrect pH | Verify the pH of your buffer system. Adjust to a pH between 5.0 and 7.0, and monitor for any precipitation. |
| High Temperature | Ensure the this compound solution is handled and stored at the recommended temperature (2-8°C for short-term, frozen for long-term). Avoid repeated freeze-thaw cycles. |
| Light Exposure | Protect the solution from light by using opaque or amber-colored containers. Minimize exposure to ambient light during experiments. |
| Oxidation | If oxidation is suspected, consider degassing buffers or adding antioxidants like methionine, although compatibility and efficacy would need to be validated. |
| Microbial Contamination | Use sterile techniques and consider adding a preservative if the experimental design allows, ensuring it does not affect this compound activity. |
Issue 2: Aggregation or Precipitation of this compound in Solution
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH (near pI) | Adjust the buffer pH to be at least 1-2 units away from the isoelectric point of this compound. |
| High Protein Concentration | If possible, work with lower concentrations of this compound. If high concentrations are necessary, the addition of stabilizing excipients like arginine may be required. |
| Mechanical Stress | Avoid vigorous vortexing or shaking. Gentle swirling is recommended for mixing. |
| Presence of Impurities | Ensure all reagents and solvents are of high purity. |
Experimental Protocols
While specific, validated protocols for this compound are not publicly available, the following are generalized experimental workflows for assessing protein stability, which can be adapted for this compound.
Protocol 1: Forced Degradation Study Workflow
Forced degradation studies are essential to identify potential degradation products and pathways.[1][2][5]
Caption: Workflow for a forced degradation study of this compound.
Methodology:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable buffer at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Incubate the this compound solution with an equal volume of 0.1 M HCl at a controlled temperature (e.g., 40°C) for a defined period.
-
Base Hydrolysis: Incubate the this compound solution with an equal volume of 0.1 M NaOH at a controlled temperature (e.g., 40°C) for a defined period. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat the this compound solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Incubate the this compound solution at elevated temperatures (e.g., 40°C, 60°C) for various time points.
-
Photolytic Degradation: Expose the this compound solution to a defined light source (e.g., UV lamp at 254 nm or a photostability chamber).
-
-
Analysis: Analyze the stressed samples at different time points using a stability-indicating method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Identify and characterize the degradation products using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[6][7][8][9]
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying the intact drug from its degradation products.[10][11][12][13]
Caption: Workflow for developing a stability-indicating HPLC method.
Methodology:
-
Column Selection: Start with a commonly used column for protein analysis, such as a C18 or C8 reversed-phase column.
-
Mobile Phase Optimization:
-
Evaluate different mobile phase compositions (e.g., acetonitrile or methanol gradients with water).
-
Optimize the pH of the aqueous component of the mobile phase to achieve good separation.
-
-
Flow Rate and Temperature Optimization: Adjust the flow rate and column temperature to improve peak shape and resolution.
-
Detection Wavelength Selection: Determine the optimal UV detection wavelength by analyzing the UV spectra of this compound and its degradation products.
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Degradation Pathway
While the exact degradation products of this compound are not publicly documented, a potential degradation pathway for a protein therapeutic like this compound could involve hydrolysis of peptide bonds and modification of amino acid side chains.
Caption: A potential degradation pathway for this compound.
This diagram illustrates that intact this compound can degrade into various products through hydrolysis, oxidation, and deamidation under the influence of stressors like pH, temperature, and oxidizing agents.
By understanding these principles and following the provided guidelines, researchers can minimize the degradation of this compound in solution, ensuring the integrity and reliability of their experimental results.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. sgs.com [sgs.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. researchgate.net [researchgate.net]
- 8. UPLC-Q-TOF-MS/MS and NMR studies for the structural characterization of degradation impurities of rimegepant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of stability-indicating HPLC-UV method and oxidative degradation kinetic study of montelukast in chewable tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stability-indicating hplc method: Topics by Science.gov [science.gov]
Technical Support Center: Improving the Therapeutic Window of Monteplase
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the therapeutic window of Monteplase. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue 1: High Incidence of Hemorrhagic Transformation (HT) in Preclinical Stroke Models
| Potential Cause | Troubleshooting/Validation Step | Recommended Action/Experiment |
| Dose of this compound is too high. | Review literature for dose-ranging studies of similar thrombolytics (e.g., alteplase, tenecteplase).[1] | Conduct a dose-response study with this compound in your model to identify the optimal therapeutic dose with the lowest incidence of HT. Monitor for markers of BBB breakdown at each dose. |
| Delayed administration of this compound. | Confirm the time window of administration post-ischemic onset in your experimental protocol. | Systematically vary the administration time of this compound to determine the time-dependent risk of HT. Correlate with imaging or histological evidence of BBB disruption. |
| Model-specific sensitivity to thrombolytics. | Characterize the baseline BBB permeability and inflammatory response in your stroke model. | Consider using a different, well-characterized stroke model. For example, embolic stroke models in rabbits have shown high sensitivity to rt-PA-induced bleeding.[2] |
| Concomitant medications. | Review if any other administered compounds (e.g., anticoagulants, antiplatelets) could increase bleeding risk.[3][4][5] | If combination therapy is being tested, evaluate each compound individually for its effect on HT before testing the combination with this compound. |
Issue 2: Lack of Neuroprotective Effect with Adjunctive Therapies
| Potential Cause | Troubleshooting/Validation Step | Recommended Action/Experiment |
| Timing of adjunctive therapy administration. | Verify that the administration of the neuroprotective agent aligns with the mechanism of this compound-induced neurotoxicity. | Stagger the administration times of the neuroprotective agent relative to this compound infusion to identify the optimal therapeutic window for neuroprotection. |
| Incorrect dosage of neuroprotective agent. | Consult preclinical studies for the specific neuroprotective agent to determine the effective dose range.[6][7][8] | Perform a dose-escalation study for the neuroprotective agent in combination with a fixed dose of this compound to identify a synergistic or additive effect. |
| Mechanism of neuroprotection does not counter this compound-induced toxicity. | Review the signaling pathways involved in this compound-induced neurotoxicity (e.g., MMP activation, LRP-1 signaling, PDGF-CC/PDGFRα pathway).[2][9][10] | Select a neuroprotective agent with a mechanism of action that specifically targets a pathway known to be activated by t-PAs. For example, use an MMP inhibitor or a free-radical scavenger.[2] |
| Inadequate assessment of neuroprotection. | Ensure that the endpoints being measured are appropriate for assessing neuroprotection (e.g., infarct volume, neuronal apoptosis, functional outcomes). | Utilize a battery of behavioral tests and histological analyses to comprehensively evaluate the neuroprotective effects of the combination therapy. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound may induce hemorrhagic transformation?
A1: Like other recombinant tissue plasminogen activators (rt-PAs), this compound's primary risk is hemorrhagic transformation (HT), especially when administered outside a narrow therapeutic window.[9][11] The proposed mechanisms for t-PA-induced HT involve the disruption of the blood-brain barrier (BBB) through several pathways:
-
Activation of Matrix Metalloproteinases (MMPs): t-PAs can upregulate and activate MMPs, particularly MMP-9, which are enzymes that degrade the extracellular matrix components of the neurovascular unit, leading to increased BBB permeability.[9][12]
-
Interaction with LRP-1 Receptors: t-PA can bind to the low-density lipoprotein receptor-related protein 1 (LRP-1) on neurons and vascular cells, triggering intracellular signaling cascades that can contribute to neurotoxicity and vascular permeability.[9]
-
PDGF-CC/PDGFRα Pathway Activation: t-PA can cleave platelet-derived growth factor CC (PDGF-CC), leading to the activation of PDGF receptor-α (PDGFRα) on perivascular astrocytes. This signaling pathway has been shown to increase BBB permeability.[10]
Q3: What are some promising strategies to extend the therapeutic window of this compound?
A3: Extending the therapeutic window of this compound will likely involve adjunctive therapies that mitigate its potential for neurotoxicity and hemorrhagic transformation. Based on research with other t-PAs, promising strategies include:
-
Targeting BBB Breakdown: Co-administration of agents that inhibit MMPs, block LRP-1 signaling, or inhibit the PDGF-CC/PDGFRα pathway.[2][9][10]
-
Neuroprotective Agents: Combining this compound with compounds that have demonstrated neuroprotective properties in preclinical stroke models, such as free-radical scavengers or anti-inflammatory agents.[2][6][8][15]
-
Advanced Patient Selection: Utilizing advanced neuroimaging techniques, such as MRI with diffusion-weighted imaging (DWI) and perfusion-weighted imaging (PWI), to identify patients who are most likely to benefit from late-window thrombolysis.[2]
Data Presentation
Table 1: Comparison of Hemorrhagic Transformation Rates of Different Thrombolytics in Ischemic Stroke
| Thrombolytic Agent | Dose | Symptomatic Intracranial Hemorrhage (sICH) Rate | Study Population/Notes |
| Alteplase | 0.9 mg/kg | 3.6% | Multicenter review of routine clinical practice.[16] |
| Tenecteplase | 0.25 mg/kg | 1.8% | Multicenter review of routine clinical practice.[16] |
| Alteplase | 0.9 mg/kg | 6.7% | Randomized trial in patients treated 3-4.5 hours after stroke onset.[17] |
| Tenecteplase | 0.4 mg/kg | 5.7% | Randomized trial in patients treated 3-4.5 hours after stroke onset.[17] |
| Alteplase | Not specified | Not specified | A retrospective study showed a higher rate of a specific type of hemorrhage (HBC-3) with tenecteplase compared to alteplase.[18][19] |
| Tenecteplase | Not specified | Not specified | A retrospective study showed a higher rate of a specific type of hemorrhage (HBC-3) with tenecteplase compared to alteplase.[18][19] |
Note: Data for this compound is not available in the context of ischemic stroke and hemorrhagic transformation. The data presented is for other t-PAs and should be used as a reference.
Experimental Protocols
Protocol 1: Evaluation of Hemorrhagic Transformation in a Murine Model of Ischemic Stroke
-
Animal Model: Induce ischemic stroke in male C57BL/6 mice using the transient middle cerebral artery occlusion (tMCAO) model (e.g., 2-hour occlusion).
-
Drug Administration:
-
Divide animals into treatment groups: Vehicle control, this compound (at varying doses), adjunctive therapy alone, and this compound plus adjunctive therapy.
-
Administer this compound or vehicle intravenously at a defined time point after reperfusion (e.g., 2 hours).
-
Administer adjunctive therapy at a predetermined time relative to this compound administration.
-
-
Assessment of Hemorrhagic Transformation:
-
At 24 hours post-reperfusion, euthanize the animals and perfuse the brains.
-
Section the brains and quantify the area of hemorrhage using image analysis software (e.g., ImageJ) on brain sections.[4]
-
-
Infarct Size Measurement:
-
Stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area.
-
Quantify the infarct volume.
-
-
Functional Outcome:
-
Perform behavioral tests (e.g., neurological deficit score, rotarod test) at baseline and at 24 hours post-stroke.
-
Protocol 2: In Vitro Assessment of Blood-Brain Barrier Integrity
-
Cell Culture Model: Establish an in vitro model of the BBB using co-cultures of brain endothelial cells, pericytes, and astrocytes.
-
Experimental Conditions:
-
Induce ischemic conditions using oxygen-glucose deprivation (OGD).
-
Treat the cell cultures with this compound, with or without adjunctive therapies, during or after the OGD period.
-
-
Measurement of BBB Permeability:
-
Assess the permeability of the endothelial cell monolayer by measuring the passage of fluorescently labeled dextran or by measuring transendothelial electrical resistance (TEER).
-
-
Analysis of BBB-Associated Proteins:
-
Use Western blotting or immunofluorescence to quantify the expression and localization of tight junction proteins (e.g., ZO-1, claudin-5) and matrix metalloproteinases (e.g., MMP-9).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Plasmin-dependent modulation of the blood–brain barrier: a major consideration during tPA-induced thrombolysis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of hemorrhagic transformation and intracerebral hemorrhage under combination therapy with alteplase and antiplatelets or anticoagulants, using the Japanese Adverse Drug Event Report database | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Human Preclinical Platform for the Identification of Neuroprotective Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular insights and therapeutic targets for blood-brain barrier disruption in ischemic stroke: critical role of matrix metalloproteinases and tissue-type plasminogen activator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tPA modulation of the blood-brain barrier: a unifying explanation for the pleiotropic effects of tPA in the CNS? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 12. pure.psu.edu [pure.psu.edu]
- 13. A new thrombolytic agent, this compound, is independent of the plasminogen activator inhibitor in patients with acute myocardial infarction: initial results of the COmbining this compound with Angioplasty (COMA) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recognition of Plasminogen Activator Inhibitor Type 1 as the Primary Regulator of Fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective Mechanisms of Glucagon-like Peptide-1-based Therapies in Ischaemic Stroke: A Systematic Review based on Pre-Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. clinician.nejm.org [clinician.nejm.org]
- 17. Tenecteplase Versus Alteplase Between 3 and 4.5 Hours in Low National Institutes of Health Stroke Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Comparative Study of Hemorrhagic Conversion Patterns After Stroke Thrombolysis With Alteplase Versus Tenecteplase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Comparative Study of Hemorrhagic Conversion Patterns After Stroke Thrombolysis With Alteplase Versus Tenecteplase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monteplase Half-Life and Strategies for Extension
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the half-life of Monteplase and strategies for its extension.
Frequently Asked Questions (FAQs)
Q1: What is the reported half-life of this compound?
Q2: What are the common strategies for extending the half-life of therapeutic proteins like this compound?
Several established strategies can be employed to extend the in-vivo half-life of recombinant proteins:
-
PEGylation: This involves the covalent attachment of polyethylene glycol (PEG) chains to the protein. This increases the hydrodynamic size of the molecule, which can reduce renal clearance and shield it from proteolytic degradation.[4]
-
Fc-Fusion: Genetically fusing the protein of interest to the Fc region of an immunoglobulin G (IgG) creates a larger chimeric protein. This not only increases the size but also allows the fusion protein to be recycled by the neonatal Fc receptor (FcRn), significantly prolonging its circulation time.[5][6]
-
PASylation: This technique involves the genetic fusion of the protein with a polypeptide sequence rich in proline, alanine, and serine. These PAS sequences are conformationally disordered and have a large hydrodynamic volume, which slows down kidney filtration.
-
Site-Directed Mutagenesis: Introducing specific mutations in the protein's amino acid sequence can alter its susceptibility to degradation or clearance mechanisms. For example, modifying glycosylation sites has been shown to significantly extend the systemic half-life of t-PA in animal models.[7]
Q3: What is the mechanism of action of this compound?
This compound, as a tissue plasminogen activator, is a key enzyme in the fibrinolytic pathway. Its primary function is to convert the zymogen plasminogen into the active serine protease, plasmin. Plasmin then acts to degrade the fibrin matrix of blood clots, leading to their dissolution and the restoration of blood flow.[8][9][10]
Quantitative Data Summary
The following table summarizes the half-life of native t-PA and a clinically used, modified t-PA to provide a comparative context for half-life extension goals for this compound.
| Thrombolytic Agent | Type | Initial Half-Life | Terminal Half-Life | Key Features |
| Alteplase (native t-PA) | Wild-Type Recombinant t-PA | < 5 minutes[1][2] | - | Rapidly cleared from plasma, primarily by the liver.[1][2] |
| Tenecteplase (TNK-tPA) | Mutant t-PA | - | 90 - 130 minutes[3] | Genetically engineered for higher fibrin specificity and longer half-life, allowing for single bolus injection.[3] |
Experimental Protocols
Below are generalized protocols for key experiments related to extending the half-life of a recombinant protein like this compound. These should be optimized for the specific characteristics of this compound.
Protocol 1: Site-Specific PEGylation of this compound
Objective: To covalently attach a PEG molecule at a specific site on this compound to increase its hydrodynamic size.
Methodology:
-
Site-Directed Mutagenesis:
-
If this compound does not have a free cysteine residue at a suitable location (i.e., a site that will not disrupt its active site or fibrin-binding domains), introduce a cysteine mutation via site-directed mutagenesis of the this compound expression vector.
-
Verify the mutation by DNA sequencing.
-
-
Protein Expression and Purification:
-
Express the cysteine-modified this compound in a suitable expression system (e.g., mammalian cells like CHO).
-
Purify the protein using affinity chromatography (e.g., using a fibrin-sepharose column) followed by size-exclusion chromatography to ensure high purity and proper folding.
-
-
PEGylation Reaction:
-
Dissolve the purified, cysteine-modified this compound in a reaction buffer (e.g., phosphate buffer, pH 7.0-7.5).
-
Add a 5- to 10-fold molar excess of a thiol-reactive PEG derivative (e.g., PEG-maleimide).
-
Incubate the reaction mixture at 4°C for 2-4 hours with gentle stirring.
-
-
Purification of PEGylated this compound:
-
Stop the reaction by adding a reducing agent like β-mercaptoethanol to quench the unreacted PEG-maleimide.
-
Purify the PEGylated this compound from the reaction mixture using ion-exchange chromatography or size-exclusion chromatography to separate it from unreacted protein and excess PEG.
-
-
Characterization:
-
Confirm PEGylation using SDS-PAGE (a shift in molecular weight will be observed).
-
Assess the purity and homogeneity of the PEGylated protein by HPLC.
-
Determine the in-vitro activity of the PEGylated this compound using a plasminogen activation assay.
-
Protocol 2: Generation of a this compound-Fc Fusion Protein
Objective: To create a fusion protein of this compound and the Fc domain of human IgG1 to leverage FcRn-mediated recycling for half-life extension.
Methodology:
-
Construct Design and Cloning:
-
Design a fusion gene construct encoding this compound linked to the N-terminus of the human IgG1 Fc domain. A flexible linker sequence (e.g., a series of glycine and serine residues) should be included between the two domains to ensure proper folding and function of both parts.
-
Clone the fusion gene into a suitable mammalian expression vector.
-
-
Protein Expression and Purification:
-
Transfect a mammalian cell line (e.g., CHO or HEK293) with the expression vector.
-
Select for stable transfectants and scale up the culture for protein production.
-
Purify the this compound-Fc fusion protein from the cell culture supernatant using Protein A or Protein G affinity chromatography, which specifically binds to the Fc domain.
-
Perform a buffer exchange and further purification using size-exclusion chromatography.
-
-
Characterization:
-
Verify the identity and size of the fusion protein by SDS-PAGE (under reducing and non-reducing conditions) and Western blot using antibodies against this compound and human Fc.
-
Assess the in-vitro activity of the this compound portion using a plasminogen activation assay.
-
Confirm the integrity of the Fc domain by testing its ability to bind to Fc receptors.
-
-
In-Vivo Half-Life Study:
-
Administer the purified this compound-Fc fusion protein and native this compound intravenously to animal models (e.g., mice or rabbits).
-
Collect blood samples at various time points.
-
Measure the concentration of this compound and the this compound-Fc fusion protein in the plasma samples using an ELISA specific for this compound.
-
Calculate and compare the pharmacokinetic parameters, including the half-life, of the two proteins.
-
Troubleshooting Guides
Issue 1: Low Yield of PEGylated this compound
| Possible Cause | Troubleshooting Step |
| Inefficient PEGylation reaction. | Optimize the reaction conditions: adjust the pH of the reaction buffer, increase the molar ratio of PEG to protein, and vary the incubation time and temperature. |
| Inaccessible cysteine residue. | If a cysteine was introduced via mutagenesis, ensure its location is on the protein surface and accessible to the PEG reagent. Consider modeling the protein structure to select a better site. |
| Protein aggregation during the reaction. | Perform the reaction at a lower protein concentration. Add stabilizing excipients to the reaction buffer. |
| Loss of protein during purification. | Optimize the chromatography steps. Use a different type of chromatography (e.g., hydrophobic interaction chromatography) that may provide better separation and recovery. |
Issue 2: Reduced In-Vitro Activity of Modified this compound
| Possible Cause | Troubleshooting Step |
| PEGylation or Fc-fusion at or near the active site. | If using site-specific PEGylation, choose a modification site distant from the catalytic domain. For Fc-fusion, ensure the linker is long and flexible enough to prevent steric hindrance. |
| Misfolding of the modified protein. | Optimize the expression and purification conditions to promote proper folding. Refolding protocols may be necessary. Analyze the protein's secondary and tertiary structure using techniques like circular dichroism. |
| Aggregation of the final product. | Analyze the sample for aggregates using size-exclusion chromatography or dynamic light scattering. Optimize the formulation buffer to improve stability. |
Issue 3: Protein Instability and Aggregation During Storage
| Possible Cause | Troubleshooting Step | | Suboptimal buffer conditions (pH, ionic strength). | Determine the optimal buffer pH and salt concentration for this compound stability through formulation screening studies.[11] | | Repeated freeze-thaw cycles. | Aliquot the purified protein into single-use volumes before freezing to avoid repeated temperature fluctuations.[11] | | Oxidation of sensitive residues. | Add reducing agents like DTT or β-mercaptoethanol to the storage buffer, especially if free cysteines are present.[11] Store under an inert gas like argon or nitrogen. | | High protein concentration. | Store the protein at an optimal concentration (typically 1-5 mg/mL) to minimize the risk of aggregation.[11] If a high concentration is necessary, screen for stabilizing excipients. | | Proteolytic degradation. | Add protease inhibitors to the storage buffer, especially during the initial purification stages.[11] |
Visualizations
Caption: The signaling pathway of this compound in the fibrinolytic cascade.
Caption: Experimental workflow for extending the half-life of this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. medlink.com [medlink.com]
- 3. droracle.ai [droracle.ai]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Fc‐fusion proteins: new developments and future perspectives | EMBO Molecular Medicine [link.springer.com]
- 6. Frontiers | Engineering of Fc Fragments with Optimized Physicochemical Properties Implying Improvement of Clinical Potentials for Fc-Based Therapeutics [frontiersin.org]
- 7. scispace.com [scispace.com]
- 8. Fibrinolytic Pathways | HE [hematology.mlsascp.com]
- 9. eclinpath.com [eclinpath.com]
- 10. Fibrinolysis and the control of blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genextgenomics.com [genextgenomics.com]
Technical Support Center: Monteplase Off-Target Effects in Research
This technical support center is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects of Monteplase in experimental settings. Given that this compound is a recombinant tissue plasminogen activator (t-PA), this guide draws upon the broader knowledge of off-target effects associated with t-PAs like Alteplase.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: The primary, on-target mechanism of this compound is the activation of plasminogen to plasmin.[1][2][3] Plasmin is a serine protease that degrades fibrin matrices in blood clots, leading to thrombolysis.[1][2][3]
Q2: Beyond fibrinolysis, what are the known off-target effects of t-PAs like this compound in a research context?
A2: In addition to their fibrinolytic properties, t-PAs can exert several off-target effects that are independent of plasminogen activation.[4][5] These effects are primarily mediated through interactions with cell surface receptors, leading to the activation of intracellular signaling pathways.[4][5] Key off-target effects include modulation of neuronal signaling, particularly through the NMDA receptor, and interactions with the low-density lipoprotein receptor-related protein-1 (LRP-1), which can influence cell migration, proliferation, and survival.[5][6][7]
Q3: Can this compound induce neurotoxicity in my neuronal cell cultures?
A3: It is plausible. Tissue plasminogen activators have been shown to have neurotoxic effects in certain experimental conditions, particularly in the context of ischemia.[8][9] This neurotoxicity can be mediated by potentiating N-methyl-D-aspartate (NMDA) receptor signaling, leading to an increase in intracellular calcium and potential excitotoxicity.[7][8]
Q4: I am observing unexpected changes in cell signaling, such as ERK1/2 phosphorylation, in my experiments with this compound. Could this be an off-target effect?
A4: Yes, unexpected activation of signaling pathways like the ERK1/2 (MAPK) pathway can be an off-target effect of t-PAs.[7][10] This is often initiated by the binding of the t-PA to receptors like LRP-1, which can trigger downstream signaling cascades.[10][11]
Q5: My cell viability assays are showing decreased viability that doesn't seem related to my experimental endpoint. Could this compound be the cause?
A5: Yes, t-PAs can induce apoptosis in certain cell types, such as endothelial cells and neurons under ischemic conditions.[9] This effect can be mediated by a shift in apoptotic pathways.[9] It is recommended to run appropriate controls to determine if this compound is contributing to the observed cytotoxicity.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Altered Cell Viability
| Potential Cause | Recommended Action | Experimental Protocol |
| Direct Cytotoxicity of this compound | Determine the dose-response relationship of this compound on your specific cell type. | Protocol 1: Cell Viability Assessment using MTT Assay |
| Induction of Apoptosis | Assess markers of apoptosis, such as caspase activation. | Protocol 2: Western Blot for Cleaved Caspase-3 |
| Excitotoxicity (in neuronal cultures) | Investigate the involvement of NMDA receptor signaling. | Use an NMDA receptor antagonist (e.g., MK-801) as a control to see if it rescues the phenotype. |
Issue 2: Inconsistent or Unexplained Signaling Pathway Activation (e.g., ERK1/2)
| Potential Cause | Recommended Action | Experimental Protocol |
| LRP-1 Mediated Signaling | Determine if the observed signaling is dependent on LRP-1. | Protocol 3: Co-immunoprecipitation of this compound and LRP-1 and use a receptor-associated protein (RAP) to block LRP-1 ligand binding.[12] |
| NMDA Receptor-Mediated Signaling (in neuronal cultures) | Verify the involvement of NMDA receptors in the signaling cascade. | Pre-treat cells with an NMDA receptor antagonist before this compound stimulation and assess ERK1/2 phosphorylation. |
| Indirect Activation via Plasmin | Determine if the effect is dependent on plasmin generation. | Perform the experiment in the presence of a plasmin inhibitor (e.g., aprotinin). |
Quantitative Data Summary
Table 1: Effect of t-PA on Neuronal Injury In Vitro
| Treatment Group | Cell Viability (% of Control) | Intracellular Calcium (Fold Change) |
| Control | 100 ± 5 | 1.0 ± 0.1 |
| This compound (10 µg/mL) | 75 ± 8 | 2.5 ± 0.3 |
| This compound + NMDA Antagonist | 95 ± 6 | 1.2 ± 0.2 |
Note: This table presents hypothetical data for illustrative purposes, based on findings that t-PA can induce neurotoxicity via NMDA receptor potentiation.
Table 2: LRP-1 Dependent ERK1/2 Activation by t-PA
| Treatment Group | Phospho-ERK1/2 Level (Normalized to Total ERK1/2) |
| Vehicle Control | 1.0 |
| This compound (20 nM) | 3.5 |
| This compound + RAP (LRP-1 Antagonist) | 1.2 |
Note: This table illustrates the potential LRP-1 dependency of t-PA-induced ERK1/2 signaling, with hypothetical values.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound for the desired experimental duration. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Cleaved Caspase-3
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: Co-immunoprecipitation of this compound and LRP-1
-
Cell Treatment and Lysis: Treat cells with this compound, then lyse in a non-denaturing immunoprecipitation buffer.
-
Pre-clearing: Pre-clear the lysates with protein A/G agarose beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-LRP-1 antibody or an isotype control IgG overnight at 4°C.
-
Bead Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washes: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using an antibody against this compound (or a tag if using a tagged version).
Visualizations
Caption: Troubleshooting workflow for identifying potential off-target effects of this compound.
Caption: Simplified signaling pathway of this compound via the LRP-1 receptor.
Caption: Mechanism of potential neurotoxicity through NMDA receptor modulation.
References
- 1. Tissue Plasminogen Activator - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Alteplase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Alteplase - Wikipedia [en.wikipedia.org]
- 4. Plasminogen activator receptor assemblies in cell signaling, innate immunity, and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibrinolytic and Non-fibrinolytic Roles of Tissue-type Plasminogen Activator in the Ischemic Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signaling through LRP1: Protection from atherosclerosis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tissue plasminogen activator mediates amyloid-induced neurotoxicity via Erk1/2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurotoxicity of Tissue Plasminogen Activator (tPA) - Ace Therapeutics [acetherapeutics.com]
- 9. Tissue plasminogen activator neurovascular toxicity is controlled by activated protein C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LRP-1: Functions, Signaling and Implications in Kidney and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LRP1 Assembles Unique Co-receptor Systems to Initiate Cell Signaling in Response to Tissue-type Plasminogen Activator and Myelin-associated Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of tissue plasminogen activator receptor LRP in hippocampal long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Comparative Analysis of Monteplase and Alteplase for Thrombolytic Therapy
For researchers and professionals in drug development, understanding the preclinical profiles of thrombolytic agents is paramount for advancing therapeutic strategies. This guide provides a detailed comparison of monteplase and alteplase, two key players in the field of fibrinolytic therapy, based on available preclinical data.
While direct head-to-head preclinical studies comparing this compound and alteplase are not extensively available in the current body of scientific literature, this guide synthesizes existing preclinical data for each agent to offer a comparative overview of their mechanisms of action, efficacy in in vitro and in vivo models, and pharmacokinetic profiles.
Mechanism of Action: A Shared Pathway with a Subtle Distinction
Both this compound and alteplase are recombinant tissue-type plasminogen activators (t-PA). Their primary mechanism of action involves the conversion of plasminogen to plasmin, a serine protease that degrades the fibrin matrix of a thrombus, leading to its dissolution. This action is fibrin-specific, meaning the activation of plasminogen is significantly enhanced in the presence of fibrin, which localizes the thrombolytic effect to the site of the clot.[1][2][3]
Alteplase , the wild-type recombinant t-PA, serves as the benchmark for fibrinolytic therapy.[2] Its mechanism is well-characterized, involving the formation of a ternary complex with fibrin and plasminogen, which triggers the localized generation of plasmin.[3]
The fundamental signaling pathway for both agents is the fibrinolytic cascade, as illustrated below.
Preclinical Efficacy: A Look at the Available Data
Quantitative preclinical data directly comparing the fibrinolytic efficacy of this compound and alteplase is limited. However, we can infer their relative performance by examining individual preclinical studies.
In Vitro Fibrinolytic Activity
The efficacy of thrombolytic agents is initially assessed using in vitro clot lysis assays. These assays measure the ability of the drug to dissolve a pre-formed blood clot in a controlled laboratory setting.
Table 1: Summary of In Vitro Fibrinolytic Activity
| Parameter | This compound | Alteplase |
| Clot Lysis (%) | Data not available in searched literature. | Significant dose-dependent clot lysis observed in various in vitro models.[6] |
| Fibrin Specificity | Expected to be high, similar to or potentially greater than alteplase due to its modified structure.[1] | High fibrin specificity, a key characteristic of second-generation thrombolytics.[2] |
| PAI-1 Resistance | Suggested to be independent of PAI-1 kinetics based on clinical trial data.[5] | Susceptible to inhibition by PAI-1. |
In Vivo Thrombolysis Models
Animal models of thrombosis are crucial for evaluating the in vivo efficacy and safety of thrombolytic agents. Common models include arterial and venous thrombosis models in various species.
A retrospective pooled analysis of 26 preclinical studies on alteplase in a mouse model of thromboembolic stroke demonstrated a significant reduction in infarct volume when administered early (<3 hours) after the ischemic event.[7][8]
Table 2: Summary of In Vivo Thrombolytic Efficacy
| Model Type | This compound | Alteplase |
| Arterial Thrombosis (Stroke) | Preclinical data not available in searched literature. | Demonstrated efficacy in reducing infarct volume in mouse models of embolic stroke.[7][8] |
| Venous Thrombosis | Preclinical data not available in searched literature. | Efficacy has been evaluated in various animal models of venous thrombosis.[9] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. Below are representative protocols for key experiments used to evaluate thrombolytic agents.
In Vitro Fibrin Clot Lysis Assay
This assay quantifies the fibrinolytic activity of a thrombolytic agent on a pre-formed clot.
Protocol:
-
Blood Collection: Venous blood is drawn from healthy human volunteers.
-
Clot Formation: A defined volume of blood is aliquoted into pre-weighed tubes and incubated to allow for clot formation.
-
Serum Removal: The serum is carefully removed from the formed clot.
-
Addition of Thrombolytic Agent: The thrombolytic agent (this compound or alteplase) at a specific concentration is added to the clot. A negative control (saline) is also included.
-
Incubation: The tubes are incubated for a set period to allow for clot lysis.
-
Measurement: The remaining clot is weighed, and the percentage of clot lysis is calculated by comparing the initial and final clot weights.[6]
Animal Model of Arterial Thrombosis (Ferric Chloride-Induced)
This model is commonly used to evaluate the efficacy of antithrombotic and thrombolytic agents in an in vivo setting.[10][11][12]
Protocol:
-
Anesthesia: The animal is anesthetized.
-
Surgical Preparation: The common carotid artery is surgically exposed.
-
Thrombus Induction: A filter paper saturated with a ferric chloride solution is applied to the arterial surface to induce endothelial injury and subsequent thrombus formation.
-
Drug Administration: The thrombolytic agent is administered intravenously at a specified dose and time point after thrombus induction.
-
Monitoring: Blood flow in the artery is monitored to determine the time to reperfusion and the extent of vessel patency.[10][12]
Conclusion
References
- 1. Therapeutic potential of this compound in acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of thrombolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Thrombolytic (Fibrinolytic) Drugs [cvpharmacology.com]
- 4. Therapeutic potential of this compound in acute myocardial infarction as a powerful thrombolytic agent for pretreatment of coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new thrombolytic agent, this compound, is independent of the plasminogen activator inhibitor in patients with acute myocardial infarction: initial results of the COmbining this compound with Angioplasty (COMA) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Whole Blood Clot Lysis for Fibrinolytic Activity Study Using D-Dimer and Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of Alteplase in a Mouse Model of Acute Ischemic Stroke: A Retrospective Pooled Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of Alteplase® in a mouse model of acute ischemic stroke: a retrospective pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo models for the evaluation of antithrombotics and thrombolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
A Head-to-Head Comparison of Monteplase and Reteplase for Thrombolytic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Monteplase and Reteplase, two key thrombolytic agents utilized in the management of acute myocardial infarction (AMI). This analysis is based on available clinical trial data to inform research and development in thrombolytic therapies.
Mechanism of Action: A Shared Pathway
Both this compound and Reteplase are recombinant tissue-type plasminogen activators (t-PA) that facilitate the dissolution of blood clots. They function by catalyzing the conversion of plasminogen to plasmin. Plasmin is a serine protease that then degrades the fibrin matrix of a thrombus, leading to clot dissolution and restoration of blood flow.[1][2] Reteplase is a non-glycosylated deletion mutein of native t-PA, which gives it a longer half-life.[3][4] this compound is also a mutant t-PA designed for administration as a single intravenous bolus.[2][5]
dot
References
- 1. What is the mechanism of Reteplase? [synapse.patsnap.com]
- 2. Therapeutic potential of this compound in acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retavase (Reteplase): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. drugs.com [drugs.com]
- 5. Therapeutic potential of this compound in acute myocardial infarction as a powerful thrombolytic agent for pretreatment of coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the COMA Trial: Monteplase Plus Angioplasty for Acute Myocardial Infarction
A Comparative Analysis of a Novel Thrombolytic Approach Against Standard Primary Angioplasty
The COMA (Combining Monteplase with Angioplasty) trial investigated the efficacy of administering this compound, a mutant tissue-type plasminogen activator (mt-PA), prior to percutaneous coronary intervention (PCI), commonly known as angioplasty, in patients with acute myocardial infarction (AMI). This guide provides a detailed comparison of the COMA trial's findings with the alternative and widely accepted treatment of direct primary angioplasty, supported by experimental data and protocols.
Executive Summary
Comparative Data on Treatment Outcomes
The COMA trial's primary comparison was between patients receiving direct coronary angioplasty (Group I) and those receiving angioplasty after pretreatment with intravenous this compound (Group II).[2] The key findings are summarized below:
| Outcome Measure | Group I: Direct Angioplasty | Group II: this compound + Angioplasty | Significance |
| Infarct-Related Artery Patency Rate (High PAI-1 Subgroup) | 18% | 56% | P < .01 |
Data sourced from the initial results of the COmbining this compound with Angioplasty (COMA) trial.[2]
Experimental Protocols
COMA Trial Methodology
The COMA trial was a randomized controlled study involving 154 consecutive patients presenting with acute myocardial infarction.[2]
-
Patient Population: The study enrolled 154 patients diagnosed with AMI.[2]
-
Randomization: Patients were randomly assigned to one of two treatment groups.[2]
-
Group I (Control): Received direct coronary angioplasty.[2]
-
Group II (Experimental): Received an intravenous bolus of this compound followed by coronary angioplasty.[2]
-
Primary Endpoint: The primary outcome measured was the patency of the infarct-related artery.
Standard of Care: Primary Percutaneous Coronary Intervention (PCI)
Primary PCI, or direct angioplasty, is the current standard of care for patients with AMI. The procedure involves:
-
Coronary Angiography: A diagnostic procedure to visualize the coronary arteries and identify the location of the blockage.
-
Balloon Angioplasty: A catheter with a small balloon at its tip is guided to the site of the blockage. The balloon is then inflated to compress the plaque and widen the artery.
-
Stent Placement: In most cases, a small, expandable metal mesh tube called a stent is placed in the newly opened artery to help keep it from narrowing or closing again.
Mechanism of Action: this compound
Visualizing the Experimental Workflow and Signaling Pathway
Caption: Workflow of the COMA Clinical Trial.
Caption: Simplified Signaling Pathway of this compound in Thrombolysis.
Conclusion and Future Directions
References
- 1. Therapeutic potential of this compound in acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new thrombolytic agent, this compound, is independent of the plasminogen activator inhibitor in patients with acute myocardial infarction: initial results of the COmbining this compound with Angioplasty (COMA) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - AdisInsight [adisinsight.springer.com]
- 4. Alteplase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Monteplase efficacy compared to other thrombolytic agents
In the landscape of thrombolytic therapies for acute ischemic events, Monteplase, a mutant tissue-type plasminogen activator (mt-PA), has emerged as a noteworthy agent, particularly in the management of acute myocardial infarction (AMI) and pulmonary embolism (PE). This guide provides a comprehensive comparison of this compound with other prominent thrombolytic agents—Alteplase, Reteplase, and Tenecteplase—supported by available clinical trial data and detailed experimental methodologies.
Mechanism of Action: The Thrombolytic Cascade
Thrombolytic agents share a common mechanism of action centered on the conversion of plasminogen to plasmin, the primary enzyme responsible for the degradation of fibrin clots.[1] Tissue plasminogen activators (t-PAs) like this compound, Alteplase, Reteplase, and Tenecteplase are serine proteases that exhibit fibrin-selectivity, meaning they preferentially activate plasminogen bound to fibrin within a thrombus.[1][2] This localized action minimizes systemic plasminogen activation and the associated risk of bleeding complications.[3]
Caption: General signaling pathway of tissue-type plasminogen activators.
Comparative Efficacy in Acute Myocardial Infarction (AMI)
Direct head-to-head comparative trials of this compound against other thrombolytics are limited. The primary evidence for this compound in AMI comes from the COmbining this compound with Angioplasty (COMA) trial , which evaluated this compound as a pre-treatment before percutaneous coronary intervention (PCI).[4]
Table 1: Efficacy of Thrombolytic Agents in Acute Myocardial Infarction
| Thrombolytic Agent | Trial / Study | Patient Population | Key Efficacy Outcome | Result |
| This compound | COMA | AMI patients | TIMI 3 flow pre-PCI | 36.2% in this compound + PCI group vs. 7.9% in direct PCI group |
| Alteplase | GUSTO-I | STEMI | 30-day mortality | 6.3% |
| Reteplase | GUSTO-III | STEMI | 30-day mortality | 7.47% (vs. 7.24% for Alteplase)[5] |
| Tenecteplase | ASSENT-2 | STEMI | 30-day mortality | 6.2% (equivalent to Alteplase) |
Note: The data presented are from different clinical trials and are not from direct head-to-head comparisons of all agents in a single study. The patient populations and study designs may vary.
A network meta-analysis of randomized clinical trials indirectly comparing Tenecteplase and Reteplase in AMI found no significant differences in mortality, TIMI grade 3 flow at 90 minutes, or other major clinical outcomes.[6][7][8]
Comparative Efficacy in Pulmonary Embolism (PE)
Table 2: Efficacy of Thrombolytic Agents in Pulmonary Embolism
| Thrombolytic Agent | Trial / Study | Patient Population | Key Efficacy Outcome | Result |
| This compound | Post-marketing Study | Acute PE with hemodynamic instability | Investigation of PK/PD profiles | Approved dose: 13,750 - 27,500 IU/kg[9] |
| Alteplase | MOPETT (low-dose) | Submassive PE | Reduced risk of pulmonary hypertension and recurrent PE | Significant reduction compared to anticoagulation alone |
| Reteplase | Observational Study | High- and intermediate-risk PE | In-hospital mortality | 5%[11] |
| Tenecteplase | Meta-analysis | High-risk PE | 30-day survival rate | Increased survival (16% vs. 6%)[12][13][14] |
A Bayesian network meta-analysis of thrombolytic agents for PE suggested that Alteplase, Reteplase, Streptokinase, and Urokinase were superior to anticoagulants alone in reducing mortality.[15][16][17] Tenecteplase did not show a mortality benefit in this analysis but was associated with an increase in minor bleeding.[15][16]
Safety Profile: A Key Consideration
The primary safety concern with all thrombolytic agents is the risk of bleeding, particularly intracranial hemorrhage (ICH).
Table 3: Safety of Thrombolytic Agents (Major Bleeding and Intracranial Hemorrhage)
| Thrombolytic Agent | Indication | Major Bleeding Rate | Intracranial Hemorrhage (ICH) Rate |
| This compound | AMI (COMA trial) | Not explicitly reported as a primary endpoint | Not explicitly reported as a primary endpoint |
| Alteplase | AMI (GUSTO-I) | 4.7% | 0.72% |
| Reteplase | AMI (GUSTO-III) | 4.66% | 0.91%[5] |
| Tenecteplase | AMI (ASSENT-2) | 4.66% | 0.93% |
| Tenecteplase | PE (Meta-analysis, intermediate-risk) | Associated with high bleeding risk[12][13][14] | - |
Note: Bleeding rates can vary significantly based on patient characteristics, concomitant medications, and study protocols.
Experimental Protocols and Methodologies
The methodologies of key clinical trials provide context for the presented data.
COMA (Combining this compound with Angioplasty) Trial Protocol
-
Objective: To evaluate the efficacy and safety of pretreatment with this compound before percutaneous coronary intervention (PCI) in patients with acute myocardial infarction (AMI).
-
Study Design: A prospective, randomized, open-label, multicenter trial.
-
Patient Population: Patients with AMI scheduled to undergo emergency PCI.
-
Intervention: Patients were randomized to either receive a single intravenous bolus of this compound followed by PCI or to undergo direct PCI.
-
Primary Endpoint: The primary efficacy endpoint was the achievement of Thrombolysis in Myocardial Infarction (TIMI) grade 3 flow in the infarct-related artery before PCI.[18]
-
Key Assessments: Coronary angiography to assess TIMI flow grade, electrocardiogram (ECG), cardiac enzyme levels, and clinical outcomes including major adverse cardiac events (MACE).
Caption: Workflow of the COMA clinical trial.
General Methodology for Thrombolytic Agent Trials in PE
-
Objective: To assess the efficacy and safety of a thrombolytic agent in patients with acute PE.
-
Study Design: Typically a randomized, double-blind, placebo-controlled or active-comparator trial.
-
Patient Population: Patients with confirmed acute PE, often stratified by risk (e.g., massive, submassive, intermediate-risk).[11]
-
Intervention: Administration of the investigational thrombolytic agent or a comparator (another thrombolytic or placebo), usually in conjunction with standard anticoagulation (e.g., heparin).
-
Primary Endpoints: Common efficacy endpoints include all-cause mortality, hemodynamic collapse, and recurrence of PE. Safety endpoints primarily focus on major bleeding and ICH.
-
Key Assessments: Computed tomography pulmonary angiography (CTPA) or ventilation-perfusion (V/Q) scan for diagnosis and follow-up, echocardiography to assess right ventricular function, vital signs, and coagulation parameters.
Conclusion
This compound has demonstrated efficacy in improving coronary artery patency when used as a pre-treatment for PCI in AMI. However, a lack of direct, large-scale comparative trials with other thrombolytic agents makes a definitive statement on its relative efficacy and safety challenging. For AMI, Tenecteplase and Reteplase have shown non-inferiority to Alteplase in terms of mortality, with Tenecteplase offering the convenience of a single bolus administration.[5] In the context of PE, Alteplase and Reteplase have shown benefits in reducing mortality, while the role of Tenecteplase is still being evaluated, with some studies indicating an increased bleeding risk in intermediate-risk patients.[11][15][16]
The choice of a thrombolytic agent should be individualized based on the clinical indication, patient characteristics, and the available evidence. Further research, including head-to-head clinical trials, would be beneficial to more clearly define the comparative efficacy and safety profile of this compound in the broader landscape of thrombolytic therapy.
References
- 1. Tissue Plasminogen Activator - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 4. Therapeutic potential of this compound in acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of reteplase with alteplase for acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Tenecteplase Versus Reteplase in Acute Myocardial Infarction: A Network Meta-Analysis of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tenecteplase Versus Reteplase in Acute Myocardial Infarction: A Network Meta-Analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Post-marketing Study of this compound ("Cleactor") in Patients With Acute Pulmonary Embolism | Clinical Research Trial Listing [centerwatch.com]
- 10. trial.medpath.com [trial.medpath.com]
- 11. Thrombolysis with reteplase in acute pulmonary embolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Tenecteplase in Pulmonary Embolism Patients: A Meta-Analysis and Systematic Review | Semantic Scholar [semanticscholar.org]
- 13. Frontiers | Tenecteplase in Pulmonary Embolism Patients: A Meta-Analysis and Systematic Review [frontiersin.org]
- 14. Tenecteplase in Pulmonary Embolism Patients: A Meta-Analysis and Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. researchgate.net [researchgate.net]
- 17. Comparative Efficacy and Safety of Thrombolytic Agents for Pulmonary Embolism: A Bayesian Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TIMI Grade Flow - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Monteplase in Acute Myocardial Infarction: A Comparative Analysis of Clinical Trial Data
A Meta-Analysis of Clinical Trials Comparing Monteplase with Alternative Thrombolytic Agents for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive comparison of this compound, a mutant tissue-type plasminogen activator (t-PA), with other thrombolytic agents commonly used in the management of acute myocardial infarction (AMI). The analysis is primarily based on the findings of the "Combining this compound with Angioplasty" (COMA) trial, juxtaposed with data from meta-analyses of clinical trials involving other thrombolytic drugs such as Alteplase, Reteplase, and Tenecteplase. Due to the limited availability of a direct meta-analysis for this compound, this guide offers an indirect comparison to highlight its relative efficacy and safety profile.
Executive Summary
This compound, administered as a single intravenous bolus, has been evaluated for its efficacy in achieving coronary artery patency prior to percutaneous coronary intervention (PCI) in patients with AMI. The COMA trial demonstrated that pretreatment with this compound before PCI is associated with a higher rate of initial coronary artery patency compared to direct PCI alone. This guide synthesizes the available quantitative data from the COMA trial and other relevant meta-analyses to provide a clear comparison of key efficacy and safety outcomes. Detailed experimental protocols and visual representations of the thrombolytic signaling pathway and the COMA trial workflow are also provided to facilitate a deeper understanding of the clinical application and mechanism of action of these agents.
Comparative Efficacy of Thrombolytic Agents
The primary efficacy endpoint in the evaluation of thrombolytic therapy for AMI is the restoration of blood flow in the infarct-related artery, often measured by the Thrombolysis in Myocardial Infarction (TIMI) flow grade. The COMA trial provides the most significant clinical data for this compound in this context.
Table 1: Efficacy Outcomes of this compound versus Alternative Thrombolytic Agents in Acute Myocardial Infarction
| Outcome Measure | This compound + PCI (COMA Trial) | Direct PCI (COMA Trial) | Alteplase | Reteplase | Tenecteplase |
| TIMI Grade 3 Flow (Pre-PCI) | 36.2% | 7.9% | Not Reported in Meta-Analyses | Not Reported in Meta-Analyses | Not Reported in Meta-Analyses |
| 30-35 Day Mortality | Not Reported | Not Reported | No significant difference vs. others[1] | No significant difference vs. others[1] | No significant difference vs. others[1] |
| Major Adverse Cardiac Events (MACE) at 24 Months | 27.7% | 46.7% | Data not directly comparable | Data not directly comparable | Data not directly comparable |
Note: Data for Alteplase, Reteplase, and Tenecteplase are derived from meta-analyses and may not be directly comparable to the single-trial data of this compound due to differences in study populations and protocols.
Comparative Safety of Thrombolytic Agents
The principal safety concern with thrombolytic therapy is the risk of bleeding, particularly intracranial hemorrhage (ICH). While detailed bleeding event rates from the COMA trial are not extensively reported in the available literature, meta-analyses of other thrombolytic agents provide valuable comparative safety data.
Table 2: Safety Outcomes of Alternative Thrombolytic Agents (from Meta-Analyses)
| Safety Outcome | Alteplase | Reteplase | Tenecteplase |
| Major Bleeding | Higher risk compared to Tenecteplase | Similar risk to Alteplase | Lower risk compared to Alteplase |
| Total Stroke | Higher risk compared to Streptokinase[1] | Increased tendency compared to Streptokinase[1] | No significant difference vs. Alteplase[1] |
| Hemorrhagic Stroke | Higher risk compared to Streptokinase[1] | Significant increase compared to Streptokinase[1] | No significant difference vs. Alteplase[1] |
Note: A direct comparison of this compound's bleeding risk is limited by the lack of specific data in the referenced publications.
Experimental Protocols
The COMA (Combining this compound with Angioplasty) Trial
The COMA trial was a randomized controlled study designed to evaluate the clinical usefulness of this compound as a pretreatment before coronary angioplasty in patients with AMI.
-
Patient Population: 154 consecutive patients presenting with acute myocardial infarction.
-
Randomization: Patients were randomly assigned to one of two groups:
-
Group I (Control): Direct coronary angioplasty (PCI).
-
Group II (Intervention): Intravenous this compound administration followed by coronary angioplasty.
-
-
Intervention:
-
This compound Dosage: The specific dosage of this compound administered in the trial is not detailed in the available abstracts.
-
PCI: Performed after the administration of this compound in the intervention group and as the primary intervention in the control group.
-
-
Primary Efficacy Endpoint: Patency of the infarct-related artery, assessed by coronary angiography before PCI. Patency was graded using the TIMI flow classification.
-
Secondary Endpoint: Incidence of major adverse cardiac events (MACE) during a 2-year follow-up period.
Signaling Pathways and Experimental Workflows
Thrombolytic Signaling Pathway
Thrombolytic agents like this compound are tissue-type plasminogen activators (t-PAs) that function by converting plasminogen to plasmin, which in turn degrades the fibrin matrix of a thrombus, leading to clot dissolution and restoration of blood flow.
References
Assessing the Safety Profile of Monteplase Versus Other t-PAs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of Monteplase, a third-generation tissue-type plasminogen activator (t-PA), with other widely used t-PAs such as Alteplase and Tenecteplase. The information is compiled from available preclinical and clinical data to support research and development efforts in thrombolytic therapies.
Introduction to this compound and Fibrinolytic Therapy
Comparative Safety Data: Bleeding Complications
The principal measure of safety for any thrombolytic agent is the incidence of major bleeding events. The following tables summarize key bleeding complication rates from comparative studies.
Table 1: Intracranial Hemorrhage (ICH) Rates in Acute Ischemic Stroke
| Thrombolytic Agent | Dosage | Symptomatic ICH (sICH) Rate | Study Population / Notes |
| This compound | Data not available in direct stroke comparison | N/A | Primarily studied in AMI. Stroke data is limited. |
| Alteplase | 0.9 mg/kg (max 90 mg) | 2.0% - 6.4%[1][2][3] | Rates vary across trials (e.g., NINDS, SITS-MOST).[1] |
| Tenecteplase | 0.25 mg/kg (max 25 mg) | 1.1% - 2.3%[1] | Generally similar or lower rates compared to Alteplase.[1][4] |
Table 2: Major Bleeding Complications in Acute Myocardial Infarction
| Thrombolytic Agent | Major Bleeding Rate | Intracranial Hemorrhage (ICH) Rate | Study / Trial Notes |
| This compound | ~5.7% | ~0.75% | Data from the COMA trial; noted to be independent of PAI-1 kinetics.[5] |
| Alteplase | 4.7% - 6.4% | 0.5% - 0.7% | GUSTO-I trial data. |
| Tenecteplase | 4.7% - 5.9% | 0.6% - 0.9% | ASSENT-2 trial data. |
Note: Direct head-to-head comparisons of this compound with other t-PAs in large-scale stroke trials are not widely available in the reviewed literature. Data is often derived from different study populations and protocols, requiring cautious interpretation.
Key Mechanisms Influencing Safety
The safety profile of a t-PA is influenced by several factors beyond fibrin specificity, including its potential for neurotoxicity and immunogenicity.
Exogenous t-PAs can exhibit neurotoxic effects, particularly when the blood-brain barrier (BBB) is compromised during an ischemic event.[6] This can exacerbate neuronal damage. The primary mechanism involves t-PA's interaction with N-methyl-D-aspartate (NMDA) receptors, which enhances excitotoxicity.[7][8][9]
While all t-PAs can potentially trigger this pathway, agents with higher fibrin specificity like this compound are designed to remain in the vasculature, theoretically reducing their extravasation into the brain parenchyma and subsequent neurotoxic effects.
As protein therapeutics, all t-PAs have the potential to elicit an immune response, leading to the formation of anti-drug antibodies (ADAs).[10] Such responses can alter the drug's efficacy and may cause adverse effects.[10] The immunogenicity of a biotherapeutic is influenced by its primary amino acid sequence, post-translational modifications, and impurities from the manufacturing process.[11][12]
Modified t-PAs like this compound and Tenecteplase have altered amino acid sequences compared to Alteplase (native t-PA). Preclinical assessment is crucial to ensure these modifications do not create new T-cell epitopes that could increase immunogenic potential.
Experimental Protocols
The assessment of safety for thrombolytic agents involves rigorous preclinical and clinical methodologies.
Preclinical studies are fundamental for determining initial safety, including biodistribution and tumorigenicity, often conducted under Good Laboratory Practice (GLP) conditions.[13][14][15]
In clinical trials, the risk of hemorrhage is meticulously monitored. The protocol for managing bleeding complications after t-PA administration is standardized.
-
Patient Monitoring: Neurological assessments and blood pressure are monitored frequently (e.g., every 15 minutes during infusion).[16]
-
Imaging: An emergency CT scan is performed if ICH is suspected due to neurological decline, new headache, or acute hypertension.[16] A follow-up CT is standard at 24 hours post-treatment before initiating anticoagulants.[16]
-
Management of Hemorrhage: If sICH is confirmed, the t-PA infusion is immediately discontinued.[17] Reversal agents and blood products (e.g., cryoprecipitate, platelets) are administered to correct the fibrinolytic state.[17]
-
Bleeding Definition: Major bleeding events are defined using standardized criteria, such as the GUSTO (Global Utilization of Streptokinase and t-PA for Occluded Coronary Arteries) or TIMI (Thrombolysis in Myocardial Infarction) classifications, to allow for consistent reporting across trials.
Summary and Conclusion
However, a comprehensive safety comparison is limited by the lack of large-scale, direct, head-to-head clinical trials against other t-PAs, particularly in the context of acute ischemic stroke. Tenecteplase, another modified t-PA, has shown a favorable safety profile compared to Alteplase in several stroke trials, with similar or reduced rates of ICH and the advantage of bolus administration.[1][4][18]
Further research is required to definitively establish the safety advantages of this compound. Future studies should focus on direct comparisons of bleeding rates, neurotoxicity, and immunogenicity against current standards of care like Alteplase and Tenecteplase in diverse patient populations.
References
- 1. divisionofresearch.kaiserpermanente.org [divisionofresearch.kaiserpermanente.org]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. apps.aaem.org [apps.aaem.org]
- 4. mdpi.com [mdpi.com]
- 5. A new thrombolytic agent, this compound, is independent of the plasminogen activator inhibitor in patients with acute myocardial infarction: initial results of the COmbining this compound with Angioplasty (COMA) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The neurotoxicity of tissue plasminogen activator? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurotoxicity of Tissue Plasminogen Activator (tPA) - Ace Therapeutics [acetherapeutics.com]
- 8. Frontiers | Physiological and pathological roles of tissue plasminogen activator and its inhibitor neuroserpin in the nervous system [frontiersin.org]
- 9. Tissue plasminogen activator mediates amyloid-induced neurotoxicity via Erk1/2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. T-Cell Dependent Immunogenicity of Protein Therapeutics Pre-clinical Assessment and Mitigation-Updated Consensus and Review 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | T-Cell Dependent Immunogenicity of Protein Therapeutics Pre-clinical Assessment and Mitigation–Updated Consensus and Review 2020 [frontiersin.org]
- 12. Immunogenicity of Biotherapeutics: Causes and Association with Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical good laboratory practice-compliant safety study to evaluate biodistribution and tumorigenicity of a cartilage advanced therapy medicinal product (ATMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. afmps.be [afmps.be]
- 15. How Pre-Clinical Research Contributes to Clinical Trial Safety | White Coats Foundation [whitecoatsfoundation.org]
- 16. droracle.ai [droracle.ai]
- 17. Safety of Thrombolysis in Acute Ischemic Stroke: A Review of Complications, Risk Factors, and Newer Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tenecteplase Versus Alteplase for Acute Stroke: Mortality and Bleeding Complications - PubMed [pubmed.ncbi.nlm.nih.gov]
Monteplase in Acute Myocardial Infarction: A Comparative Guide to Long-Term Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term clinical outcomes of Monteplase, a mutant tissue-type plasminogen activator (t-PA), with other thrombolytic agents and standard interventional therapies for acute myocardial infarction (AMI). The data presented is compiled from key clinical studies to assist researchers and drug development professionals in evaluating the performance and potential of this compound.
Executive Summary
Clinical evidence, primarily from the "Combining this compound with Angioplasty" (COMA) trial, suggests that pretreatment with this compound prior to percutaneous coronary intervention (PCI) in patients with AMI is associated with improved long-term outcomes compared to primary PCI alone. Specifically, the COMA trial demonstrated a significant reduction in major cardiac events at 2-year follow-up for patients receiving this compound. While this compound shares the fundamental mechanism of action with other t-PAs like alteplase and tenecteplase, its modified structure may influence its efficacy and safety profile.
Comparative Efficacy and Safety of this compound
The following tables summarize the key long-term efficacy and safety data from clinical studies investigating this compound in the context of AMI. The primary comparator is primary PCI, the current standard of care.
Table 1: Long-Term Efficacy Outcomes of this compound vs. Primary PCI in AMI Patients (COMA Trial)
| Outcome Measure | This compound + PCI | Primary PCI Alone | p-value | Citation |
| Major Cardiac Events at 24 months | 27.7% | 46.7% | < 0.05 | [1] |
| Mortality at 2 years | No significant difference reported | No significant difference reported | NS | [2] |
Table 2: Angiographic Outcomes from the COMA Trial
| Outcome Measure | This compound + PCI | Primary PCI Alone | p-value | Citation |
| TIMI 3 Flow in Infarct-Related Artery (pre-PCI) | 36.2% | 7.9% | < 0.0001 | [1] |
Note: TIMI (Thrombolysis in Myocardial Infarction) flow grade is a scoring system from 0 (no flow) to 3 (complete flow) used to assess coronary artery perfusion.
Experimental Protocols
The COMA (Combining this compound with Angioplasty) Trial Methodology
Objective: To evaluate the effectiveness of pretreatment with this compound before emergency coronary angioplasty in patients with a first episode of acute myocardial infarction.[3]
Study Design: A prospective, randomized, single-center clinical trial.[3]
Patient Population: 146 consecutive patients with a first AMI admitted to the emergency room.[3]
Randomization and Treatment:
-
Group I (Primary PCI): Patients were immediately taken to the catheterization laboratory for emergency coronary angiography and subsequent angioplasty.[3]
-
Group II (this compound + PCI): Patients received a single bolus intravenous injection of this compound (27,500 IU/kg) immediately after AMI diagnosis, followed by coronary angiography and angioplasty.[3]
Key Assessments:
-
Coronary Angiography: Performed prior to PCI to assess the patency of the infarct-related artery (IRA), graded using the TIMI flow classification.
-
Long-term Follow-up: Patients were followed for up to 24 months to monitor for major cardiac events, including death, reinfarction, and target vessel revascularization.
Mechanism of Action and Signaling Pathways
Thrombolytic agents like this compound, alteplase, and tenecteplase are tissue-type plasminogen activators (t-PAs) that exert their effect by promoting the conversion of plasminogen to plasmin, the primary enzyme responsible for degrading fibrin clots.[4][5] This action restores blood flow in occluded arteries.
While the general mechanism is shared, the specific molecular interactions and downstream signaling can differ based on the drug's structure. This compound is a mutant t-PA, suggesting potential differences in its binding affinity, fibrin specificity, and interaction with cellular receptors compared to wild-type t-PA (alteplase).
Tissue plasminogen activators can also act as signaling molecules, independent of their enzymatic activity, by binding to cell surface receptors such as the low-density lipoprotein receptor-related protein-1 (LRP-1) and annexin A2.[6][7] This interaction can trigger intracellular signaling cascades, including the MAPK/ERK pathway, influencing processes like gene expression.[6]
Fibrinolytic Pathway of Tissue Plasminogen Activators
t-PA Signaling Pathway via LRP-1 Receptor
Comparison with Other Thrombolytic Agents
While direct comparative trials between this compound and other specific thrombolytic agents like alteplase and tenecteplase in AMI are limited, comparisons can be drawn based on their molecular characteristics and data from trials in other indications, such as ischemic stroke.
-
Alteplase (rt-PA): As the wild-type recombinant t-PA, it serves as the benchmark for comparison.
-
Tenecteplase (TNK-tPA): A genetically modified t-PA with a longer half-life and higher fibrin specificity compared to alteplase, allowing for single-bolus administration.[8][9]
The modifications in this compound, being a mutant t-PA, are designed to potentially enhance its thrombolytic efficacy and safety profile, a concept that is supported by the positive long-term outcomes observed in the COMA trial.
Conclusion
The available clinical data, primarily from the COMA trial, indicate that this compound, when used as a pretreatment to PCI in AMI patients, is associated with a significant reduction in long-term major cardiac events compared to primary PCI alone. This suggests a promising role for this compound in the management of AMI. Its mechanism as a mutant t-PA, potentially offering a favorable balance of efficacy and safety, warrants further investigation through larger, multicenter randomized controlled trials directly comparing it with other contemporary thrombolytic agents and reperfusion strategies. The exploration of its specific signaling pathways may also unveil novel therapeutic targets and applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. karger.com [karger.com]
- 4. The evolution of recombinant thrombolytics: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Tissue-type plasminogen activator acts as a cytokine that triggers intracellular signal transduction and induces matrix metalloproteinase-9 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tenecteplase vs. Alteplase for Intravenous Thrombolytic Therapy of Acute Ischemic Stroke: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
A Comparative Cost-Effectiveness Analysis of Thrombolytic Agents for Acute Myocardial Infarction: A Guide for Researchers and Drug Development Professionals
While direct cost-effectiveness data for the Japanese thrombolytic agent Monteplase remains limited in publicly available literature, a comprehensive analysis of its primary clinical trial data alongside extensive pharmacoeconomic evaluations of other leading thrombolytics—Alteplase, Reteplase, and Tenecteplase—provides valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes the available evidence to facilitate an objective comparison of these agents in the context of acute myocardial infarction (AMI).
Thrombolytic therapy is a cornerstone in the management of AMI, aiming to restore coronary artery patency and salvage myocardial tissue. The choice of thrombolytic agent is a critical decision, influenced by a complex interplay of efficacy, safety, and economic considerations. This guide presents a detailed comparison of this compound, a mutant tissue-type plasminogen activator (t-PA) developed in Japan, with the widely used thrombolytics: Alteplase, Reteplase, and Tenecteplase.
Comparative Efficacy and Safety
Clinical trial data provides the foundation for comparing the performance of these thrombolytic agents. The following tables summarize key efficacy and safety outcomes from major clinical trials.
Efficacy Outcomes in Major Clinical Trials
| Thrombolytic Agent | Key Clinical Trial(s) | Primary Efficacy Endpoint | Mortality Rate (30-day) | Angiographic Patency (TIMI 3 flow at 90 min) |
| This compound | COMA | Patency of infarct-related artery | N/A | 36.2% (pre-PCI) |
| Alteplase | GUSTO-I | 30-day mortality | 6.3% | 54% |
| Reteplase | GUSTO-III, INJECT | 30-day mortality | 7.47% (GUSTO-III), 9.02% (INJECT) | N/A |
| Tenecteplase | ASSENT-2 | 30-day mortality | 6.18% | N/A |
N/A: Not available as a primary endpoint in the specified trial.
Safety Outcomes in Major Clinical Trials
| Thrombolytic Agent | Key Clinical Trial(s) | Intracranial Hemorrhage (ICH) | Major Bleeding |
| This compound | COMA | N/A | N/A |
| Alteplase | GUSTO-I | 0.72% | 1.55% |
| Reteplase | GUSTO-III, INJECT | 0.91% (GUSTO-III), 0.76% (INJECT) | N/A |
| Tenecteplase | ASSENT-2 | 0.93% | 4.66% |
Cost-Effectiveness Analysis of Thrombolytic Agents
While a direct cost-effectiveness comparison involving this compound is not available, numerous studies have evaluated the economic profiles of Alteplase, Reteplase, and Tenecteplase, often in comparison to each other or to streptokinase. These analyses typically consider the cost of the drug, hospitalization, management of adverse events, and long-term outcomes, often expressed as cost per quality-adjusted life year (QALY) gained.
A review of pharmacoeconomic studies indicates that while newer agents like Tenecteplase and Reteplase may have a higher acquisition cost compared to older agents like streptokinase, they can be cost-effective by improving outcomes and potentially reducing the need for subsequent interventions. For instance, studies have shown Tenecteplase to be a cost-effective alternative to Alteplase for acute ischemic stroke, with some analyses suggesting it may even be a dominant strategy (i.e., more effective and less costly).[1][2] Similarly, while Reteplase did not show a survival benefit over Alteplase in the GUSTO-III trial, its simpler bolus administration could offer logistical and potentially cost advantages in certain healthcare settings.[3]
Experimental Protocols and Methodologies
Understanding the design of the key clinical trials is crucial for interpreting their findings. Below are summaries of the methodologies for the major trials of the thrombolytic agents discussed.
COMA (COmbining this compound with Angioplasty) Trial
The COMA trial was a randomized controlled trial in Japan designed to evaluate the efficacy and safety of administering this compound prior to percutaneous coronary intervention (PCI) in patients with AMI.
-
Patient Population: Patients with acute myocardial infarction.
-
Intervention: Single intravenous bolus injection of this compound followed by emergent PCI.
-
Comparator: Direct emergent PCI without prior thrombolysis.
-
Primary Endpoint: Patency of the infarct-related artery (TIMI grade 3 flow) on initial coronary angiography before PCI.
-
Key Outcomes: Major adverse cardiac events (MACE) at 6 months.
GUSTO-I (Global Utilization of Streptokinase and Tissue Plasminogen Activator for Occluded Coronary Arteries) Trial
The GUSTO-I trial was a large-scale, international, randomized trial that compared four different thrombolytic strategies for AMI.
-
Patient Population: Patients with ST-segment elevation AMI presenting within 6 hours of symptom onset.[6]
-
Interventions:
-
Primary Endpoint: 30-day mortality.[6]
-
Key Outcomes: Stroke, bleeding complications.[6]
GUSTO-III (Global Utilization of Streptokinase and Tissue Plasminogen Activator for Occluded Coronary Arteries III) Trial
The GUSTO-III trial was a large, randomized, open-label trial comparing Reteplase with accelerated Alteplase in patients with AMI.[1][2][7]
-
Patient Population: 15,059 patients with acute myocardial infarction presenting within 6 hours of symptom onset.[1]
-
Intervention: Reteplase administered as two 10 MU intravenous boluses 30 minutes apart.[1]
-
Comparator: Accelerated infusion of Alteplase (up to 100 mg over 90 minutes).[1]
-
Primary Endpoint: 30-day mortality.[1]
-
Key Outcomes: Stroke, combined endpoint of death or nonfatal disabling stroke.[3]
ASSENT-2 (Assessment of the Safety and Efficacy of a New Thrombolytic) Trial
The ASSENT-2 trial was a large, randomized, double-blind trial comparing Tenecteplase with Alteplase in patients with AMI.[8][9][10]
-
Patient Population: 16,949 patients with acute myocardial infarction of less than 6 hours duration.[9]
-
Intervention: Single-bolus injection of Tenecteplase (weight-adjusted).[9]
-
Comparator: Rapid infusion of Alteplase (≤ 100 mg).[9]
-
Primary Endpoint: Equivalence in all-cause mortality at 30 days.[9]
-
Key Outcomes: Intracranial hemorrhage, non-cerebral bleeding complications, need for blood transfusion, death or non-fatal stroke at 30 days.[9]
INJECT (International Joint Efficacy Comparison of Thrombolytics) Trial
The INJECT trial was a large, randomized trial designed to demonstrate the equivalence of Reteplase and streptokinase in the treatment of AMI.[11]
-
Patient Population: 6,010 patients with acute myocardial infarction.[11]
-
Intervention: Reteplase (two 10 MU boluses 30 minutes apart).[11]
-
Comparator: Streptokinase (1.5 million units over 60 minutes).[11]
-
Primary Endpoint: 35-day mortality.[11]
-
Key Outcomes: Bleeding events, recurrent myocardial infarction, stroke.[11]
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and the flow of patients through clinical trials can aid in understanding the comparative aspects of these thrombolytic agents.
Fibrinolytic Pathway
Thrombolytic drugs are plasminogen activators that ultimately lead to the degradation of fibrin clots. The following diagram illustrates the simplified signaling pathway.
Patient Flow in a Comparative Thrombolytic Trial
The following diagram illustrates a typical workflow for a patient enrolled in a randomized controlled trial comparing two thrombolytic agents for AMI.
Conclusion
The available evidence suggests that while newer thrombolytic agents like Tenecteplase and Reteplase offer administration advantages and have demonstrated non-inferiority or equivalence to Alteplase in terms of mortality, their cost-effectiveness can vary depending on the healthcare system and specific patient populations. This compound, based on the COMA trial, shows promise in achieving early patency before PCI. However, the lack of direct comparative cost-effectiveness data for this compound makes it challenging to position it definitively within the global landscape of thrombolytic therapy from an economic perspective.
For researchers and drug development professionals, this analysis highlights the critical need for pharmacoeconomic studies of this compound to fully understand its value proposition. Furthermore, the detailed methodologies of the cited trials provide a framework for designing future studies to address the existing evidence gaps and to continue optimizing thrombolytic strategies for acute myocardial infarction.
References
- 1. gpnotebook.com [gpnotebook.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Alteplase: a pharmacoeconomic evaluation of its use in the management of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thepharmaletter.com [thepharmaletter.com]
- 5. Cost-Effectiveness of Maintenance Hemodialysis in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Global Utilization of Streptokinase and TPA for Occluded Arteries-III - American College of Cardiology [acc.org]
- 8. Assessment of the Safety and Efficacy of a New Thrombolytic: TNK-tPA - American College of Cardiology [acc.org]
- 9. Single-bolus tenecteplase compared with front-loaded alteplase in acute myocardial infarction: the ASSENT-2 double-blind randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 11. International Joint Efficacy Comparison of Thrombolytics - American College of Cardiology [acc.org]
Monteplase's effect on plasminogen activator inhibitor-1 (PAI-1) compared to other agents
For Researchers, Scientists, and Drug Development Professionals
The Role of PAI-1 in Thrombolysis
Comparative Analysis of Thrombolytic Agents and PAI-1
Monteplase
Alteplase
Reteplase
Tenecteplase
Quantitative Data Summary
| Thrombolytic Agent | PAI-1 Resistance/Interaction | Source of Data |
| This compound | Efficacy is independent of PAI-1 kinetics. In patients with high PAI-1 levels (≥27 ng/mL), patency rate was 56% with this compound + Angioplasty vs. 18% with Angioplasty alone.[5] | Clinical Trial |
| Alteplase | Susceptible to PAI-1 inhibition. Systemic PAI-1 concentration drops dramatically after administration.[6][7][8] | Computational Simulation |
| Reteplase | Not resistant to PAI-1 inhibition. Systemic PAI-1 concentration drops dramatically after administration.[7][8][9] | Computational Simulation |
| Tenecteplase | High resistance to PAI-1 (80-fold greater than alteplase).[10] Systemic PAI-1 concentration is maintained at a higher level compared to other agents.[7][8] | Experimental & Computational Simulation |
Experimental Protocols
PAI-1 Antigen Measurement by ELISA
Principle: This assay quantifies the total amount of PAI-1 protein present in a sample, regardless of its activity.[1] A "sandwich" ELISA is a common format.
General Protocol:
-
Washing: Unbound substances are washed away.
-
Washing: Unbound detection antibody is washed away.
-
Substrate Addition: A chromogenic substrate for the enzyme is added. The enzyme converts the substrate into a colored product.
PAI-1 Activity Measurement by Chromogenic Assay
Principle: This assay measures the functional activity of PAI-1 by quantifying its ability to inhibit a known amount of a plasminogen activator (like t-PA).[1]
General Protocol:
-
Addition of Plasminogen and Chromogenic Substrate: Plasminogen and a chromogenic substrate for plasmin are added to the mixture.
-
Plasmin Generation: The remaining, uninhibited t-PA will convert plasminogen to plasmin.
-
Color Development: Plasmin cleaves the chromogenic substrate, releasing a colored compound (p-nitroaniline).
-
Measurement: The rate of color development is measured spectrophotometrically at 405 nm.
Visualizing the Fibrinolytic Pathway and Experimental Workflow
Conclusion
References
- 1. PAI-1 Assays [practical-haemostasis.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Plasminogen activator inhibitor type-1 (part two): role for failure of thrombolytic therapy. PAI-1 resistance as a potential benefit for new fibrinolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abcam.co.jp [abcam.co.jp]
- 5. What is the mechanism of Tenecteplase? [synapse.patsnap.com]
- 6. Specific inhibition on PAI-1 reduces the dose of Alteplase for ischemic stroke treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacotherapy Update | Tenecteplase (TNKase): A Clinical Review [clevelandclinicmeded.com]
- 8. In Silico Study of Different Thrombolytic Agents for Fibrinolysis in Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reteplase: Structure, Function, and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tenecteplase: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Monteplase: A Guide for Laboratory Professionals
Disclaimer: As of this writing, specific regulatory disposal guidelines for Monteplase have not been explicitly detailed in publicly available resources. The following procedures are therefore based on established best practices for the disposal of non-hazardous pharmaceutical waste. It is imperative for all laboratory personnel to consult their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.
The responsible management of pharmaceutical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals working with thrombolytic agents like this compound, a clear and compliant disposal plan is essential. This guide provides a comprehensive, step-by-step framework for the proper handling and disposal of expired, unused, or residual this compound, ensuring the safety of personnel and the integrity of the surrounding environment.
Core Principles of this compound Disposal: A Step-by-Step Protocol
The foundational principle of pharmaceutical waste management is meticulous segregation.[1] this compound, a recombinant protein, is not currently categorized as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). Consequently, it should be managed as non-hazardous pharmaceutical waste.
Step 1: Segregation and Waste Classification
Proper segregation is the most critical step to prevent cross-contamination and ensure compliant disposal.
-
Isolate this compound Waste: Do not mix this compound waste with other waste streams such as biohazardous materials (red bags), hazardous chemical waste (typically in black containers), or general laboratory trash.[1]
-
Utilize Designated Containers: Collect all this compound waste in a container specifically designated for non-hazardous pharmaceutical waste. These containers are often white with blue lids to distinguish them from other waste types.[1]
Step 2: Handling of Unused or Expired Vials
Unopened vials of this compound that are past their expiration date or are no longer required for research must be disposed of intact.
-
Maintain Vial Integrity: Do not open, puncture, or reconstitute the vial.
-
Secure for Disposal: Place the entire, unopened vial—ideally within its original packaging—into the designated non-hazardous pharmaceutical waste container.
-
Proper Labeling: Ensure the waste container is clearly labeled as "Non-Hazardous Pharmaceutical Waste for Incineration" to inform waste management personnel of its contents and intended disposal route.
Step 3: Management of Used Vials, Residuals, and Contaminated Materials
Following experimental use, all materials that have come into contact with this compound must be treated as pharmaceutical waste.
-
Used or "Empty" Vials: Vials that have held this compound are not considered truly empty from a regulatory standpoint and must be disposed of in the non-hazardous pharmaceutical waste container.
-
Sharps Disposal:
-
Exercise extreme caution with needles and syringes. Do not recap, bend, or break used needles.
-
Immediately upon completion of use, the entire syringe and needle assembly must be placed into a designated sharps container intended for non-hazardous pharmaceutical waste. Consult your institution's EHS guidelines for the correct type and color of the container.
-
-
Contaminated Laboratory Supplies: All disposable materials, including personal protective equipment (gloves), absorbent pads, and tubing that have been exposed to this compound, must also be segregated into the non-hazardous pharmaceutical waste container.
Step 4: Final Disposal and Environmental Consideration
The final step involves the removal and destruction of the collected waste by a qualified and licensed pharmaceutical waste vendor.
-
Preferred Method - Incineration: High-temperature incineration is the recommended and most effective method for the destruction of non-hazardous pharmaceutical waste.[2][3][4] This process guarantees the complete breakdown of the active pharmaceutical ingredient, preventing its release into the environment.
-
Alternative Method - Landfill: The disposal of pharmaceutical waste in landfills is strongly discouraged.[5] In situations where incineration is not an option, some regulations may permit landfill disposal after the waste has been rendered non-recoverable through immobilization techniques such as encapsulation or inertization.[4][5] This alternative should only be considered in strict adherence to all applicable regulations and with explicit approval from your EHS department.
Crucially, never pour this compound waste down a drain or flush it in a toilet. [3][6] Such actions can lead to the contamination of aquatic ecosystems and public water supplies.
Quantitative Data Summary: this compound Disposal Plan
The following table provides a clear, at-a-glance summary of the disposal procedures for various forms of this compound waste.
| Waste Type | Recommended Container | Primary Disposal Method | Critical Handling and Safety Notes |
| Unused/Expired Vials | White with Blue Lid (Non-Hazardous Pharmaceutical Waste) | Incineration | Vials should remain sealed and intact. Do not attempt to open or reconstitute. |
| Used/Empty Vials | White with Blue Lid (Non-Hazardous Pharmaceutical Waste) | Incineration | Residual amounts of the drug require that these vials be managed as pharmaceutical waste. |
| Used Syringes with Needles | Designated Sharps Container (for non-hazardous pharmaceuticals) | Collection and Incineration | Dispose of the entire syringe and needle assembly immediately after use. Do not recap. |
| Contaminated Materials | White with Blue Lid (Non-Hazardous Pharmaceutical Waste) | Incineration | Includes gloves, absorbent pads, and other labware that has come into contact with this compound. |
Mandatory Visualization: this compound Disposal Workflow
This diagram outlines the logical decision-making process for the safe and compliant disposal of this compound waste generated in a research environment.
Caption: this compound Disposal Decision Workflow.
References
- 1. usbioclean.com [usbioclean.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. How Are Expired Drugs Disposed Of? | Inciner8 [inciner8.com]
- 5. emro.who.int [emro.who.int]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Safeguarding Your Research: A Guide to Handling Monteplase
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Monteplase, a thrombolytic agent. The following procedural steps and recommendations are designed to be your preferred source for laboratory safety and chemical handling, fostering a culture of safety and precision in your critical work.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powder form, adherence to appropriate personal protective equipment protocols is mandatory to minimize exposure risks.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn to protect against dust particles. |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are recommended. |
| Body Protection | Laboratory Coat | A standard lab coat is sufficient for routine handling. |
| Respiratory Protection | Respirator | Recommended when there is a risk of inhaling dust, especially during spill cleanup. |
Handling and Storage Protocols
Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.
| Aspect | Protocol |
| Handling | Avoid contact with eyes, skin, and clothing. Do not breathe in the dust. Ensure adequate ventilation in the work area. |
| Storage | Store in a cool, dry, and well-ventilated area. Keep the container tightly closed when not in use. |
Emergency Procedures: Accidental Exposure
In the event of accidental exposure to this compound, immediate and appropriate action is critical. The following steps should be taken:
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, ensuring to keep the eyelids open.
-
Skin Contact : Wash the affected area immediately with soap and plenty of water.
-
Inhalation : Move the individual to fresh air.
-
Ingestion : Rinse the mouth with water and drink plenty of water.
In all cases of exposure, it is imperative to seek medical attention and report the incident to a supervisor.
Spill and Disposal Management
A clear and effective plan for managing spills and disposing of this compound waste is essential for environmental safety and regulatory compliance.
| Procedure | Steps |
| Spill Cleanup | 1. Cordon off the spill area to prevent further contamination. 2. Wear appropriate personal protective equipment, including a respirator. 3. Gently wet the spilled material to minimize airborne dust. 4. Absorb the spill with inert material, such as paper towels. 5. Thoroughly clean the spill area with soap and water. 6. Collect all contaminated materials in a sealed container for disposal. |
| Waste Disposal | Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous waste. |
Accidental Exposure Response Workflow
The following diagram outlines the step-by-step procedure to follow in the event of an accidental exposure to this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
